molecular formula C23H31ClN4O3S B610983 SR9011 CAS No. 1379686-29-9

SR9011

Cat. No.: B610983
CAS No.: 1379686-29-9
M. Wt: 479.0 g/mol
InChI Key: PPUYOYQTTWJTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR9011 is a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key transcriptional regulators of the mammalian circadian clock and metabolic pathways . Research indicates that this compound administration alters the expression of core clock genes, such as Bmal1 and Clock , thereby disrupting circadian behavior and locomotor activity in animal models . This regulation of the intrinsic circadian clock machinery makes this compound a valuable research tool for investigating the links between circadian rhythms, metabolic diseases, and sleep disorders . Beyond its central role in chronobiology, this compound has been shown to significantly impact immunometabolism. In vitro studies on microglia demonstrate that this compound attenuates pro-inflammatory cytokine expression and stimulates the expression of the anti-inflammatory cytokine IL-10 upon immune challenge . Concurrently, it reduces phagocytic activity, suppresses mitochondrial respiration, and decreases ATP production, highlighting the crucial role of REV-ERBα in coupling the cellular clock to metabolic and immune functions in the brain . Furthermore, preclinical studies have revealed that pharmacological activation of REV-ERBs by this compound is lethal in cancer cells and oncogene-induced senescence models, suggesting its potential as an investigative compound in oncology research . It is critical to note that this compound is for research purposes only . It has not been approved for human use by any regulatory body, and its safety profile for humans is unknown . This compound must not be used for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYOYQTTWJTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045516
Record name SR9011
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Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379686-29-9
Record name 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide
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Record name SR-9011
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Record name SR-9011
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Record name SR9011
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Record name SR-9011
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Foundational & Exploratory

Whitepaper: The Core Mechanism of Action of SR9011 in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SR9011 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating metabolic processes.[3] In skeletal muscle, the activation of Rev-Erb by this compound does not involve modulation of androgen receptors but instead initiates a cascade of transcriptional repression that profoundly impacts energy homeostasis, mitochondrial function, and substrate metabolism.[4] This leads to marked improvements in exercise endurance, increased oxidative capacity, and enhanced glucose and lipid utilization.[5][6] This document provides a detailed technical overview of the molecular mechanisms of this compound in skeletal muscle, summarizes key quantitative findings from preclinical studies, outlines common experimental protocols, and visualizes the core signaling pathways.

Introduction to this compound and the Rev-Erb Nuclear Receptors

This compound is a research compound developed by The Scripps Research Institute, initially investigated for its ability to modulate the body's internal clock.[7][4] It is classified as a Rev-Erb agonist.[8] The Rev-Erb proteins (Rev-Erbα and Rev-Erbβ) are members of the nuclear receptor superfamily that function as transcriptional repressors.[3][9] They are integral to the negative feedback loop of the molecular clock; by binding to specific DNA sequences, they repress the transcription of key clock genes, most notably Bmal1.[2][10] Rev-Erbα is highly expressed in tissues with high metabolic activity, including the liver, adipose tissue, and skeletal muscle.[1][8] By pharmacologically activating these receptors, this compound provides a powerful tool to investigate the link between the circadian clock and metabolic regulation.

Core Molecular Mechanism of this compound

The primary mechanism of action for this compound is its binding to and activation of the Rev-Erbα/β receptors.[1] Unlike many nuclear receptors that require heterodimerization, Rev-Erb typically binds to DNA as a monomer. Its activation by a ligand like this compound enhances its ability to recruit co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR), which in turn recruits histone deacetylases (HDACs).[3] This complex leads to chromatin condensation and transcriptional repression of target genes.[3]

A primary target of Rev-Erb-mediated repression is the Bmal1 gene, a master regulator of the circadian clock.[7][4] By suppressing Bmal1, this compound can effectively alter the circadian rhythm of gene expression in various tissues.[11] Beyond its role in the clock, Rev-Erb directly regulates a suite of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and inflammation.[6][11]

Key Signaling Pathways in Skeletal Muscle

In skeletal muscle, this compound's activation of Rev-Erb orchestrates a shift towards a more oxidative and less glycolytic metabolic profile, primarily through the following interconnected pathways.

Mitochondrial Biogenesis and Function

A cornerstone of this compound's effect in skeletal muscle is the significant increase in mitochondrial content.[7][6][12] This is achieved through the modulation of pathways that control the lifecycle of mitochondria. Overexpression of Rev-Erbα in myocyte cell cultures has been shown to increase mitochondrial content and activity by modulating the AMP-activated protein kinase (AMPK) pathway.[13] AMPK is a master regulator of cellular energy homeostasis, and its activation stimulates mitochondrial biogenesis.[14][15] The increased number of mitochondria enhances the muscle's oxidative capacity, allowing for more efficient energy production and greater endurance.[5]

Glucose and Fatty Acid Oxidation

This compound treatment promotes a metabolic shift towards the utilization of both glucose and fatty acids for energy.[16][6] Gene expression analyses in mice treated with this compound revealed an amplified circadian expression of genes involved in fatty acid and glucose oxidation in skeletal muscle.[16] Key upregulated genes include:

  • Carnitine palmitoyltransferase 1b (Cpt1b): A rate-limiting enzyme in fatty acid oxidation.

  • Uncoupling protein 3 (Ucp3): Involved in energy expenditure.

  • Peroxisome proliferator-activated receptor gamma coactivator 1-beta (Ppargc1b): A regulator of mitochondrial biogenesis and metabolism.

  • Pyruvate kinase M2 (Pkm2) and Hexokinase 1 (Hk1): Key enzymes in the glycolytic pathway.[17]

This coordinated upregulation indicates an enhanced capacity for both breaking down fats and processing glucose to meet energy demands, contributing to increased endurance and reduced fat storage.[16][17]

Autophagy Regulation

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins, which is essential for muscle homeostasis.[18][19] The Rev-Erbα pathway has been shown to modulate autophagy in conjunction with mitochondrial biogenesis to maintain cellular quality control.[20] While the precise role of this compound in muscle autophagy is still under investigation, some studies in other cell types have shown that Rev-Erb agonists can inhibit autophagy, which precedes the induction of apoptosis in cancer cells.[21]

SR9011_Mechanism_in_Skeletal_Muscle This compound This compound RevErb Rev-Erbα/β (Nuclear Receptor) This compound->RevErb Binds & Activates NCoR NCoR/HDAC Co-repressor Complex RevErb->NCoR Recruits AMPK AMPK Activation RevErb->AMPK Modulates Transcription Transcriptional Repression NCoR->Transcription TargetGenes Target Genes (e.g., Bmal1, Metabolic Genes) Transcription->TargetGenes Represses Oxidation ↑ Glucose & Fatty Acid Oxidation TargetGenes->Oxidation De-represses Mito ↑ Mitochondrial Biogenesis AMPK->Mito Endurance ↑ Exercise Endurance Mito->Endurance Oxidation->Endurance

Core signaling pathway of this compound in skeletal muscle.

Quantitative Data Summary

The effects of this compound have been quantified in several preclinical models. The tables below summarize key findings.

Table 1: In Vivo Effects of this compound in Mice

Parameter Species/Model Dosage & Duration Result Reference
Weight & Fat Mass BALB/c Mice 100 mg/kg, i.p., b.i.d., 12 days Weight loss and decreased fat mass [16]
Oxygen Consumption (VO2) C57BL/6 Mice 100 mg/kg, i.p., b.i.d., 10 days 5% increase in VO2 [16][11]
Locomotor Activity C57BL/6 Mice 100 mg/kg, i.p., b.i.d., 10 days 15% decrease in total movement [16][11]

| Running Capacity | Animal Models | Not specified | ~50% increase |[7][4] |

Table 2: In Vitro Potency of Rev-Erb Agonists

Compound Assay Target Potency (IC₅₀) Reference
This compound Bmal1 Promoter Luciferase Reporter Rev-Erbα 620 nM [11]
SR9009 Bmal1 Promoter Luciferase Reporter Rev-Erbα 710 nM [11]

| This compound | Cell-based assays (Microglia) | Rev-Erbα | Effective at 5 µM |[10] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a combination of in vivo and in vitro experimental protocols.

In Vivo Animal Studies

A common protocol involves administering this compound to mice to observe systemic and tissue-specific effects.

  • Animal Model: Typically male C57BL/6 or BALB/c mice, 8-12 weeks of age.

  • Acclimation: Animals are housed under a strict 12-hour light/12-hour dark cycle for at least one week before the experiment.

  • Compound Administration: this compound is dissolved in a vehicle (e.g., DMSO, PEG400, Tween 80) and administered via intraperitoneal (i.p.) injection. A typical dose is 100 mg/kg, often given twice daily (b.i.d.) at the start of the light (CT0) and dark (CT12) cycles.[16][11]

  • Metabolic Monitoring: Mice are placed in a Comprehensive Laboratory Animal Monitoring System (CLAMS). This system continuously measures oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.[11]

  • Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is used to measure fat and lean mass at the beginning and end of the study.[16]

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mouse Mouse Model (e.g., C57BL/6) Acclimate Acclimation (12:12 L:D Cycle) Mouse->Acclimate Dosing This compound Dosing (i.p., b.i.d.) Acclimate->Dosing Monitoring Metabolic & Behavioral Monitoring (CLAMS) Dosing->Monitoring Tissue Tissue Harvest (Skeletal Muscle) Monitoring->Tissue Analysis Gene/Protein Analysis (qPCR, Western Blot) Tissue->Analysis Data Data Interpretation Analysis->Data

Typical experimental workflow for in vivo this compound studies.
In Vitro Cellular Assays

Cell-based assays are crucial for dissecting the direct molecular effects of this compound on muscle cells.

  • Cell Culture: Murine C2C12 myoblasts are a common model system. They are cultured and differentiated into myotubes to simulate mature muscle fibers.

  • Rev-Erb Activity Assay: A mammalian two-hybrid assay is used to quantify the interaction between Rev-Erbα and its co-repressor NCoR. HEK-293T cells are co-transfected with plasmids encoding a GAL4-DNA-binding-domain fused to Rev-Erbα and a VP16-activation-domain fused to NCoR, along with a luciferase reporter gene. Treatment with this compound enhances the Rev-Erb/NCoR interaction, driving luciferase expression.[22][23]

  • Metabolic Flux Analysis: A Seahorse XFe Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of myotubes in real-time. This provides direct insight into mitochondrial respiration and glycolysis, respectively. Cells are treated with this compound for a set period (e.g., 12-24 hours) before analysis.[10]

  • Gene Expression Analysis: Differentiated myotubes are treated with various concentrations of this compound. After treatment, RNA is extracted, reverse-transcribed to cDNA, and analyzed by quantitative PCR (qPCR) to measure the expression levels of target genes like Bmal1, Cpt1b, Ucp3, etc.[11]

In_Vitro_Workflow cluster_assays Cellular Assays Cells Muscle Cells (e.g., C2C12 Myotubes) Treatment This compound Treatment (Dose-Response) Cells->Treatment Assay1 Rev-Erb Activity (Luciferase Assay) Treatment->Assay1 Assay2 Metabolic Flux (Seahorse OCR/ECAR) Treatment->Assay2 Assay3 Gene Expression (RT-qPCR) Treatment->Assay3 Assay4 Protein Analysis (Western Blot) Treatment->Assay4 Result Quantification of Molecular Effects Assay1->Result Assay2->Result Assay3->Result Assay4->Result

Common workflow for in vitro analysis of this compound.

Conclusion

This compound exerts its powerful metabolic effects in skeletal muscle through the direct agonism of the nuclear receptors Rev-Erbα and Rev-Erbβ. This activation leads to the transcriptional repression of core clock components and a direct reprogramming of metabolic gene expression. The resulting phenotype is characterized by a significant increase in mitochondrial biogenesis, enhanced oxidative metabolism of glucose and lipids, and a remarkable improvement in physical endurance. The data gathered from extensive preclinical research highlight the Rev-Erb axis as a promising therapeutic target for metabolic diseases and conditions characterized by limited exercise capacity. Further research is required to translate these findings into safe and effective clinical applications.

References

SR9011 and Its Role in Circadian Rhythm Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock governs a vast array of physiological processes, from sleep-wake cycles to metabolic homeostasis. Disruption of this internal timekeeping mechanism is increasingly implicated in a variety of pathologies, including metabolic syndromes, sleep disorders, and even cancer.[1][2] The nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical components of the core clock, functioning as potent transcriptional repressors. SR9011, a synthetic REV-ERB agonist, has garnered significant attention as a powerful research tool to probe the functions of these receptors and as a potential therapeutic agent for circadian-related diseases.[2][3] This technical guide provides an in-depth overview of the function of this compound in circadian rhythm regulation, detailing its mechanism of action, its effects on core clock gene expression, and the experimental methodologies used to elucidate its function.

Introduction: The Circadian Clock and the Role of REV-ERB

The mammalian circadian clock is a self-sustaining oscillator that generates a rhythm of approximately 24 hours. This clock is primarily driven by a transcriptional-translational feedback loop involving a set of core clock genes. The heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) acts as the primary positive regulator, driving the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus forming the negative feedback loop.

The nuclear receptors REV-ERBα (encoded by the Nr1d1 gene) and REV-ERBβ (encoded by the Nr1d2 gene) constitute an additional, crucial feedback loop within the core clock machinery.[4] They are direct targets of the CLOCK/BMAL1 complex and act as transcriptional repressors of key clock genes, including Bmal1 and Clock.[4] By repressing Bmal1 expression, REV-ERBs play a pivotal role in the proper phasing and amplitude of the circadian rhythm.

This compound: A Synthetic REV-ERB Agonist

This compound is a potent and specific synthetic agonist of REV-ERBα and REV-ERBβ.[5] It was developed as a chemical probe to investigate the physiological roles of these nuclear receptors.[2][3] this compound binds to the ligand-binding domain of REV-ERBs, enhancing their repressive activity on target gene transcription.[3][6]

Chemical Structure of this compound:

SR9011_Structure cluster_this compound This compound img img

Caption: Chemical structure of this compound.

Mechanism of Action: How this compound Modulates the Circadian Clock

This compound exerts its effects on the circadian rhythm by directly activating REV-ERBα and REV-ERBβ, thereby enhancing their transcriptional repressive function. The primary target of this repression within the core clock is the Bmal1 gene.

The signaling pathway can be summarized as follows:

SR9011_Signaling_Pathway This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Activates BMAL1_promoter BMAL1 Promoter REV_ERB->BMAL1_promoter Represses Transcription BMAL1_mRNA BMAL1 mRNA BMAL1_promoter->BMAL1_mRNA BMAL1_protein BMAL1 Protein BMAL1_mRNA->BMAL1_protein CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer BMAL1_protein->CLOCK_BMAL1 Forms Complex with CLOCK Per_Cry_promoter Per/Cry Promoter CLOCK_BMAL1->Per_Cry_promoter Activates Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_promoter->Per_Cry_mRNA PER_CRY_protein PER/CRY Complex Per_Cry_mRNA->PER_CRY_protein PER_CRY_protein->CLOCK_BMAL1 Inhibits

Caption: this compound signaling pathway in circadian rhythm regulation.

By augmenting the repression of Bmal1 transcription, this compound effectively dampens the positive limb of the core clock feedback loop. This leads to a disruption of the rhythmic expression of other core clock genes and ultimately alters circadian behavior.[4][6]

Quantitative Effects of this compound on Core Clock Gene Expression

Numerous studies have quantified the impact of this compound on the expression of core clock genes in various cell types and tissues. The primary effect is a potent suppression of Bmal1 and Clock expression.

GeneCell Type/TissueTreatmentFold Change/EffectReference
Bmal1 Primary microglia5 µM this compoundDisrupted rhythmic expression[4]
Clock Primary microglia5 µM this compoundDisrupted rhythmic expression[4]
Per2 Primary microglia5 µM this compoundShift in acrophase of rhythm[4]
Bmal1 HepG2 cellsThis compoundSuppressed mRNA expression[6]
Npas2 Mouse hypothalamusSingle injection of this compoundCompletely eliminated circadian pattern[6]
Clock Mouse hypothalamusSingle injection of this compoundAltered phase and enhanced amplitude[6]
Per2 Mouse hypothalamusSingle injection of this compoundAltered pattern of expression[6]

In Vivo Effects on Circadian Behavior

Systemic administration of this compound in animal models has profound effects on circadian behavior, most notably on locomotor activity.

Animal ModelDosing RegimenObserved EffectReference
Mice (in constant darkness)Single injectionLoss of subsequent active period locomotor activity[6]
Mice (in L:D cycle)Single injection1–3 hour delay in the onset of nocturnal locomotor activity[6]
MiceChronic administrationDecreased fat mass and weight loss[1][6]
MiceChronic administration5% increase in oxygen consumption[6][7]
MiceChronic administration15% decrease in movement[6][7]

Experimental Protocols

In Vitro Analysis of Clock Gene Expression

Objective: To determine the effect of this compound on the expression of core clock genes in a specific cell line.

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., HepG2, primary microglia) Synchronization Synchronization (e.g., Dexamethasone treatment) Cell_Culture->Synchronization Treatment This compound Treatment (vs. DMSO control) Synchronization->Treatment Harvesting Cell Harvesting (at multiple time points) Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction RT_qPCR RT-qPCR Analysis (for Bmal1, Clock, Per2, etc.) RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Relative quantification, rhythmicity analysis) RT_qPCR->Data_Analysis

Caption: Experimental workflow for in vitro analysis of this compound's effect on clock gene expression.

Detailed Methodology:

  • Cell Culture and Synchronization:

    • Culture cells (e.g., primary microglia) to confluency in appropriate media.[4]

    • Synchronize the cellular clocks by treating with a glucocorticoid like dexamethasone (e.g., 100 nM for 2 hours).[8] This helps to align the circadian rhythms of the cell population.

  • This compound Treatment:

    • Following synchronization, replace the medium with fresh medium containing either this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO).[4]

  • Time-Course Harvesting:

    • Harvest cells at regular intervals (e.g., every 4 hours) over a 24 or 48-hour period.[8]

  • RNA Isolation and Quantitative PCR (qPCR):

    • Isolate total RNA from the harvested cells using a standard protocol (e.g., TRIzol reagent).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the target clock genes (Bmal1, Clock, Per2, etc.) and a housekeeping gene for normalization (e.g., Hprt).[4]

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Analyze the rhythmic expression of the genes using software such as JTK_CYCLE to determine changes in period, phase, and amplitude.[4]

In Vivo Analysis of Circadian Behavior

Objective: To assess the impact of this compound on the locomotor activity rhythms of mice.

In_Vivo_Workflow Acclimation Mouse Acclimation (Individual housing with running wheels) Baseline Baseline Activity Recording (e.g., 12:12 L:D cycle, then constant darkness) Acclimation->Baseline Treatment_Admin This compound Administration (i.p. injection at specific circadian time) Baseline->Treatment_Admin Post_Treatment Post-Treatment Activity Recording Treatment_Admin->Post_Treatment Data_Analysis_Vivo Data Analysis (Actogram generation, period and amplitude analysis) Post_Treatment->Data_Analysis_Vivo

Caption: Experimental workflow for in vivo analysis of this compound's effect on circadian behavior.

Detailed Methodology:

  • Animal Housing and Acclimation:

    • Individually house mice in cages equipped with running wheels.

    • Maintain the animals under a standard 12-hour light:12-hour dark (L:D) cycle for at least two weeks to entrain their circadian rhythms.

  • Baseline Activity Recording:

    • Record wheel-running activity continuously to establish a baseline rhythm.

    • To assess the endogenous rhythm, transfer the mice to constant darkness (D:D) and continue recording activity.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound via intraperitoneal (i.p.) injection at a specific circadian time (CT). For example, a single injection at CT6.[9]

  • Post-Treatment Activity Recording:

    • Continue to record wheel-running activity to observe the effects of this compound on the circadian rhythm of locomotor activity.

  • Data Analysis:

    • Generate actograms to visualize the activity patterns before and after treatment.

    • Analyze the data using software like ClockLab to quantify changes in the period, amplitude, and phase of the rhythm.

Broader Physiological Implications and Future Directions

The ability of this compound to modulate the core clock machinery has far-reaching physiological consequences beyond just locomotor activity. By influencing the circadian clock, this compound has been shown to affect metabolism, inflammation, and even the proliferation of cancer cells.[3][4][10]

  • Metabolism: this compound has been demonstrated to increase energy expenditure, leading to decreased fat mass in mice.[1][6] This has sparked interest in its potential as a therapeutic for metabolic diseases.

  • Inflammation: this compound can attenuate pro-inflammatory responses in immune cells like microglia, highlighting a link between the circadian clock and immune function.[4]

  • Oncology: The anti-proliferative effects of this compound in certain cancer cell lines suggest that targeting the circadian clock could be a novel strategy in cancer therapy.[10]

Future research will likely focus on developing REV-ERB agonists with improved pharmacokinetic properties and tissue-specific targeting to harness their therapeutic potential while minimizing off-target effects. A deeper understanding of the complex interplay between the circadian clock and various physiological systems, facilitated by tools like this compound, will be crucial for the development of novel chronotherapies.

Conclusion

This compound is an invaluable tool for dissecting the intricate role of REV-ERB nuclear receptors in the regulation of the circadian rhythm. Its ability to potently and specifically activate these receptors has provided unprecedented insights into the functioning of the core clock and its influence on a wide range of physiological processes. The data gathered from studies utilizing this compound not only advances our fundamental understanding of chronobiology but also opens new avenues for the development of therapeutic interventions for a host of circadian-related disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound's function, serving as a valuable resource for researchers and drug development professionals in the field.

References

SR9011: A Technical Guide to its Role in Mitochondrial Biogenesis and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, key components of the core circadian clock machinery. Its potent effects on the regulation of metabolic and physiological processes have positioned it as a significant tool in biomedical research. This technical guide provides an in-depth examination of this compound's mechanism of action, with a specific focus on its role in modulating mitochondrial biogenesis and function. We consolidate quantitative data from key preclinical studies, provide detailed experimental protocols for assessing its effects, and present visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of REV-ERB agonists in metabolic diseases, neuroinflammatory conditions, and performance enhancement.

Introduction

This compound is a small molecule that specifically binds to and activates the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ), which are encoded by the NR1D1 and NR1D2 genes, respectively.[1] These receptors are integral transcriptional repressors within the molecular clock, playing a critical role in regulating the expression of core clock proteins and modulating the circadian rhythm.[2] Beyond its role in chronobiology, REV-ERB activation by agonists like this compound has been shown to profoundly influence lipid and glucose metabolism, inflammatory responses, and energy homeostasis.[2][3]

A key area of interest is the compound's effect on mitochondria. Studies in animal models have demonstrated that this compound can increase basal oxygen consumption, enhance glucose and fatty acid oxidation in skeletal muscle, and boost mitochondrial content.[2][3] These effects underpin its observed ability to increase exercise capacity and reduce fat mass, making REV-ERB a promising target for metabolic disorders.[3][4] However, the effects of this compound can be cell-type specific, with some studies reporting an inhibition of mitochondrial respiration in certain contexts, such as in microglia.[5][6] This guide will dissect these findings, presenting a balanced view of this compound's impact on mitochondrial biology.

Mechanism of Action: REV-ERB and Mitochondrial Regulation

This compound exerts its effects by binding to the REV-ERB receptors, enhancing their repressive activity on target gene transcription.[1] The canonical pathway involves the repression of key clock components like Bmal1 and Clock. However, its influence on mitochondrial biogenesis is often linked to its modulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Ppargc1a, or PGC-1α), a master regulator of mitochondrial biogenesis.[7]

The activation of REV-ERB by this compound can suppress the expression of genes involved in fat storage and glucose production while promoting fatty acid oxidation.[1] In skeletal muscle, this metabolic shift is associated with an increase in mitochondrial number and activity.[1][2] While the precise signaling cascade from REV-ERB to PGC-1α is an area of active research, it is understood that by altering the expression of core clock and metabolic genes, this compound initiates a downstream cascade that culminates in enhanced mitochondrial biogenesis and oxidative capacity in specific tissues.

SR9011_Mechanism This compound Signaling Pathway for Mitochondrial Biogenesis cluster_0 Cellular Entry cluster_1 Nuclear Action cluster_2 Downstream Effects This compound This compound REVERB REV-ERBα/β (Nuclear Receptor) This compound->REVERB Binds & Activates Metabolic_Genes Metabolic & Clock Genes (e.g., Bmal1) REVERB->Metabolic_Genes Represses Transcription BMAL1 BMAL1/CLOCK Transcription Factors PGC1a PGC-1α Expression (Master Regulator) Metabolic_Genes->PGC1a Indirectly Upregulates NRF12 NRF1, NRF2 PGC1a->NRF12 Co-activates TFAM TFAM NRF12->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis (Increased mtDNA, Proteins) TFAM->Mito_Biogenesis Promotes mtDNA Replication & Transcription Mito_Function Enhanced Mitochondrial Function (↑ Oxidative Capacity) Mito_Biogenesis->Mito_Function Leads to

Caption: this compound activates REV-ERBα/β, which represses target genes, leading to the upregulation of PGC-1α and subsequent mitochondrial biogenesis.

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on mitochondrial function and biogenesis.

Table 1: In Vivo Effects of this compound on Energy Expenditure
Model SystemDosage & AdministrationDurationParameter MeasuredResultReference
C57BL/6 Mice100 mg/kg, i.p., twice daily10 daysOxygen Consumption (VO₂)~5% increase[4],[7]
BALB/c Mice100 mg/kg, i.p., twice daily12 daysFat MassSignificant decrease[4],[7]
Diet-Induced Obese MiceNot Specified10 daysFat Mass>15% reduction[1]
Table 2: In Vitro Effects of this compound on Mitochondrial Respiration
Model SystemConcentrationDurationParameter MeasuredResultReference
Primary Rat Microglia5 µM12 hoursCellular Respiration (OCR)Significantly decreased[5]
Primary Rat Microglia5 µM12 hoursATP-linked Mitochondrial RespirationSignificantly decreased[5]
Primary Rat Microglia5 µM12 hoursATP ProductionSignificantly decreased[5],[6]

Note: The contrasting results between in vivo systemic energy expenditure and in vitro microglial respiration highlight the cell-type-specific actions of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial biogenesis and function.

Protocol for Seahorse XF Mitochondrial Stress Test

This protocol is used to assess mitochondrial respiration in cultured cells treated with this compound.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XFe96 or similar Extracellular Flux Analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound

  • Assay Medium (e.g., unbuffered DMEM supplemented with glutamine)

  • Mitochondrial Stress Test Reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A mixture.

  • Cultured cells of interest (e.g., primary microglia, myotubes).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle (DMSO) for the specified duration (e.g., 12-24 hours).[5]

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator.

  • Reagent Loading: Load the Seahorse XF Sensor Cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) so they can be sequentially injected into each well.

  • Seahorse Analyzer Operation: Calibrate the sensor cartridge and run the assay. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time, before and after the injection of each compound.

  • Data Analysis:

    • Basal Respiration: The initial OCR reading before any injections.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

    • Maximal Respiration: The peak OCR reading after FCCP injection.

    • Proton Leak: The remaining OCR after Oligomycin injection but before Rotenone/Antimycin A.

    • Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

    • Normalize OCR data to cell number or protein concentration per well.

Seahorse_Workflow Seahorse XF Mitochondrial Stress Test Workflow start Start Assay (Measure Basal OCR) injection1 Inject Oligomycin (ATP Synthase Inhibitor) start->injection1 measure1 Measure ATP-Linked Respiration & Proton Leak injection1->measure1 injection2 Inject FCCP (Uncoupling Agent) measure1->injection2 measure2 Measure Maximal Respiration injection2->measure2 injection3 Inject Rotenone/Antimycin A (Complex I/III Inhibitors) measure2->injection3 measure3 Measure Non-Mitochondrial Respiration injection3->measure3 end_assay End Assay measure3->end_assay

Caption: Workflow for the Seahorse XF Mitochondrial Stress Test, detailing sequential drug injections and the parameters measured.

Protocol for Quantifying Mitochondrial DNA (mtDNA) Content via qPCR

This protocol determines changes in mitochondrial biogenesis by measuring the ratio of mitochondrial DNA to nuclear DNA.

Objective: To quantify the relative amount of mtDNA as an index of mitochondrial mass.

Materials:

  • DNA extraction kit (e.g., QIAGEN Gentra Puregene Kit)

  • Real-Time PCR System (e.g., ABI Prism 7900)

  • SYBR Green qPCR Master Mix

  • Primers for a nuclear gene (nDNA, e.g., GAPDH or β-globin)

  • Primers for a mitochondrial gene (mtDNA, e.g., 12s rRNA or ND1)

  • Total DNA extracted from cells or tissues treated with this compound or vehicle.

Procedure:

  • DNA Extraction: Isolate total DNA from samples using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification: Accurately quantify the DNA concentration and dilute all samples to a standard concentration (e.g., 1-10 ng/µL).[8]

  • qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample: one with mtDNA primers and one with nDNA primers. Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and template DNA.[9]

  • Primer Sequences Example (Human):

    • nDNA (β-globin):

      • Forward: 5'-CCTATCAGAACTGTGGCTGC-3'

      • Reverse: 5'-GCAATCATTCGTCTGTTTCCC-3'

    • mtDNA (ND1):

      • Forward: 5'-CCCTAAAACCCGCCACATCT-3'

      • Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 10-15 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15-20 seconds.

      • Annealing/Extension: 58-60°C for 60 seconds.[9]

    • Melt Curve Analysis: To confirm product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the mtDNA and nDNA targets for each sample.

    • Calculate the difference in Ct values: ΔCt = (CtnDNA - CtmtDNA).

    • The relative mtDNA copy number is calculated as 2ΔCt.

    • Compare the relative mtDNA copy number between this compound-treated and vehicle-treated groups.

Protocol for Gene Expression Analysis via RT-qPCR

This protocol measures the mRNA levels of genes involved in mitochondrial biogenesis.

Objective: To determine if this compound treatment alters the expression of key regulatory genes like Ppargc1a, Nrf1, Nrf2, and Tfam.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit (e.g., Superscript III First-Strand Synthesis System)

  • Real-Time PCR System and SYBR Green Master Mix

  • Gene-specific primers

  • Total RNA extracted from this compound or vehicle-treated samples.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues.

  • cDNA Synthesis: Reverse transcribe 1-5 µg of total RNA into cDNA using a commercial kit.[10]

  • qPCR Reaction: Set up qPCR reactions as described in Protocol 4.2, using primers for target genes (Ppargc1a, Tfam, etc.) and a housekeeping gene (Gapdh, Actb, etc.) for normalization.

  • Data Analysis:

    • Calculate the ΔCt for each target gene relative to the housekeeping gene: ΔCt = (CtTarget - CtHousekeeping).

    • Calculate the ΔΔCt by comparing the ΔCt of treated samples to control samples: ΔΔCt = (ΔCtTreated - ΔCtControl).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Summary and Future Directions

This compound is a powerful chemical probe for studying the role of the REV-ERB nuclear receptors in physiology. The available data strongly indicate that this compound can enhance energy expenditure and drive mitochondrial biogenesis in metabolically active tissues like skeletal muscle, primarily through pathways involving the master regulator PGC-1α.[1][2] These findings support its exploration for treating metabolic diseases characterized by mitochondrial dysfunction.

However, the inhibitory effects observed in microglia demonstrate that the impact of this compound on mitochondrial function is context-dependent and can vary significantly between different cell types.[5][11] This highlights a crucial area for future research: elucidating the tissue- and cell-specific mechanisms that dictate the opposing mitochondrial responses to REV-ERB activation.

For drug development professionals, this compound and other REV-ERB agonists represent a novel therapeutic axis. Further investigation is required to improve oral bioavailability and to fully understand the long-term consequences of systemic circadian clock modulation.[1] Clinical trials investigating the safety and efficacy of REV-ERB agonists in metabolic or inflammatory diseases are a logical next step, though none are currently listed for this compound itself.[12] Continued research using the protocols and frameworks outlined in this guide will be essential to fully unlock the therapeutic potential of targeting REV-ERB.

References

The Discovery and Development of SR9011: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthetic REV-ERB Agonist SR9011 for Research Applications

Introduction

In the landscape of metabolic and circadian rhythm research, the emergence of synthetic ligands for nuclear receptors has provided powerful tools to dissect complex biological pathways. This compound is a potent and specific synthetic agonist of the Nuclear Receptors REV-ERBα and REV-ERBβ.[1][2] Developed by Professor Thomas Burris at The Scripps Research Institute, this research compound has become instrumental in elucidating the integral role of REV-ERBs in regulating the core circadian clock, metabolism, inflammation, and oncogenesis.[1][3]

This compound offers a non-hormonal, non-stimulant approach to modulate these pathways, making it a valuable tool for investigating potential therapeutic strategies for metabolic diseases, sleep disorders, and cancer.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and its primary applications in a research setting.

Mechanism of Action: Modulating the Core Clock

This compound exerts its effects by binding to the ligand-binding domain of the REV-ERBα and REV-ERBβ proteins. These proteins are crucial transcriptional repressors and core components of the mammalian circadian clock.[5][6] The core clock machinery involves a series of transcriptional-translational feedback loops. The primary loop is driven by the heterodimer of CLOCK and BMAL1, which activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, inhibit CLOCK/BMAL1 activity.

REV-ERBs constitute a secondary loop by directly repressing the transcription of Bmal1.[7] By binding to and activating REV-ERB, this compound enhances this repression, thereby altering the expression and rhythmicity of core clock genes.[8][9] This modulation of the central clock machinery in the suprachiasmatic nucleus (SCN) of the hypothalamus, as well as peripheral clocks in tissues like the liver, skeletal muscle, and adipose tissue, underlies its profound effects on behavior and metabolism.[3][8][10] Beyond the clock, REV-ERBs also directly regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[3][8][11]

SR9011_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound REVERB REV-ERBα / REV-ERBβ (Nuclear Receptor) This compound->REVERB Binds & Activates BMAL1_Gene Bmal1 Gene REVERB->BMAL1_Gene Represses CLOCK_Gene Clock Gene REVERB->CLOCK_Gene Represses Metabolic_Genes Metabolic Genes (e.g., Srebf1, Cyp7a1) REVERB->Metabolic_Genes Represses Autophagy_Genes Autophagy Genes REVERB->Autophagy_Genes Represses BMAL1_Protein BMAL1 Protein BMAL1_Gene->BMAL1_Protein Transcription & Translation Metabolism Increased Energy Expenditure Reduced Lipogenesis Metabolic_Genes->Metabolism Cancer Autophagy Inhibition Apoptosis in Cancer Cells Autophagy_Genes->Cancer Circadian Altered Circadian Rhythm BMAL1_Protein->Circadian

Caption: this compound signaling pathway activating REV-ERB to repress target genes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from seminal in vitro and in vivo studies, providing a clear comparison of this compound's potency and effects across different experimental models.

Table 1: In Vitro Activity of this compound

Assay Type Cell Line Target Potency (IC₅₀ / EC₅₀) Reference
REV-ERB-dependent Repressor Assay HEK293 REV-ERBα IC₅₀ = 790 nM [1][8][10][12][13]
REV-ERB-dependent Repressor Assay HEK293 REV-ERBβ IC₅₀ = 560 nM [1][8][10][12][13]
Bmal1 Promoter Repression Assay HEK293 Full-length REV-ERBα IC₅₀ = 620 nM [8][12][13]

| BMAL1 mRNA Suppression | HepG2 | Endogenous REV-ERBα/β | Potent Suppression |[7][8][12] |

Table 2: In Vivo Metabolic Effects of this compound in Mice

Model Treatment Duration Key Finding % Change Reference
Diet-Induced Obese Mice 100 mg/kg, i.p., twice daily 10-12 days Decrease in Fat Mass >15% [3][14]
BALB/c Mice 100 mg/kg, i.p., twice daily 10 days Increase in O₂ Consumption (VO₂) ~5% [8][14]
BALB/c Mice 100 mg/kg, i.p., twice daily 10 days Decrease in Total Locomotor Activity ~15% [8][14]

| Diet-Induced Obese Mice | 100 mg/kg, i.p., twice daily | 30 days | Improved Dyslipidemia & Hyperglycemia | Significant |[2] |

Table 3: Effects of this compound on Hepatic Gene Expression in Mice

Target Gene Function Treatment (6 days) Repression Reference
Serpine1 (PAI-1) Plasminogen Activator Inhibitor Increasing doses of this compound Dose-dependent [8][12]
Cyp7a1 Cholesterol 7α-hydroxylase Increasing doses of this compound Dose-dependent [8][12]

| Srebf1 (SREBP-1c) | Sterol Response Element Binding Protein | Increasing doses of this compound | Dose-dependent |[8][12] |

Table 4: Cytotoxic Effects of this compound on Cancer Cell Lines (72h Treatment)

Cell Line Type Example Effect Reference
Astrocytoma / Glioblastoma - Significant cytotoxicity (****P < 0.0001) [6][15]
Breast Cancer MCF-7 Deleterious to proliferation [15]
Colon Cancer HCT116 Deleterious to proliferation [15]
Melanoma A375 Induction of apoptosis [15][16]

| Leukemia | T-cell leukemia cells | Significant cytotoxicity (****P < 0.0001) |[6][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key experiments involving this compound.

Protocol 1: In Vitro REV-ERB Agonist Activity Assay

This protocol determines the potency (IC₅₀) of this compound in a cell-based reporter assay.

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Seed cells in 96-well plates. Co-transfect with three plasmids:

    • An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the REV-ERBα (or REV-ERBβ) ligand-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

    • A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., from 1 nM to 10 µM) or vehicle (DMSO).

  • Lysis and Reporter Assay: After 16-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

  • Data Analysis: Normalize luciferase activity to control plasmid activity. Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Metabolic Study in Diet-Induced Obese (DIO) Mice

This protocol assesses the effect of this compound on body composition and energy expenditure.

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

  • Acclimatization: House mice individually and acclimate them to handling and injection procedures for one week.

  • Drug Formulation and Administration: Dissolve this compound in a vehicle such as a solution of 10% DMSO, 10% Tween 80, and 80% water. Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily for 12-30 days.[2][14]

  • Monitoring: Measure body weight and food intake daily. Analyze body composition (fat and lean mass) using quantitative nuclear magnetic resonance (qNMR) at baseline and at the end of the study.

  • Energy Expenditure Measurement: For a subset of animals, perform indirect calorimetry using a Comprehensive Laboratory Animal Monitoring System (CLAMS).[8][14] Acclimate mice to the metabolic cages for 48 hours, then record oxygen consumption (VO₂), carbon dioxide production (VCO₂), and locomotor activity for at least 72 hours during this compound treatment.

  • Data Analysis: Analyze changes in body weight, fat mass, food intake, and energy expenditure between this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Induction Induce Obesity (High-Fat Diet, 10-12 wks) Acclimate Acclimatize Mice (1 week) Induction->Acclimate Baseline Baseline Measurements (Weight, Body Comp.) Acclimate->Baseline Dosing Administer this compound or Vehicle (i.p., b.i.d., 12-30 days) Baseline->Dosing Monitor Daily Monitoring (Weight, Food Intake) Dosing->Monitor CLAMS CLAMS Analysis (VO₂, Activity) Dosing->CLAMS Final Final Measurements (Weight, Body Comp.) Monitor->Final Stats Statistical Analysis CLAMS->Stats Final->Stats Tissue Tissue Collection (Liver, Muscle, Adipose) Tissue->Stats

Caption: Experimental workflow for an in vivo metabolic study of this compound.
Protocol 3: Cancer Cell Viability Assay

This protocol measures the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, BTICs) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for 72 hours.[6][15]

  • Viability Assessment (Crystal Violet):

    • Wash cells gently with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.1% crystal violet solution for 20 minutes.

    • Wash extensively with water and allow plates to dry.

    • Solubilize the dye with 10% acetic acid.

  • Quantification: Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Key Research Applications

Circadian Rhythm and Metabolism

This compound is a cornerstone tool for studying the circadian clock. Administration alters circadian behavior in mice, notably causing a loss of locomotor activity during the active (dark) phase.[9] It has been used to demonstrate how pharmacological targeting of the clock can increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia in models of diet-induced obesity.[2][3] These findings highlight the potential of targeting REV-ERB for treating metabolic diseases.[4]

Oncology

A significant breakthrough was the discovery that this compound and its analog SR9009 are selectively lethal to cancer cells and oncogene-induced senescent cells, while having minimal effect on normal cells.[6][17] This anti-cancer activity is effective across various tumor types with different oncogenic drivers.[6] The mechanism involves the REV-ERB-dependent repression of autophagy, a key survival process for cancer cells. Inhibition of autophagy by this compound leads to apoptosis.[6][16] This has opened a new avenue for cancer therapy by pharmacologically modulating the circadian machinery.

Anticancer_Mechanism cluster_main This compound This compound REVERB REV-ERB Activation This compound->REVERB Autophagy_Genes Repression of Autophagy Genes REVERB->Autophagy_Genes Autophagy_Block Autophagy Blockade Autophagy_Genes->Autophagy_Block Apoptosis Apoptosis Autophagy_Block->Apoptosis Normal_Cell Normal Cell Apoptosis->Normal_Cell Low Dependency Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell High Dependency on Autophagy Viability Viability Maintained Normal_Cell->Viability Death Selective Cell Death Cancer_Cell->Death

Caption: Logical flow of this compound's selective anti-cancer mechanism.
Immunology and Neuroscience

This compound has also been shown to modulate immune responses. In microglia, the resident immune cells of the brain, this compound can disrupt clock gene expression and attenuate pro-inflammatory responses.[9] It has been shown to decrease the expression of inflammatory cytokines like TNF-α and IL-6 while stimulating the anti-inflammatory cytokine IL-10.[3][9][18] These findings suggest REV-ERBα as a potential target for treating neuroinflammatory diseases.[9]

Conclusion

This compound has proven to be an invaluable chemical probe for dissecting the multifaceted roles of REV-ERBα and REV-ERBβ. Its development has significantly advanced our understanding of the intricate links between the circadian clock, metabolism, and cancer. The quantitative data and established protocols outlined in this guide serve as a resource for researchers aiming to utilize this potent agonist in their studies. As a compound strictly for research use, this compound continues to unlock new frontiers, underscoring the therapeutic potential of targeting the core clock machinery for a range of human diseases.

References

Exploring the Anti-inflammatory Properties of SR9011: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, has emerged as a potent modulator of circadian rhythm, metabolism, and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, experimental validation, and potential therapeutic applications. Through the detailed exploration of its impact on key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, this document serves as a resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and metabolic syndrome. The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are key components of the molecular clock that governs circadian rhythms and have been increasingly recognized for their role in regulating metabolism and inflammation. This compound, a specific and potent synthetic agonist of REV-ERBs, has garnered significant interest for its ability to modulate these processes. By activating REV-ERB, this compound initiates a cascade of transcriptional repression, leading to the suppression of pro-inflammatory gene expression and a reduction in the inflammatory response in various cell types, particularly in immune cells such as microglia and macrophages.

Mechanism of Action: REV-ERBα/β Activation

This compound exerts its anti-inflammatory effects primarily through the activation of REV-ERBα and REV-ERBβ.[1] These nuclear receptors act as transcriptional repressors, binding to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes. Upon binding of this compound, REV-ERB recruits co-repressor complexes, including nuclear receptor co-repressor 1 (NCoR) and histone deacetylase 3 (HDAC3), to the chromatin, leading to the epigenetic silencing of gene expression.

The anti-inflammatory effects of this compound are mediated through the repression of key pro-inflammatory transcription factors and signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress NF-κB signaling.[2] Pre-treatment with this compound can block the phosphorylation of IκB kinase (IKK), which is a critical step in the activation of the NF-κB pathway.[2] This prevents the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus.[2] The net result is a significant reduction in the transcription of NF-κB target genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates This compound This compound REV-ERBα REV-ERBα This compound->REV-ERBα activates REV-ERBα->IKK Complex inhibits Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB (p65/p50)_n->Pro-inflammatory\nGene Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Recent evidence suggests that REV-ERBα, activated by this compound, can suppress the NLRP3 inflammasome.[3][4] This regulation appears to occur at the priming step of inflammasome activation. REV-ERBα can directly bind to the promoter region of the Nlrp3 gene, repressing its transcription.[5] Additionally, by inhibiting the NF-κB pathway, this compound indirectly reduces the expression of NLRP3, as NF-κB is a key transcriptional activator of the Nlrp3 gene.[5] The inhibitory effect of REV-ERBα on the NLRP3 inflammasome may also be dependent on the core clock protein BMAL1.[6]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Output PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR NF-κB NF-κB TLR->NF-κB activates pro-IL-1β Gene pro-IL-1β Gene NF-κB->pro-IL-1β Gene transcribes NLRP3 Gene NLRP3 Gene NF-κB->NLRP3 Gene transcribes pro-IL-1β pro-IL-1β pro-IL-1β Gene->pro-IL-1β NLRP3 NLRP3 NLRP3 Gene->NLRP3 K+ efflux K+ efflux K+ efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleaves to Caspase-1->pro-IL-1β cleaves IL-1β (mature) IL-1β (mature) pro-IL-1β->IL-1β (mature) matures to This compound This compound REV-ERBα REV-ERBα This compound->REV-ERBα activates REV-ERBα->NF-κB inhibits REV-ERBα->NLRP3 Gene represses

Caption: this compound inhibits NLRP3 inflammasome activation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. A key study by Wolff et al. (2020) demonstrated the potent anti-inflammatory effects of this compound in primary microglia.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Gene Expression in TNFα-stimulated Primary Microglia

GeneTreatmentEffect on Gene Expression
Tnfα TNFαUpregulated
TNFα + this compoundAttenuated
Il6 TNFαUpregulated
TNFα + this compoundAttenuated
Il1β TNFαUpregulated
TNFα + this compoundAttenuated
Ccl2 TNFαUpregulated
TNFα + this compoundAttenuated
Gm-csf TNFαUpregulated
TNFα + this compoundAttenuated

Data summarized from Wolff et al., 2020. "Attenuated" indicates a statistically significant reduction in gene expression compared to TNFα stimulation alone.[7][8][9]

Table 2: Effect of this compound on Anti-inflammatory Cytokine Gene Expression in Primary Microglia

GeneTreatmentEffect on Gene Expression
Il10 This compoundStimulated

Data summarized from Wolff et al., 2020. "Stimulated" indicates a statistically significant increase in gene expression.[7][8]

Experimental Protocols

Primary Microglia Isolation and Culture from Neonatal Rat Pups

This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal Sprague-Dawley rat pups (P1-P3), adapted from published methods.

Materials:

  • Neonatal Sprague-Dawley rat pups (1-3 days old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • DNase I

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

  • Sterile dissection tools

  • T75 culture flasks

  • Cell scrapers

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize neonatal rat pups in accordance with approved animal welfare protocols.

  • Sterilize the heads with 70% ethanol.

  • Under sterile conditions, dissect the brains and remove the cortices.

  • Mince the cortical tissue and incubate in a trypsin-EDTA solution containing DNase I at 37°C for 15 minutes.

  • Neutralize the trypsin with DMEM containing 10% FBS.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the mixed glial cell suspension into T75 flasks and incubate at 37°C with 5% CO2.

  • After 7-10 days, when a confluent layer of astrocytes has formed, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

  • Collect the supernatant containing the microglia, centrifuge, and resuspend the cells in fresh culture medium.

  • Plate the purified microglia for subsequent experiments.

In Vitro Anti-inflammatory Assay in Primary Microglia

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on primary microglia stimulated with a pro-inflammatory agent.

Materials:

  • Primary microglia cultured in 24-well plates

  • This compound (e.g., 5 µM final concentration)

  • Tumor Necrosis Factor-alpha (TNFα) (e.g., 100 ng/mL final concentration)

  • DMSO (vehicle control)

  • Bovine Serum Albumin (BSA) (control for TNFα)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Plate primary microglia at a suitable density in 24-well plates and allow them to adhere overnight.

  • Treat the cells with 5 µM this compound or DMSO (vehicle control) for 12 hours.

  • Following the pre-treatment, add 100 ng/mL TNFα or BSA (control) to the respective wells.

  • Incubate the cells for an additional 12 hours.

  • After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the gene expression of pro-inflammatory (e.g., Tnfα, Il6, Il1β, Ccl2, Gm-csf) and anti-inflammatory (Il10) cytokines using quantitative real-time PCR (qRT-PCR).

  • Normalize the expression of target genes to a suitable housekeeping gene.

  • Calculate the relative gene expression changes between different treatment groups.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate Microglia Isolate Microglia Plate Microglia Plate Microglia Isolate Microglia->Plate Microglia Pre-treat with this compound (12h) Pre-treat with this compound (12h) Plate Microglia->Pre-treat with this compound (12h) Stimulate with TNFα (12h) Stimulate with TNFα (12h) Pre-treat with this compound (12h)->Stimulate with TNFα (12h) RNA Extraction RNA Extraction Stimulate with TNFα (12h)->RNA Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the activation of the nuclear receptors REV-ERBα and REV-ERBβ. Its ability to suppress the NF-κB signaling pathway and the NLRP3 inflammasome highlights its potential as a therapeutic agent for a variety of inflammatory conditions. The data presented in this guide, derived from preclinical studies, provide a strong rationale for further investigation into the clinical utility of this compound and other REV-ERB agonists.

Future research should focus on elucidating the full spectrum of REV-ERB target genes involved in the inflammatory response and further delineating the cell-type-specific effects of this compound. Moreover, the development of next-generation REV-ERB agonists with improved pharmacokinetic and safety profiles will be crucial for translating these promising preclinical findings into effective therapies for human inflammatory diseases. The intricate interplay between the circadian clock and the immune system, modulated by compounds like this compound, represents a fertile ground for the discovery of novel therapeutic strategies.

References

SR9011: A Technical Guide for Investigating Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR9011 is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, key components of the mammalian circadian clock. By activating these receptors, this compound provides a powerful research tool for dissecting the intricate links between circadian rhythms and metabolic homeostasis. In preclinical models, this compound has demonstrated significant effects on lipid and glucose metabolism, energy expenditure, and inflammation, making it a valuable compound for studying metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. This guide provides an in-depth overview of this compound's mechanism of action, a compilation of its metabolic effects with quantitative data, detailed experimental protocols for its use in metabolic research, and visualizations of its signaling pathway and a typical experimental workflow.

Core Concepts: Mechanism of Action

This compound is a potent and specific synthetic ligand for the Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) nuclear receptors.[1] These receptors are integral to the core circadian clock machinery, acting as transcriptional repressors.[2][3] The primary mechanism of this compound involves binding to and activating Rev-Erb receptors, which enhances their recruitment of the nuclear receptor corepressor (NCoR) complex, containing histone deacetylase 3 (HDAC3).[3][4] This complex then binds to specific DNA sequences known as Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to their transcriptional repression.[3][4]

One of the most critical targets of Rev-Erb is the Bmal1 gene, a master activator of the circadian clock.[5] By repressing Bmal1 transcription, this compound directly modulates the core clock.[6] Furthermore, Rev-Erb receptors regulate a wide array of genes involved in metabolic processes.[7] In the liver, this compound has been shown to suppress the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1 (Srebf1), fatty acid synthase (Fasn), and stearoyl-CoA desaturase 1 (Scd1).[6] It also influences cholesterol and bile acid synthesis.[6] In skeletal muscle, activation of Rev-Erb by this compound can increase the expression of genes related to fatty acid and glucose oxidation.[6]

Data Presentation: Quantitative Effects of this compound in Preclinical Models

The following tables summarize the quantitative metabolic effects of this compound observed in various preclinical studies, primarily in mouse models of diet-induced obesity (DIO).

Table 1: Effects of this compound on Body Composition and Energy Expenditure

ParameterAnimal ModelTreatment DetailsObserved EffectReference
Body WeightDiet-Induced Obese C57BL/6J Mice100 mg/kg SR9009 (a close analog), i.p., twice daily for 30 days60% greater weight loss compared to vehicle-treated controls[6]
Fat MassBALB/c Mice100 mg/kg this compound, i.p., twice daily for 12 daysSignificant decrease in fat mass[1][6]
Fat MassDiet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 daysSignificant reduction in adiposity[6]
Oxygen Consumption (VO₂)C57BL/6 Mice100 mg/kg this compound, i.p., twice daily for 10 days~5% increase, indicating increased energy expenditure[1][6]
Locomotor ActivityC57BL/6 Mice100 mg/kg this compound, i.p., twice daily for 10 days~15% decrease in movement[1]

Table 2: Effects of this compound on Plasma Lipids and Glucose

ParameterAnimal ModelTreatment DetailsObserved EffectReference
Plasma TriglyceridesDiet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 days12% decrease[6]
Plasma Total CholesterolDiet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 days47% decrease[6]
Plasma Non-Esterified Fatty Acids (NEFA)Diet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 days23% reduction[6][7]
Plasma GlucoseDiet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 days19% decrease[6][7]
Plasma InsulinDiet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 days35% trend toward a decrease[6][7]
Plasma LeptinDiet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 days80% decrease[6]
Plasma IL-6Diet-Induced Obese C57BL/6J Mice100 mg/kg SR9009, i.p., twice daily for 30 days72% decrease[6]

Experimental Protocols

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical study to evaluate the effects of this compound on metabolic parameters in mice with diet-induced obesity.

1. Animal Model and Acclimation:

  • Species/Strain: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.[8][9] A control group should be maintained on a standard chow diet.

  • Housing: House mice under a 12:12 hour light:dark cycle with ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.

2. This compound Preparation and Administration:

  • Formulation: Dissolve this compound in a vehicle such as a solution of 15% Cremophor in sterile water.

  • Dosage: A typical dose is 100 mg/kg body weight.[1][6]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection. Due to its short half-life, twice-daily injections (e.g., at the beginning of the light and dark cycles) are common.[1]

3. Experimental Groups:

  • Group 1: Lean control mice on a standard diet, receiving vehicle.

  • Group 2: DIO mice on a high-fat diet, receiving vehicle.

  • Group 3: DIO mice on a high-fat diet, receiving this compound (100 mg/kg).

4. Monitoring and Data Collection:

  • Body Weight and Food Intake: Monitor and record daily.

  • Body Composition: Measure fat and lean mass at the beginning and end of the study using techniques like DEXA or qNMR.[10]

  • Metabolic Cages (CLAMS): Acclimate mice to metabolic cages for 24-48 hours before data collection. Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and locomotor activity over a 24-hour period.[1][6]

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at the end of the study after a period of fasting (e.g., 6 hours). Analyze plasma for triglycerides, total cholesterol, NEFA, glucose, insulin, and inflammatory markers like IL-6.[6]

  • Glucose Tolerance Test (GTT): At the end of the study, perform a GTT by administering a bolus of glucose (e.g., 2 g/kg) via i.p. injection after an overnight fast. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize mice and collect tissues such as liver, skeletal muscle, and white adipose tissue.

  • Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent gene expression or protein analysis.

In Vitro Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol describes how to assess the effect of this compound on mitochondrial function in cultured cells.

1. Cell Culture and Plating:

  • Cell Line: Choose a metabolically active cell line relevant to the research question (e.g., HepG2 hepatocytes, C2C12 myotubes, or 3T3-L1 adipocytes).

  • Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and form a monolayer overnight.

2. Assay Medium Preparation:

  • Prepare Seahorse XF assay medium (e.g., DMEM-based) supplemented with glucose, pyruvate, and glutamine.[11]

  • Warm the medium to 37°C and adjust the pH to 7.4 immediately before the assay.[11][12]

3. Sensor Cartridge Hydration:

  • The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[12]

  • Incubate overnight in a non-CO₂ incubator at 37°C.[13]

4. This compound Treatment and Assay Execution:

  • Pre-treatment: Replace the cell culture medium with assay medium containing either this compound at the desired concentration (e.g., 5 µM) or vehicle (DMSO).[14] Incubate for a specified period (e.g., 12 hours).[14]

  • Cell Mito Stress Test:

    • Load the injection ports of the hydrated sensor cartridge with mitochondrial stressors: oligomycin, FCCP, and a mixture of rotenone and antimycin A, all prepared at 10X the final desired concentration.[12]

    • Place the cell plate in the Seahorse XF Analyzer.

    • The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the stressors.[12]

5. Data Analysis:

  • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[12]

  • Compare these parameters between this compound-treated and vehicle-treated cells.

Gene Expression Analysis by RT-qPCR

This protocol details the analysis of target gene expression in tissues or cells following this compound treatment.

1. RNA Isolation:

  • Homogenize frozen tissue samples or cell pellets using a suitable method (e.g., Trizol reagent or a column-based kit).

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity (e.g., via gel electrophoresis).

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

3. Quantitative PCR (qPCR):

  • Primer Design: Design or obtain validated primers for target genes (e.g., Bmal1, Srebf1, Fasn, Pgc1a) and a stable housekeeping gene (e.g., Gapdh, Actb, or Cyclophilin).

  • Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

  • Thermocycling: Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the relative gene expression changes between this compound-treated and control groups using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathway of this compound

SR9011_Signaling_Pathway cluster_genes Target Gene Promoters This compound This compound RevErb Rev-Erbα/β This compound->RevErb Activates CLOCK_BMAL1 CLOCK:BMAL1 Complex NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex RevErb->NCoR_HDAC3 Recruits RORE RORE RevErb->RORE Binds to Bmal1_Gene Bmal1 Gene RevErb->Bmal1_Gene Represses Transcription Metabolic_Genes Metabolic Genes (e.g., Srebf1, Fasn, Scd1) RevErb->Metabolic_Genes Represses Transcription NCoR_HDAC3->RORE Binds to CLOCK_BMAL1->RevErb Activates Transcription Circadian_Rhythm Circadian Rhythm Modulation Bmal1_Gene->Circadian_Rhythm Metabolism Metabolic Reprogramming (↓ Lipogenesis, ↑ Fat Oxidation) Metabolic_Genes->Metabolism Impacts

Caption: this compound activates Rev-Erbα/β, leading to transcriptional repression of target genes.

Experimental Workflow for this compound In Vivo Metabolic Study

SR9011_Workflow start Start: Hypothesis (this compound modulates metabolism) model 1. Animal Model Development (Diet-Induced Obesity) start->model groups 2. Group Assignment (Vehicle vs. This compound) model->groups treatment 3. Chronic this compound Administration (e.g., 100 mg/kg, i.p., b.i.d.) groups->treatment monitoring 4. In-Life Monitoring treatment->monitoring phenotyping 5. Metabolic Phenotyping monitoring->phenotyping sub_monitoring • Body Weight • Food Intake monitoring->sub_monitoring endpoint 6. Endpoint Analysis phenotyping->endpoint sub_phenotyping • CLAMS (Energy Expenditure) • GTT (Glucose Homeostasis) • Body Composition (DEXA/qNMR) phenotyping->sub_phenotyping data_analysis 7. Data Analysis & Interpretation endpoint->data_analysis sub_endpoint • Plasma Analysis (Lipids, Glucose) • Tissue Collection (Liver, Muscle) • Gene Expression (RT-qPCR) endpoint->sub_endpoint conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for evaluating the metabolic effects of this compound in vivo.

References

The Synthetic Rev-Erb Agonist SR9011: A Technical Guide to its Modulation of Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 is a synthetic small molecule that acts as a potent agonist of the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2). These receptors are critical components of the core molecular clock, playing a pivotal role in the regulation of circadian rhythms and metabolism. By activating Rev-Erb, this compound initiates a cascade of transcriptional repression that impacts a wide array of cellular processes. This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound administration, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling networks. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of Rev-Erb agonists in metabolic diseases, inflammatory conditions, and oncology.

Core Mechanism of Action: Rev-Erbα/β Agonism

This compound exerts its biological effects by binding to the ligand-binding domain of Rev-Erbα and Rev-Erbβ, thereby enhancing their repressive activity. Rev-Erb receptors are transcriptional repressors that recruit corepressor complexes, such as the nuclear receptor corepressor 1 (NCoR) complex, to the regulatory regions of their target genes. The primary targets of Rev-Erb are key components of the positive limb of the circadian clock, namely Bmal1 (Arntl) and Clock. By repressing the transcription of these genes, this compound effectively modulates the entire circadian oscillator.

The potency of this compound has been quantified in various in vitro assays. In a cotransfection assay using a luciferase reporter driven by the Bmal1 promoter, this compound demonstrated potent suppression of transcription with half-maximal inhibitory concentrations (IC50) of 790 nM for Rev-Erbα and 560 nM for Rev-Erbβ[1][2].

Modulation of the Core Circadian Clock

The administration of this compound directly impacts the molecular machinery of the circadian clock in both central and peripheral tissues. By augmenting the repressive function of Rev-Erb, this compound disrupts the rhythmic expression of core clock genes.[3]

Key Effects on Clock Genes:

  • Suppression of Bmal1 and Clock: As a direct consequence of Rev-Erb activation, the transcription of Bmal1 and Clock is significantly repressed.[3] This disrupts the positive feedback loop of the circadian clock.

  • Altered Phasing of Per and Cry: The repression of Bmal1 and Clock indirectly affects the expression of their downstream targets, including the Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes, leading to shifts in their expression phases.[3]

These alterations in clock gene expression have been observed to disrupt circadian behavior in mice, including locomotor activity.[1]

This compound This compound RevErb Rev-Erbα/β This compound->RevErb NCoR NCoR Corepressor Complex RevErb->NCoR recruits RORE RORE elements in Bmal1 promoter RevErb->RORE binds to NCoR->RORE Bmal1_Clock BMAL1/CLOCK Heterodimer EBox E-box elements in target gene promoters Bmal1_Clock->EBox binds to Per_Cry PER/CRY Complex Per_Cry->Bmal1_Clock inhibits EBox->Per_Cry activates transcription of Per/Cry RORE->Bmal1_Clock represses transcription of Bmal1

Caption: this compound's modulation of the core circadian clock machinery.

Impact on Cellular Metabolism

This compound has profound effects on both lipid and glucose metabolism, primarily through the transcriptional regulation of key metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue.[4][5]

Lipid Metabolism

This compound administration leads to a significant reduction in fat mass and improves dyslipidemia in animal models of obesity.[1][6] This is achieved through a multi-pronged approach targeting lipid synthesis, storage, and oxidation.

Key Modulated Pathways:

  • Inhibition of Lipogenesis: this compound represses the expression of crucial lipogenic genes, including sterol regulatory element-binding protein 1c (Srebf1c), fatty acid synthase (Fasn), and stearoyl-CoA desaturase 1 (Scd1).[1]

  • Suppression of Adipogenesis: In vitro studies using 3T3-L1 preadipocytes have shown that this compound can inhibit differentiation into mature adipocytes.

  • Increased Fatty Acid Oxidation: this compound promotes the expression of genes involved in fatty acid oxidation, leading to increased energy expenditure.[7]

Glucose Metabolism

This compound has demonstrated beneficial effects on glucose homeostasis, suggesting its potential as a therapeutic agent for type 2 diabetes.

Key Modulated Pathways:

  • Suppression of Hepatic Gluconeogenesis: this compound represses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (Pepck) and glucose-6-phosphatase (G6pc).

  • Improved Insulin Sensitivity: In diet-induced obese mice, this compound treatment has been shown to improve insulin sensitivity.[6]

This compound This compound RevErb Rev-Erbα/β This compound->RevErb Srebf1c Srebf1c RevErb->Srebf1c Fasn Fasn RevErb->Fasn Scd1 Scd1 RevErb->Scd1 FattyAcidOxidation Fatty Acid Oxidation RevErb->FattyAcidOxidation promotes Pepck Pepck RevErb->Pepck G6pc G6pc RevErb->G6pc Lipogenesis Lipogenesis Srebf1c->Lipogenesis Fasn->Lipogenesis Scd1->Lipogenesis Gluconeogenesis Gluconeogenesis Pepck->Gluconeogenesis G6pc->Gluconeogenesis

Caption: this compound's influence on key metabolic pathways.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties, particularly in the context of microglia, the resident immune cells of the central nervous system.[3][8]

Key Anti-Inflammatory Actions:

  • Attenuation of Pro-inflammatory Cytokines: In primary microglia challenged with TNFα, this compound treatment significantly attenuates the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[3][7]

  • Stimulation of Anti-inflammatory Cytokines: this compound has been shown to stimulate the expression of the anti-inflammatory cytokine IL-10 in microglia.[3][8]

  • Decreased Phagocytic Activity: this compound treatment leads to a decrease in the phagocytic activity of microglia.[3]

Anti-Proliferative Effects in Cancer

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to suppress the proliferation of various cancer cell lines, including breast cancer, glioblastoma, and leukemia.[9]

Key Anti-Cancer Mechanisms:

  • Cell Cycle Arrest: this compound induces cell cycle arrest, often at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle.[10]

  • Suppression of Key Cell Cycle Regulators: Cyclin A (CCNA2) has been identified as a direct target of Rev-Erb, and its suppression by this compound is thought to contribute to the observed cell cycle arrest.[10]

  • Induction of Apoptosis: In some cancer cell lines, this compound has been shown to induce apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: In Vitro Potency of this compound

ParameterReceptorValueReference
IC50Rev-Erbα790 nM[1]
IC50Rev-Erbβ560 nM[1]
IC50 (Bmal1 promoter assay)Rev-Erbα620 nM[1]

Table 2: In Vivo Metabolic Effects of this compound in Mice

ParameterModelTreatmentOutcomeReference
Body WeightDiet-induced obese mice100 mg/kg, i.p., b.i.d. for 12 daysSignificant weight loss[4][6]
Fat MassDiet-induced obese mice100 mg/kg, i.p., b.i.d. for 12 daysDecreased fat mass[4][6]
Oxygen Consumption (VO2)C57BL/6 mice100 mg/kg, i.p., b.i.d. for 10 days5% increase in VO2[4]
Plasma TriglyceridesLean miceThis compound treatmentReduced levels[6]
Total CholesterolLean miceThis compound treatmentReduced levels[6]

Table 3: Effects of this compound on Gene Expression in Microglia

GeneConditionThis compound EffectReference
TnfαTNFα-stimulatedAttenuated expression[3][7]
Il6TNFα-stimulatedAttenuated expression[3][7]
Il1βTNFα-stimulatedAttenuated expression[3][7]
Il10TNFα-stimulatedStimulated expression[3]
Bmal1Dexamethasone-synchronizedDisrupted rhythmic expression[3]
ClockDexamethasone-synchronizedDisrupted rhythmic expression[3]

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is adapted for assessing the effect of this compound on the proliferation of breast cancer cell lines.[11]

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 3x10³ to 5x10³ cells per well.

  • Cell Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Labeling: Add 1.2 mM MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add DMSO to each well to solubilize the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for analyzing the expression of target genes in this compound-treated primary microglia.[3]

  • Cell Culture and Treatment: Culture primary microglia and treat with 5 µM this compound or DMSO for the desired duration.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, gene-specific primers, and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to a stable housekeeping gene.

Seahorse XF Analyzer Metabolic Assay

This protocol details the measurement of mitochondrial respiration and glycolysis in this compound-treated microglia.[3]

  • Cell Seeding: Seed primary microglia in a Seahorse XF96 cell culture microplate at a density of 50,000 cells per well.

  • This compound Treatment: Treat the cells with 5 µM this compound or DMSO for 12 hours.

  • Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Start Seed cells in Seahorse microplate Treat Treat with this compound or DMSO Start->Treat Equilibrate Equilibrate in assay medium Treat->Equilibrate Assay Run Seahorse Mito Stress Test Equilibrate->Assay InjectOligo Inject Oligomycin Assay->InjectOligo InjectFCCP Inject FCCP InjectOligo->InjectFCCP InjectRotAnti Inject Rotenone/ Antimycin A InjectFCCP->InjectRotAnti Measure Measure OCR and ECAR InjectRotAnti->Measure Analyze Analyze data Measure->Analyze

References

Methodological & Application

Application Notes and Protocols for SR9011 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SR9011, a synthetic REV-ERBα/β agonist, in in vivo mouse studies. The protocols and data presented are intended to guide researchers in designing and executing studies to investigate the pharmacological effects of this compound on circadian rhythm, metabolism, and other physiological processes.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo mouse studies involving this compound administration.

Table 1: this compound Dosage and Administration in In Vivo Mouse Studies

ParameterDetailsReference
Mouse Strain C57BL/6, Balb/c[1][2]
Dosage 100 mg/kg is a commonly used dose. Dose-dependent effects have been observed, with an ED50 of approximately 56-67 mg/kg for effects on circadian behavior and gene expression.[1][3]
Administration Route Intraperitoneal (i.p.) injection[1][4]
Frequency Single dose or twice daily (b.i.d.)[1][2]
Treatment Duration Acute (single dose) to chronic (up to 12 days)[1][2][3]
Vehicle DMSO (for in vitro studies), 15% Cremophor in sterile water (for in vivo studies)[5]

Table 2: Reported In Vivo Effects of this compound in Mice

ParameterEffectQuantitative DataReference
Metabolism Increased energy expenditure5% increase in oxygen consumption (VO2)[1][2]
Decreased fat massWeight loss due to decreased fat mass[1][2]
Behavior Decreased locomotor activity15% decrease in movement[1][2]
Altered circadian behaviorLoss of locomotor activity during the subjective dark phase after a single injection at CT6.[1][4]
Anxiolytic effectsIncreased time spent in the center of an open field assay.[3]
Sleep Increased wakefulnessSignificant increase in wakefulness for 2 hours post-injection at ZT6.[3]
Gene Expression Suppression of REV-ERB target genesDose-dependent suppression of Serpine1, Cyp7a1, and Srebf1 in the liver.[1][4]
Alteration of core clock genesPerturbation of the circadian pattern of core clock gene expression in the hypothalamus.[1]

Experimental Protocols

Protocol for Assessing Metabolic Effects of this compound in Mice

This protocol outlines a typical experiment to evaluate the impact of this compound on metabolic parameters using a Comprehensive Laboratory Animal Monitoring System (CLAMS).

Materials:

  • This compound

  • Vehicle solution (e.g., 15% Cremophor in sterile water)

  • C57BL/6 mice (8-10 weeks old)

  • Comprehensive Laboratory Animal Monitoring System (CLAMS) with metabolic cages

  • Standard rodent chow and water

  • Analytical balance

  • DEXA scanner for body composition analysis

Procedure:

  • Acclimation: Individually house mice in the CLAMS metabolic cages for at least 3 days to acclimate to the new environment. Maintain a 12:12 light:dark cycle and provide ad libitum access to food and water.

  • Baseline Measurement: Record baseline metabolic data for 24-48 hours before the first injection. This includes oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food intake, water intake, and locomotor activity.

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver a final dose of 100 mg/kg in a suitable injection volume (e.g., 10 ml/kg). Prepare a vehicle-only solution for the control group.

  • Administration:

    • Divide the mice into two groups: Vehicle control and this compound-treated.

    • Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • For chronic studies, injections are typically performed twice daily (b.i.d.), for example, at the beginning of the light phase (ZT0) and the beginning of the dark phase (ZT12).[2]

  • Data Collection: Continue to monitor the metabolic parameters using the CLAMS for the duration of the study (e.g., 10-12 days).[1][2]

  • Body Weight and Composition: Monitor body weight daily. At the end of the study, perform body composition analysis using a DEXA scanner to determine fat mass and lean mass.[2]

  • Data Analysis: Analyze the collected data to compare the metabolic parameters, body weight, and body composition between the this compound-treated and vehicle control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Protocol for Assessing Circadian Rhythm Effects of this compound in Mice

This protocol describes an experiment to investigate the influence of this compound on circadian locomotor activity.

Materials:

  • This compound

  • Vehicle solution

  • C57BL/6 mice (8-10 weeks old)

  • Cages equipped with running wheels

  • Light-controlled environmental chambers

  • Data acquisition system for recording wheel-running activity

Procedure:

  • Entrainment: Individually house mice in cages with running wheels within a light-controlled chamber. Entrain the mice to a 12:12 light:dark (L:D) cycle for at least two weeks.

  • Baseline Activity in Constant Darkness (D:D): After entrainment, switch the lighting condition to constant darkness (D:D) to allow the mice to free-run. Record baseline locomotor activity for at least 7-10 days to establish a stable circadian rhythm.

  • This compound Administration:

    • On the day of the experiment, prepare the this compound solution (100 mg/kg) and the vehicle control.

    • Inject the mice with a single dose of this compound or vehicle at a specific circadian time (CT), for example, at CT6 (the middle of the subjective day).[4]

  • Post-Injection Monitoring: Continue to record the wheel-running activity in constant darkness for at least one week following the injection.

  • Data Analysis:

    • Generate actograms to visualize the wheel-running activity patterns before and after the injection.

    • Analyze the data for changes in the phase, period, and amplitude of the circadian rhythm in the this compound-treated group compared to the control group. A common observation is a loss of locomotor activity during the subjective dark phase immediately following the injection.[1][4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key components of the molecular clock and play a crucial role in regulating gene expression. The diagram below illustrates the primary signaling pathway of this compound.

SR9011_Signaling_Pathway This compound This compound REVERB REV-ERBα/β This compound->REVERB NCoR NCoR/HDAC3 Corepressor Complex REVERB->NCoR recruits Metabolic_Genes Metabolic Genes (e.g., Srebf1, Fasn, Scd1) REVERB->Metabolic_Genes represses BMAL1 BMAL1 Gene NCoR->BMAL1 represses Clock_Genes Other Clock Genes (e.g., Clock, Per, Cry) BMAL1->Clock_Genes activates

Caption: this compound activates REV-ERBα/β, leading to the repression of target genes like BMAL1 and various metabolic genes.

Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a general workflow for conducting in vivo experiments with this compound in mice.

Experimental_Workflow Acclimation Acclimation of Mice Baseline Baseline Measurements (e.g., activity, metabolism) Acclimation->Baseline Grouping Randomization into Control and this compound Groups Baseline->Grouping Administration This compound/Vehicle Administration (e.g., i.p. injection) Grouping->Administration Monitoring Data Collection (e.g., CLAMS, wheel-running) Administration->Monitoring Endpoint Endpoint Analysis (e.g., body composition, gene expression) Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: A typical workflow for in vivo mouse studies investigating the effects of this compound.

References

Application Notes and Protocols for the Preparation of SR9011 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9011 is a synthetic REV-ERB agonist widely utilized in research to study circadian rhythms, metabolism, and oncology.[1][2][3] Proper preparation of a stock solution is critical for ensuring experimental accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity.[1][2] These application notes provide a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions in DMSO.

Introduction

This compound is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][3] By activating REV-ERB, this compound alters the expression of core clock and metabolic genes, making it a valuable tool for a variety of research applications. To ensure the integrity of experimental results, it is imperative to prepare a stable and accurately concentrated stock solution. DMSO is the recommended solvent for this compound, though care must be taken due to its properties and potential effects on cell cultures.

Materials and Equipment

  • This compound (crystalline solid)

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. Solubility can vary slightly between suppliers.

ParameterValueSource(s)
Molecular Weight 479.04 g/mol [4][5]
Appearance Crystalline solid, off-white to yellow[1][5]
Solubility in DMSO Approx. 30 mg/mL to ≥ 47.9 mg/mL[1][2][4]
Recommended Storage (Solid) -20°C for up to 4 years[1][5]
Recommended Storage (in DMSO) -20°C for up to 1 year; -80°C for up to 2 years[5]

Experimental Protocol: this compound Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

4.1. Pre-Preparation Calculations

  • Determine the required mass of this compound.

    • Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM (0.01 M) stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 479.04 g/mol * 1000 mg/g

      • Mass (mg) = 4.79 mg

4.2. Step-by-Step Procedure

  • Acclimatize Reagents: Allow the this compound vial and a sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability and solubility.[6]

  • Weigh this compound: Tare a sterile microcentrifuge tube or amber vial on an analytical balance. Carefully weigh the calculated amount of this compound (e.g., 4.79 mg) into the tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8] Store the aliquots at -20°C or -80°C.[5]

Experimental Workflow Diagram

SR9011_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use calc Calculate required mass of this compound and volume of DMSO weigh Weigh this compound into a sterile tube calc->weigh Mass add_dmso Add anhydrous DMSO to the tube weigh->add_dmso Volume dissolve Vortex/sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Dilute in culture medium for working solution store->use

Caption: Workflow for preparing this compound stock solution.

Safety and Handling Precautions

  • This compound: This product is for research use only and not for human or veterinary use.[1][4] It should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.[1]

  • DMSO: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling this compound and DMSO.[11]

  • Handling Environment: Handle this compound powder and prepare the stock solution in a well-ventilated area or a chemical fume hood.[11][12]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Do not pour down the drain.[11]

Application in Cell Culture

When preparing working solutions for cell-based assays, the this compound stock solution should be diluted in the appropriate culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid cellular toxicity.[8] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.

Signaling Pathway of this compound

SR9011_Signaling_Pathway This compound This compound REVERB REV-ERBα/β This compound->REVERB Agonist Binding HDAC3 HDAC3 Co-repressor REVERB->HDAC3 Recruits BMAL1 BMAL1 Gene HDAC3->BMAL1 Represses Transcription Transcription Transcription of Circadian & Metabolic Genes BMAL1->Transcription Controls

Caption: this compound activates REV-ERB, leading to gene repression.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are critical components of the core circadian clock machinery and act as transcriptional repressors, playing a key role in regulating gene expression involved in metabolism, inflammation, and cell proliferation.[1][2] In cell culture experiments, this compound provides a powerful tool to investigate the roles of REV-ERB in various physiological and pathological processes. These application notes provide recommended dosage guidelines and detailed protocols for utilizing this compound in in vitro studies.

Mechanism of Action

This compound binds to the REV-ERB receptors, enhancing their repressive activity. REV-ERBα/β heterodimers recruit the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylases (HDACs), to the regulatory regions of target genes. This leads to chromatin condensation and transcriptional repression of key genes, including the core clock components BMAL1 and CLOCK, as well as genes involved in lipid and glucose metabolism, and cell cycle progression.[3]

Data Presentation: Recommended this compound Dosages

The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. The following tables summarize reported effective concentrations and IC50 values for this compound in various cell culture applications.

Table 1: this compound IC50 Values for REV-ERB Activity

TargetAssay SystemIC50 ValueReference
REV-ERBαHEK293 cells (Gal4-responsive luciferase reporter)790 nM[4]
REV-ERBβHEK293 cells (Gal4-responsive luciferase reporter)560 nM[4]
REV-ERBαHEK293 cells (Bmal1 promoter-luciferase reporter)620 nM[3][4]

Table 2: Effective this compound Concentrations in Various Cell Lines

Cell LineCell TypeApplicationEffective Concentration RangeObserved EffectsReference
Primary MicrogliaRat primary microgliaImmunometabolism5 µMDisruption of clock gene rhythm, decreased phagocytosis, attenuated pro-inflammatory response.[5]
Astrocytoma CellsHuman astrocytomaCancer cell viability2.5 - 20 µMDose-dependent decrease in cell viability.[1]
BTICsBrain Tumor Initiating CellsCancer cell viability2.5 - 20 µMDose-dependent decrease in cell viability.[1]
MCF-7Human breast cancer (ER+)Cancer cell proliferation10 µMSuppression of proliferation, cell cycle arrest at G0/G1.[6]
MDA-MB-231Human breast cancer (Triple Negative)Cancer cell proliferation10 µMSuppression of proliferation, cell cycle arrest.[6]
SKBR3Human breast cancer (HER2+)Cancer cell proliferation10 µMSuppression of proliferation.[6]
HCT116Human colon cancerCancer cell proliferation20 µMDeleterious to transformed cells.[1]
HepG2Human liver cancerGene expressionNot specifiedSuppression of BMAL1 mRNA.[3][4]

Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

SR9011_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound REVERB REV-ERBα/β This compound->REVERB Binds & Activates NCoR_HDAC NCoR/HDAC Complex REVERB->NCoR_HDAC Recruits DNA DNA (RevRE) NCoR_HDAC->DNA Binds to RevRE TargetGenes Target Genes (e.g., BMAL1, CLOCK, CCNA2, FAS, SCD1) Metabolism Altered Metabolism (↓ Lipogenesis) TargetGenes->Metabolism CellCycle Cell Cycle Arrest (G0/G1) TargetGenes->CellCycle Inflammation ↓ Inflammation TargetGenes->Inflammation DNA->TargetGenes Represses Transcription

Caption: this compound activates REV-ERB, leading to transcriptional repression and downstream effects.

Experimental Workflow

A typical workflow for a cell culture experiment involving this compound is depicted below.

SR9011_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Cell Seeding SR9011_Prep 2. This compound Stock Preparation (in DMSO) Treatment 3. Cell Treatment with this compound (and vehicle control) Cell_Culture->Treatment SR9011_Prep->Treatment Incubation 4. Incubation (Time-course as required) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Incubation->Gene_Expression Metabolism Metabolic Assays (e.g., Seahorse) Incubation->Metabolism Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->Cell_Cycle

Caption: General workflow for this compound cell culture experiments.

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[4]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

  • Treated cells (from a 6-well or 12-well plate)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for target and housekeeping genes)

  • qPCR instrument

Protocol:

  • Cell Treatment: Seed cells in appropriate culture vessels (e.g., 12-well plates at 250,000-300,000 cells/well) and treat with the desired concentration of this compound and vehicle control for the specified time.[5]

  • RNA Extraction:

    • Lyse the cells directly in the culture vessel using the lysis buffer from an RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit, following the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and cDNA template.

    • Run the qPCR reaction in a real-time PCR system with a typical cycling program:

      • Initial denaturation (e.g., 95°C for 5-10 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 60 seconds)

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

Concluding Remarks

This compound is a valuable pharmacological tool for elucidating the roles of REV-ERBα and REV-ERBβ in cell culture models. The provided dosage information and detailed protocols serve as a starting point for experimental design. It is crucial to empirically determine the optimal this compound concentration and treatment duration for each specific cell type and experimental context to ensure robust and reproducible results. Some studies have suggested potential REV-ERB-independent effects of this compound, which should be considered when interpreting data.[7] Therefore, including appropriate controls, such as REV-ERB knockdown or knockout cells, is recommended for validating the on-target effects of this compound.

References

Application Notes and Protocols for SR9011 Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of the Rev-Erb agonist, SR9011, in animal research models. This document includes detailed protocols for common administration routes, a summary of reported dosages and vehicles, and an overview of the compound's mechanism of action through its signaling pathway.

Introduction

This compound is a synthetic Rev-Erbα/β agonist that plays a crucial role in regulating gene expression related to circadian rhythm, metabolism, and inflammation.[1] Developed at The Scripps Research Institute, it is a valuable tool for in vivo studies investigating metabolic diseases, such as obesity and diabetes, as well as circadian rhythm disruptions.[1][2] Due to its short half-life, this compound typically requires multiple daily administrations in animal models.[1] This document outlines the key considerations and procedures for its use in a research setting.

Data Presentation

Table 1: Summary of this compound Administration Parameters in Rodent Models
ParameterOral AdministrationIntraperitoneal (IP) InjectionSubcutaneous (SC) Injection
Typical Dosage 50-100 mg/kg/day[1]50-100 mg/kg/day[1][2]Data not available for this compound. General guidance for small molecules in mice suggests similar dose ranges may be applicable.
Dosing Frequency 2-3 times daily[1]2 times daily (b.i.d.)[3]Dependent on formulation and desired release profile.
Common Vehicles 0.5% Carboxymethyl cellulose (CMC) with 0.2% Tween-80 in water; Corn oil.15% Cremophor EL in saline[4]; 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.Sterile saline, polyethylene glycol (PEG), or other biocompatible vehicles.
Reported Bioavailability Generally lower and more variable than IP injection for small molecules.[5] Specific quantitative data for this compound is limited.Generally high and rapid absorption for small molecules.[5] Specific quantitative data for this compound is limited.Absorption can be slower and more sustained compared to IP, depending on the vehicle.[6] Specific data for this compound is not readily available.
Potential Considerations First-pass metabolism may reduce systemic exposure. Stress from gavage procedure.[7]Potential for injection site irritation or peritonitis. Rapid absorption may lead to sharp Cmax.Slower absorption may provide a more sustained exposure. Potential for local tissue reaction at the injection site.

Note: The pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound across different administration routes are not well-documented in publicly available literature. The information on bioavailability is based on general principles of pharmacology for small molecules.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water with 0.2% v/v Tween-80)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed for the study cohort.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Prepare the vehicle:

    • To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring to prevent clumping. Heat gently if necessary to aid dissolution.

    • Add 0.2 mL of Tween-80 to the CMC solution and mix thoroughly.

  • Dissolve/Suspend this compound:

    • Add the weighed this compound to a sterile tube.

    • Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 10 mg/mL for a 10 mL/kg dosing volume).

    • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

    • If the compound does not readily suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Before each administration, visually inspect the suspension for homogeneity. Vortex immediately before drawing each dose to ensure uniform delivery.

  • Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, protect from light and store at 4°C, and re-vortex/sonicate before use.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • 1 mL syringe

  • 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip

  • Animal scale

Procedure:

  • Animal Preparation and Dosing Calculation:

    • Weigh the mouse to accurately calculate the required dose volume (typically 5-10 mL/kg).

  • Prepare the Dose:

    • Vortex the this compound suspension thoroughly.

    • Draw the calculated volume into the syringe fitted with the gavage needle.

  • Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head. The body of the mouse can be supported against the palm of the hand.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length to the stomach), slowly depress the syringe plunger to deliver the formulation.

  • Post-Administration:

    • Gently withdraw the gavage needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Protocol 3: Preparation and Administration of this compound via Intraperitoneal (IP) Injection

Materials:

  • This compound compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

Procedure for Preparation:

  • Calculate and Weigh this compound: As described in Protocol 1.

  • Prepare the Vehicle:

    • In a sterile tube, combine the DMSO, PEG300, and Tween-80.

    • Add the weighed this compound to this mixture and vortex until fully dissolved.

    • Add the sterile saline to the desired final volume and vortex again to ensure a clear, homogenous solution.

  • Storage: Prepare fresh daily and protect from light.

Procedure for Administration:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Position the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.

    • Inject the solution smoothly and steadily.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 4: General Protocol for Subcutaneous (SC) Injection in Mice

Materials:

  • Prepared sterile this compound solution/suspension

  • Sterile syringes (1 mL)

  • Sterile needles (26-27 gauge)

Procedure:

  • Animal Restraint: Grasp the loose skin over the back of the neck (scruff) to create a "tent" of skin.

  • Injection Site: The area between the shoulder blades is a common site for subcutaneous injections in mice.[3]

  • Injection:

    • Insert the needle into the base of the tented skin, parallel to the spine.[8]

    • Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.

    • Inject the substance slowly to form a small bleb under the skin.

  • Post-Injection:

    • Withdraw the needle and gently massage the area to aid dispersion.

    • Return the mouse to its cage and monitor.

Mandatory Visualization

Signaling Pathway of this compound

This compound acts as an agonist for the nuclear receptors Rev-Erbα and Rev-Erbβ. These receptors are key components of the circadian clock and function as transcriptional repressors. By binding to Rev-Erb, this compound enhances the recruitment of the NCoR-HDAC3 corepressor complex to target gene promoters, leading to the repression of their transcription. This mechanism impacts a wide range of physiological processes, including lipid and glucose metabolism, inflammation, and the core circadian rhythm itself.

SR9011_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus This compound This compound RevErb Rev-Erbα/β This compound->RevErb Agonist Binding NCoR_HDAC3 NCoR-HDAC3 Corepressor Complex RevErb->NCoR_HDAC3 Recruits TargetGenes Target Genes (e.g., Bmal1, SREBP-1c) NCoR_HDAC3->TargetGenes Represses Transcription Transcription Transcription

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo this compound Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of this compound in a mouse model of diet-induced obesity.

Experimental_Workflow start Start acclimatization Acclimatization of Mice (1-2 weeks) start->acclimatization diet Induction of Obesity (High-Fat Diet) acclimatization->diet grouping Randomization into Treatment Groups diet->grouping treatment This compound or Vehicle Administration (e.g., 100 mg/kg, b.i.d., IP) grouping->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring Chronic Dosing metabolic Metabolic Phenotyping (e.g., CLAMS) treatment->metabolic monitoring->treatment endpoint Endpoint Data Collection (Tissue Harvesting, Blood Analysis) metabolic->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for Determining Cell Viability Following SR9011 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the circadian clock machinery.[1][2] Emerging research has demonstrated that pharmacological activation of REV-ERBs by this compound exhibits potent cytotoxic effects in various cancer cell lines while showing minimal toxicity to normal cells.[1][2] The mechanism of action involves the induction of apoptosis and the modulation of crucial cellular processes such as autophagy and de novo lipogenesis.[1][2][3] Consequently, this compound has garnered significant interest as a potential therapeutic agent for cancer.

Accurate assessment of cell viability is critical for evaluating the efficacy of this compound and understanding its dose-dependent effects. This document provides a detailed protocol for determining cell viability after this compound treatment using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it summarizes quantitative data from relevant studies and presents key signaling pathways and experimental workflows in a visual format.

Data Presentation: Efficacy of this compound on Cancer Cell Viability

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

Cell LineCancer TypeThis compound Concentration(s)Treatment DurationEffect on Cell ViabilityReference
AstrocytomaBrain Cancer2.5 µM, 5 µM, 10 µM, 20 µM72 hoursSignificant dose-dependent decrease in viability[1][4]
BTICs (Brain Tumor Initiating Cells)Brain Cancer2.5 µM, 5 µM, 10 µM, 20 µM72 hoursSignificant dose-dependent decrease in viability[1][4]
MCF-7Breast Cancer20 µM7 daysDeleterious effect on transformed cells[1][4]
HCT116Colon Cancer20 µM7 daysDeleterious effect on transformed cells[1][4]
A375MelanomaNot specifiedNot specifiedTriggers apoptosis[1][4]
JurkatT-cell LeukemiaNot specified72 hoursAffected by this compound treatment[4]
OIS (Oncogene-Induced Senescent) cells-20 µM6 daysImpaired viability[5]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

SR9011_Mechanism This compound Signaling Pathway Leading to Apoptosis This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates Autophagy Autophagy Inhibition REV_ERB->Autophagy Lipogenesis De Novo Lipogenesis Inhibition REV_ERB->Lipogenesis Apoptosis Apoptosis Autophagy->Apoptosis Lipogenesis->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 activates CellDeath Cancer Cell Death Caspase3->CellDeath

Caption: this compound activates REV-ERBs, leading to the inhibition of autophagy and de novo lipogenesis, which in turn induces apoptosis in cancer cells.

Experimental Workflow: MTT Assay

MTT_Workflow MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 SR9011_Treatment Treat cells with various [this compound] Incubation1->SR9011_Treatment Incubation2 Incubate for desired duration (e.g., 72h) SR9011_Treatment->Incubation2 Add_MTT Add MTT reagent (5 mg/mL) Incubation2->Add_MTT Incubation3 Incubate for 1-5h (37°C, 5% CO2) Add_MTT->Incubation3 Add_DMSO Add DMSO to dissolve formazan Incubation3->Add_DMSO Measure_Absorbance Measure absorbance at 560 nm Add_DMSO->Measure_Absorbance

Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest

  • This compound (MedChemExpress or other reputable supplier)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Thiazolyl Blue Tetrazolium Bromide (MTT) (Sigma-Aldrich, M5655)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using standard trypsinization methods for adherent cells or by centrifugation for suspension cells. c. Resuspend the cell pellet in fresh culture medium and perform a cell count. d. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] e. Include wells with medium only to serve as a blank control. f. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[6]

2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

3. MTT Assay: a. Following the incubation period, prepare a 5 mg/mL solution of MTT in sterile PBS.[6] b. Add 20 µL of the MTT solution to each well.[6] c. Incubate the plate for 1-5 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6] d. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. e. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6] f. Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan.[6][8]

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 560 nm using a microplate reader. A reference wavelength of 670 nm can be used to subtract the background.[6] b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

Alternative Assay: CCK-8

The Cell Counting Kit-8 (CCK-8) is a sensitive colorimetric assay that provides a simpler and faster alternative to the MTT assay.[9] It utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.

Key Steps for CCK-8 Assay:

  • Seed and treat cells with this compound as described in the MTT protocol.

  • After the treatment period, add 10 µL of CCK-8 solution to each well.[10][11]

  • Incubate the plate for 1-4 hours at 37°C.[10][11]

  • Measure the absorbance at 450 nm using a microplate reader.[10][11]

The CCK-8 assay eliminates the formazan solubilization step, reducing the number of handling steps and potential for error.

Conclusion

This document provides a comprehensive guide for assessing the impact of this compound on cell viability. The detailed MTT protocol, along with the summarized data and visual representations of the underlying mechanisms and experimental workflow, offers researchers a robust framework for their investigations into the therapeutic potential of this compound. The selection of the appropriate cell viability assay and careful execution of the protocol are paramount for obtaining reliable and reproducible results in the evaluation of novel anti-cancer compounds.

References

Application Notes and Protocols for Quantitative PCR Analysis of REV-ERB Target Genes with SR9011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link the molecular clock to metabolic pathways.[1][2] SR9011 is a potent and specific synthetic agonist of REV-ERBα/β, which has been instrumental in elucidating the physiological roles of these receptors.[3][4] By activating REV-ERB, this compound initiates the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex, leading to the repression of target gene expression.[5] This application note provides a detailed protocol for the quantitative analysis of REV-ERB target gene expression in response to this compound treatment using quantitative PCR (qPCR).

The primary targets of REV-ERB are core clock genes, including Bmal1 (Arntl), Clock, and Npas2, as well as genes involved in lipid and glucose metabolism, such as Srebf1 (Sterol Regulatory Element-Binding Protein 1), Fasn (Fatty Acid Synthase), and Scd1 (Stearoyl-CoA Desaturase 1).[4][6] this compound has been shown to robustly repress the expression of these genes in various cell types and tissues.[4][7] This makes qPCR a powerful tool to quantify the efficacy and molecular effects of this compound and other REV-ERB modulators.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the REV-ERB signaling pathway upon activation by this compound and the general experimental workflow for qPCR analysis.

REV_ERB_Signaling cluster_cell Cell This compound This compound REVERB REV-ERBα/β This compound->REVERB Binds & Activates NCoR_HDAC3 NCoR/HDAC3 Complex REVERB->NCoR_HDAC3 Recruits RORE RORE (REV-ERB Response Element) NCoR_HDAC3->RORE Binds to TargetGenes Target Genes (e.g., Bmal1, Srebf1) RORE->TargetGenes Represses Transcription

Caption: REV-ERB Signaling Pathway Activated by this compound.

qPCR_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (e.g., HepG2 cells + this compound) B 2. RNA Extraction A->B C 3. Reverse Transcription (cDNA Synthesis) B->C D 4. Quantitative PCR (qPCR) C->D E 5. Data Analysis (Relative Gene Expression) D->E

Caption: Quantitative PCR Experimental Workflow.

Quantitative Data Summary

The following table summarizes the expected changes in the expression of key REV-ERB target genes in response to this compound treatment, as reported in the literature. The data is presented as a general guide, and the magnitude of the effect may vary depending on the specific experimental conditions.

Target GeneOrganism/Cell TypeThis compound ConcentrationTreatment DurationExpected Change in ExpressionReference
Core Clock Genes
Bmal1 (Arntl)Mouse Hypothalamus100 mg/kg (i.p.)6-24 hoursPhase shift[4]
Bmal1 (Arntl)Rat Primary Microglia5 µM6-24 hoursRepression[7]
ClockRat Primary Microglia5 µM6-24 hoursRepression[7]
Per2Mouse Hypothalamus100 mg/kg (i.p.)6-24 hoursEnhanced amplitude[4]
Cry1Rat Primary Microglia5 µM6-24 hoursMinor Repression[7]
Npas2Mouse Hypothalamus100 mg/kg (i.p.)6-24 hoursRepression[4]
Metabolic Genes
Srebf1Mouse Liver100 mg/kg (i.p.)6 daysRepression[4]
FasnMouse Liver100 mg/kg (i.p.)24 hoursPhase shift[4]
Scd1Mouse Liver100 mg/kg (i.p.)24 hoursRepression[4]
Cyp7a1Mouse Liver100 mg/kg (i.p.)6 daysRepression[4]
Serpine1Mouse Liver100 mg/kg (i.p.)6 daysRepression[4]

Experimental Protocols

This section provides a detailed methodology for analyzing the effect of this compound on REV-ERB target gene expression in a human liver hepatocellular carcinoma cell line (HepG2) as a model system.

Materials
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (e.g., from a commercial supplier, prepare a stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., TRIzol™ Reagent or column-based kits)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR primers for target genes and a housekeeping gene (see table below)

  • qPCR-compatible plates and seals

Primer Sequences

The following table provides suggested primer sequences for human and mouse REV-ERB target genes. It is recommended to validate primer efficiency before use.

GeneSpeciesForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
BMAL1 (ARNTL)HumanGAGTGCCGATTGACCAGAAATGGCTTTTTCAGCACCTTCAN/A
CLOCKHumanTCCTTCGCCACACACCTTCCCGTGGAGCAACCTAGATT[8]
PER2HumanGGCTTCACCATGCCTGTTGTGGAGTTATTTCGGAGGCAAGTGT[8]
CRY1HumanTTGCCTGTTTCCTGACTCGTGACAGCCACATCCAACTTCC[8]
SREBF1HumanGCGGTTGTAGTGGTCAGCATGAGGAGAGCAGCGAGTCTGAN/A
FASNHumanCAGGCCAACACAGACTCCTCGTCGGCATCAAAGGTGAGTTN/A
SCD1HumanTCTAGCTCCTATACCACCACCAGTCGGCATCAAAGGTGAGTTN/A
GAPDH (Housekeeping)HumanGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTCN/A
Bmal1 (Arntl)MouseACATAGGACACCTCGCAGAAAACCATCGACTTCGTAGCGT[8]
ClockMouseCCTATCCTACCTTCGCCACACATCCCGTGGAGCAACCTAGAT[8]
Per2MouseGGCTTCACCATGCCTGTTGTGGAGTTATTTCGGAGGCAAGTGT[8]
Cry1MouseTTGCCTGTTTCCTGACTCGTGACAGCCACATCCAACTTCC[8]
Srebf1MouseGCGGTTGTAGTGGTCAGCATGAGGAGAGCAGCGAGTCTGAN/A
FasnMouseCAGGCCAACACAGACTCCTCGTCGGCATCAAAGGTGAGTTN/A
Scd1MouseTCTAGCTCCTATACCACCACCAGTCGGCATCAAAGGTGAGTTN/A
Gapdh (Housekeeping)MouseAGGTCGGTGTGAACGGATTTGGGGGTCGTTGATGGCAACAN/A

N/A: Primer sequences are commonly used and can be found in various publications or designed using primer design software.

Step-by-Step Protocol

1. Cell Culture and this compound Treatment

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Once the desired confluency is reached, replace the medium with fresh DMEM containing either this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO as a vehicle control. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific experimental setup.[7][9]

  • Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).

2. RNA Extraction

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well using an appropriate volume of lysis buffer from your chosen RNA extraction kit (e.g., 1 mL of TRIzol™ Reagent per well for a 6-well plate).

  • Proceed with RNA extraction according to the manufacturer's protocol.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).

3. Reverse Transcription (cDNA Synthesis)

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • The resulting cDNA will be used as the template for qPCR.

4. Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix in a qPCR-compatible plate. For a single reaction, a typical mix includes:

    • SYBR Green qPCR Master Mix (2X)

    • Forward Primer (10 µM stock)

    • Reverse Primer (10 µM stock)

    • cDNA template (diluted)

    • Nuclease-free water to the final volume

  • Set up the following reactions for each sample:

    • Target gene(s) in triplicate

    • Housekeeping gene (e.g., GAPDH) in triplicate

    • No-template control (NTC) for each primer set

  • Perform the qPCR using a standard three-step or two-step cycling protocol, for example:

    • Initial Denaturation: 95°C for 2-10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10-15 seconds

      • Annealing/Extension: 60°C for 30-60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.[5][10]

5. Data Analysis

  • Determine the quantification cycle (Cq) values for each reaction.

  • Calculate the relative gene expression using the ΔΔCq method:

    • ΔCq = Cq (target gene) - Cq (housekeeping gene)

    • ΔΔCq = ΔCq (this compound treated) - ΔCq (vehicle control)

    • Fold Change = 2-ΔΔCq

  • Perform statistical analysis to determine the significance of the observed changes in gene expression.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of REV-ERB target genes in response to the synthetic agonist this compound. The provided protocols and data serve as a valuable resource for researchers investigating the role of REV-ERB in circadian biology and metabolism, as well as for professionals in drug development exploring the therapeutic potential of REV-ERB modulators. Adherence to good laboratory practices and proper experimental design, including appropriate controls and replicates, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for SR9011 in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and are involved in regulating gene expression related to metabolism and inflammation. In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, are a key focus. Hyperactivation of microglia contributes to the pathology of numerous neuroinflammatory and neurodegenerative diseases.[1][2][3][4] this compound has emerged as a valuable research tool for investigating the link between the circadian clock, microglial function, and neuroinflammation.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound in studying neuroinflammation in microglia, with detailed protocols and data presentation based on published research.

Mechanism of Action

This compound activates REV-ERBα, which in turn modulates the transcription of a wide array of genes, including core clock components like Bmal1 and Clock.[1][5][6] This activity disrupts the natural circadian rhythm within microglia.[1][2][3][4] Importantly, REV-ERBα activation by this compound has been shown to have a profound impact on the inflammatory response of microglia. It generally attenuates the expression of pro-inflammatory cytokines while stimulating anti-inflammatory cytokine expression.[1][2][7][8] Furthermore, this compound influences microglial metabolism by decreasing mitochondrial respiration and ATP production.[1][2]

SR9011_Mechanism_of_Action cluster_0 Microglial Cell This compound This compound REVERB REV-ERBα/β This compound->REVERB activates ClockGenes Clock Genes (Bmal1, Clock) REVERB->ClockGenes represses ProInflammatory Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) REVERB->ProInflammatory attenuates AntiInflammatory Anti-inflammatory Cytokine (IL-10) REVERB->AntiInflammatory stimulates Metabolism Mitochondrial Respiration & ATP Production REVERB->Metabolism decreases Phagocytosis Phagocytosis REVERB->Phagocytosis decreases NFkB NF-κB Pathway REVERB->NFkB inhibits NFkB->ProInflammatory induces InflammatoryStimuli Inflammatory Stimuli (LPS, TNFα) InflammatoryStimuli->NFkB activates

Caption: this compound signaling pathway in microglia.

Data Presentation

Table 1: Effect of this compound on Cytokine Gene Expression in Primary Microglia
Treatment ConditionTarget GeneFold Change vs. ControlReference
TNFα (100 ng/ml)TnfαIncreased[1]
TNFα + this compound (5 µM)TnfαAttenuated Increase[1]
TNFα (100 ng/ml)Il6Increased[1]
TNFα + this compound (5 µM)Il6Attenuated Increase[1]
TNFα (100 ng/ml)Il1βIncreased[1]
TNFα + this compound (5 µM)Il1βAttenuated Increase[1]
TNFα (100 ng/ml)Ccl2Increased[1]
TNFα + this compound (5 µM)Ccl2Attenuated Increase[1]
TNFα (100 ng/ml)Il10No significant change[1]
TNFα + this compound (5 µM)Il10Increased[1]
Palmitic Acid (50 µM)Il6Increased[1]
Palmitic Acid + this compound (5 µM)Il6Inhibited Increase[1]
Palmitic Acid (50 µM)Il1βIncreased[1]
Palmitic Acid + this compound (5 µM)Il1βInhibited Increase[1]
Table 2: Effect of this compound on Microglial Function
Function AssessedTreatmentOutcomeReference
PhagocytosisThis compound (5 µM) for 12hDecreased uptake of fluorescent beads[1]
Phagocytic MarkerThis compound (5 µM) for 12hDecreased CD68 expression[1][6]
Mitochondrial RespirationThis compoundDecreased[1][2]
ATP ProductionThis compoundDecreased[1][2]
Cell ViabilityThis compound (up to 24h)Not affected[1][6]

Experimental Protocols

The following protocols are adapted from Wolff et al., 2020.[1][2][3][4]

Protocol 1: In Vitro Treatment of Primary Microglia with this compound and Inflammatory Stimuli

Objective: To assess the effect of this compound on cytokine expression in primary microglia following an inflammatory challenge.

Materials:

  • Primary microglia culture (e.g., from 1-3 day old Sprague-Dawley rat pups)

  • Culture medium: DMEM/F-12 with 10% FBS, 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Tumor Necrosis Factor alpha (TNFα) or Lipopolysaccharide (LPS)

  • Bovine Serum Albumin (BSA) as a control for TNFα

  • DMSO (vehicle control)

  • 6-well plates

  • Reagents for RNA extraction and RT-PCR

Procedure:

  • Cell Seeding: Plate primary microglia in 6-well plates at a suitable density and allow them to adhere and stabilize.

  • This compound Pre-treatment: Treat the cells with 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 12 hours.

  • Inflammatory Challenge: After the pre-treatment period, add the inflammatory stimulus (e.g., 100 ng/ml TNFα or 100 ng/ml LPS) to the wells. A control group should receive BSA. The this compound or DMSO should be maintained in the media during this time.

  • Incubation: Incubate the cells for an additional 12 hours.

  • Cell Lysis and RNA Extraction: After the incubation, wash the cells with PBS and lyse them to extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).

  • Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the relative gene expression of target cytokines (e.g., Tnfα, Il6, Il1β, Ccl2, Il10). Normalize the expression to a stable housekeeping gene.

Protocol_1_Workflow cluster_workflow Experimental Workflow: Cytokine Expression Analysis A 1. Seed Primary Microglia B 2. Pre-treat with this compound (5µM) or DMSO for 12h A->B C 3. Add Inflammatory Stimulus (TNFα/LPS) for 12h B->C D 4. Lyse Cells & Extract RNA C->D E 5. Perform RT-qPCR Analysis D->E F 6. Analyze Cytokine Gene Expression Data E->F

Caption: Workflow for analyzing this compound's effect on cytokine expression.
Protocol 2: Phagocytosis Assay in Primary Microglia

Objective: To determine the effect of this compound on the phagocytic capacity of microglia.

Materials:

  • Primary microglia culture

  • This compound (stock solution in DMSO)

  • Fluorescent microspheres (beads)

  • IBA1 antibody (microglia marker)

  • DAPI (nuclear stain)

  • Microscopy slides or imaging plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Culture primary microglia on glass coverslips or in imaging-compatible plates.

  • This compound Treatment: Treat the cells with 5 µM this compound or DMSO for 12 hours.

  • Phagocytosis Induction: Add fluorescent microspheres (e.g., 0.05% solution) to the culture medium and incubate for 1 hour to allow for phagocytosis.

  • Washing: Gently wash the cells multiple times with cold PBS to remove non-phagocytosed beads.

  • Immunofluorescence Staining:

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against a microglia marker like IBA1.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the phagocytic activity by measuring the intensity of the fluorescent beads per cell (identified by IBA1 and DAPI staining).

Concluding Remarks

This compound serves as a potent chemical probe for dissecting the intricate relationship between the circadian clock, immunometabolism, and neuroinflammation in microglia.[1] By activating REV-ERBα, this compound can shift microglia from a pro-inflammatory to a more neuroprotective phenotype, highlighting a potential therapeutic avenue for neuroinflammatory disorders.[1][7][8] The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their investigations into microglial biology and neuroinflammation.

References

Application of SR9011 in Cancer Cell Line Proliferation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9011 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. Emerging research has highlighted the potent anti-proliferative effects of this compound across a variety of cancer cell lines, presenting a novel therapeutic avenue for oncology research. This document provides detailed application notes and experimental protocols for studying the effects of this compound on cancer cell proliferation, cell cycle, apoptosis, and autophagy.

Mechanism of Action

This compound functions as a REV-ERB agonist, activating these receptors and thereby modulating the transcription of their target genes. In cancer cells, this activation has been shown to disrupt several key cellular processes essential for tumor growth and survival. The primary mechanisms include:

  • Cell Cycle Arrest: this compound has been observed to induce a G0/G1 phase cell cycle arrest, preventing cancer cells from entering the synthesis (S) phase and subsequently dividing.[1][2] This is partly achieved through the REV-ERB-mediated repression of key cell cycle regulators, such as Cyclin A.[1][2][3]

  • Induction of Apoptosis: Treatment with this compound has been shown to trigger programmed cell death in various cancer cell lines.[4][5] This is evidenced by the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

  • Inhibition of Autophagy: this compound can suppress the autophagic process, a cellular recycling mechanism that cancer cells often exploit to survive under stress.[6] By inhibiting autophagy, this compound compromises the ability of cancer cells to maintain their metabolic homeostasis, leading to cell death.

A key feature of this compound is its selective cytotoxicity towards cancer cells, with minimal effects on the viability of normal, non-transformed cells.[4][5] This selectivity suggests a promising therapeutic window for its potential clinical applications.

Data Presentation

This compound Activity and Efficacy
ParameterTargetIC50Reference
Agonist ActivityREV-ERBα790 nM[3]
Agonist ActivityREV-ERBβ560 nM[3]
Transcriptional RepressionBmal1 promoter620 nM[3]
Effective Concentrations in Cancer Cell Line Studies
Cell LineCancer TypeThis compound ConcentrationIncubation TimeObserved EffectReference
AstrocytomaBrain Cancer2.5 - 20 µM72 hoursCytotoxicity[5]
Brain Tumor Initiating Cells (BTICs)Brain Cancer2.5 - 20 µM72 hoursCytotoxicity[5]
MCF-7Breast Cancer20 µM7 daysDecreased Proliferation[5]
HCT116Colon Cancer20 µM7 daysDecreased Proliferation[5]
T-cell Leukemia cellsLeukemiaNot specified72 hoursCytotoxicity[5]
A375MelanomaNot specifiedNot specifiedApoptosis (Cleaved Caspase 3)[5]
MCF-7Breast CancerNot specifiedNot specifiedApoptosis (Cleaved Caspase 3, TUNEL)[5]
OIS cellsSenescent Cells20 µM6 daysImpaired Viability[6]
OIS cellsSenescent Cells20 µM72 hoursApoptosis (Cleaved Caspase 3, TUNEL)[6]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. Typical final concentrations for initial screening range from 2 µM to 10 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentration or DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture dishes and treat with the desired concentration of this compound or vehicle control for a specified time (e.g., 24-72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[7]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the previous protocols.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle, apoptosis, and autophagy.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin A, anti-cleaved Caspase-3, anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin. An increase in cleaved Caspase-3 indicates apoptosis, while an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are markers of autophagic flux.

Visualization of Pathways and Workflows

SR9011_Mechanism_of_Action cluster_this compound This compound cluster_Receptor Nuclear Receptor cluster_Effects Cellular Effects cluster_Outcomes Outcome This compound This compound REV_ERB REV-ERBα / REV-ERBβ This compound->REV_ERB Agonist Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) REV_ERB->Cell_Cycle Represses Cyclin A Apoptosis Apoptosis Induction REV_ERB->Apoptosis Activates Caspases Autophagy Autophagy Inhibition REV_ERB->Autophagy Suppresses Autophagosome Formation Proliferation Decreased Cancer Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Autophagy->Proliferation

Caption: this compound mechanism of action in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western end Data Analysis & Interpretation viability->end cell_cycle->end apoptosis->end western->end

Caption: General experimental workflow for studying this compound.

Apoptosis_Pathway This compound This compound REV_ERB REV-ERB Activation This compound->REV_ERB Initiator_Caspases Initiator Caspases (e.g., Caspase-9) REV_ERB->Initiator_Caspases Triggers Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activates Cleaved_Caspase3 Cleaved Caspase-3 Executioner_Caspases->Cleaved_Caspase3 PARP_Cleavage PARP Cleavage Cleaved_Caspase3->PARP_Cleavage Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Autophagy_Pathway This compound This compound REV_ERB REV-ERB Activation This compound->REV_ERB Autophagy_Initiation Autophagy Initiation Complex (e.g., ULK1 Complex) REV_ERB->Autophagy_Initiation Inhibits Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Inhibition Inhibition of Autophagic Flux Autophagy_Initiation->Inhibition LC3_Conversion LC3-I to LC3-II Conversion Autophagosome_Formation->LC3_Conversion p62_Degradation p62/SQSTM1 Degradation Autophagosome_Formation->p62_Degradation

Caption: this compound-mediated inhibition of autophagy.

References

Troubleshooting & Optimization

SR9011 solubility issues in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR9011. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound solubility in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These receptors are crucial components of the core circadian clock machinery.[3] By activating REV-ERBs, this compound represses the transcription of key clock genes like BMAL1 and CLOCK, thereby modulating circadian rhythms and impacting metabolic and inflammatory pathways.[4][5][6] It has been studied for its effects on metabolism, inflammation, and its potential as an anti-cancer agent.[1][3][7]

Q2: Why is this compound so difficult to dissolve in aqueous cell culture media?

This compound is a highly hydrophobic molecule, which results in very low water solubility.[4] Its chemical structure leads to a high logP value, indicating its preference for non-polar (oily) environments over aqueous (water-based) ones.[4] When a concentrated stock solution of this compound in an organic solvent like DMSO is introduced into the aqueous environment of cell culture media, the compound's solubility limit is quickly exceeded, causing it to precipitate or "crash out" of the solution.[8][9]

Q3: What is the best solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended and used solvent for preparing this compound stock solutions for in vitro studies.[2][10][11] Ethanol and dimethylformamide (DMF) are also viable options.[10] this compound is practically insoluble in water.[4][11]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

While cell line sensitivity varies, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is generally considered safe and non-toxic for most cell lines. It is critical to keep the final DMSO concentration consistent across all experiments, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent.

Quantitative Data Summary

The solubility of this compound in various common laboratory solvents is summarized below. Please note that values can vary slightly between different suppliers and batches.

SolventSolubilityReference
DMSO ~30 mg/mL to 96 mg/mL[10][11][12]
Ethanol ~14 mg/mL to 96 mg/mL[10][11]
Dimethylformamide (DMF) ~30 mg/mL[10]
Water Insoluble / ~0.000833 mg/mL[4][11]
Troubleshooting Guide: this compound Precipitation

This guide addresses the common issues of this compound precipitation during experimental setup.

Issue 1: Immediate Precipitation Upon Addition to Media

  • Symptoms: The cell culture medium turns cloudy, or a fine precipitate becomes visible immediately after adding the this compound stock solution.

  • Root Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test (see Protocol 3) to determine the maximum soluble concentration in your specific media.
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[8]Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Then, add this intermediate solution to the final volume of media. Add the stock solution dropwise while gently swirling the media.[9]
Low Media Temperature The solubility of hydrophobic compounds often decreases at lower temperatures.[8]Always use pre-warmed (37°C) cell culture media for all dilutions.
High Stock Concentration Using an extremely concentrated stock solution (e.g., >50 mM) requires a very large dilution factor, which can increase the likelihood of precipitation.Prepare a lower concentration stock solution (e.g., 10-20 mM) in DMSO.

Issue 2: Delayed Precipitation After Incubation

  • Symptoms: The media appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.

  • Root Causes & Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability This compound may have limited stability in the aqueous, nutrient-rich environment of cell culture media over extended periods.Perform media changes with freshly prepared this compound-containing media every 24-48 hours to ensure a consistent, soluble concentration.[9]
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components, forming insoluble complexes over time.[13][14]If compatible with your cell line, consider using serum-free media or a different basal media formulation. Test the solubility in your specific media beforehand.
Media Evaporation Evaporation of water from the culture plates or flasks increases the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[14][15]Ensure the incubator has proper humidification. Use culture plates with tight-fitting lids or seal plates with gas-permeable membranes to minimize evaporation.
pH Shift The pH of the culture medium can change during incubation due to cellular metabolism, which can affect compound solubility.[15]Use a medium with a robust buffering system (e.g., HEPES) if you suspect significant pH shifts are occurring.
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: ~479.04 g/mol ) using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 4.79 mg.

  • Dissolving: Add the this compound powder to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 4.79 mg).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure it is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[16] Store the aliquots at -20°C or -80°C for long-term stability.[10][16]

Protocol 2: Preparing the Final Working Solution in Cell Culture Media

This protocol is designed to minimize precipitation when diluting the DMSO stock solution.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum and supplements, if applicable) to 37°C in a water bath.

  • Calculate Volumes: Determine the volumes of stock solution and media required to achieve your desired final concentration. Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%).

  • Intermediate Dilution (Recommended):

    • Pipette the required volume of the 10 mM DMSO stock into a sterile tube.

    • Add a small volume of the pre-warmed media (e.g., 10-20 times the stock volume) to the DMSO stock and mix gently by pipetting up and down. This creates a more dilute, intermediate solution.

  • Final Dilution: Add the intermediate solution (from step 3) or the direct stock solution (if not performing an intermediate dilution) to the final volume of pre-warmed media. Add the solution dropwise or slowly while gently swirling the flask or plate to ensure rapid and even dispersal.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations: Workflows and Pathways

SR9011_Preparation_Workflow Workflow for Preparing this compound Working Solution cluster_dilution Working Solution Preparation start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in 100% Anhydrous DMSO weigh->dissolve vortex 3. Vortex / Sonicate Until Clear dissolve->vortex stock 4. Create Aliquots (10 mM Stock) vortex->stock store 5. Store at -20°C / -80°C stock->store dilute 7. Add Stock to Media (Dropwise, while swirling) stock->dilute prewarm 6. Pre-warm Culture Media (37°C) prewarm->dilute check 8. Visually Inspect for Precipitation dilute->check precipitate Precipitate Observed check->precipitate Yes clear Solution Clear check->clear No troubleshoot Troubleshoot: - Lower Concentration - Use Serial Dilution precipitate->troubleshoot apply 9. Apply to Cells clear->apply

Caption: A recommended workflow for preparing this compound stock and final working solutions to minimize precipitation.

SR9011_Signaling_Pathway Simplified this compound Signaling Pathway cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα / REV-ERBβ (Nuclear Receptor) This compound->REVERB Activates Repression Transcriptional Repression REVERB->Repression Promotes BMAL1 BMAL1/CLOCK Transcription Factors Transcription Transcription BMAL1->Transcription Promotes TargetGenes Circadian & Metabolic Target Genes (e.g., Serpine1, Lipogenesis genes) Transcription->TargetGenes Expresses Repression->Transcription Inhibits

Caption: this compound activates REV-ERB, leading to the transcriptional repression of core clock and metabolic genes.

References

Technical Support Center: Enhancing SR9011 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of SR9011, a synthetic REV-ERBα/β agonist. Due to its inherent physicochemical properties, this compound exhibits poor oral bioavailability, a critical hurdle for its preclinical and potential therapeutic development. This resource offers insights into strategies to overcome this limitation, supported by experimental methodologies and pathway information.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with this compound's in vivo efficacy?

A1: The principal obstacle is its low oral bioavailability.[1][2] This means that when administered orally, only a very small fraction of this compound reaches systemic circulation to exert its pharmacological effects. This necessitates the exploration of alternative delivery methods and formulations to improve its absorption and exposure.

Q2: What are the known metabolic pathways of this compound?

A2: In vitro studies using human liver microsomes have shown that this compound is extensively metabolized. Fourteen different metabolites have been identified, suggesting that it undergoes significant phase I metabolism.[3] This rapid metabolism contributes to its poor bioavailability and short half-life.

Q3: How does this compound exert its biological effects?

A3: this compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[4] These receptors are key components of the circadian clock and act as transcriptional repressors of genes involved in regulating metabolism, inflammation, and circadian rhythms.[5][6] By activating REV-ERBs, this compound modulates the expression of these target genes.

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Potential Cause Troubleshooting/Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor oral bioavailability due to low solubility and/or rapid metabolism.1. Formulation enhancement: Explore alternative formulations such as micronization, nanoparticle encapsulation, or prodrug strategies (see Experimental Protocols).2. Alternative administration routes: Consider intraperitoneal (i.p.) injection, or transdermal delivery to bypass first-pass metabolism.[7][8]3. Co-administration with absorption enhancers: Investigate the use of agents like DMSO, though potential toxicity and off-target effects must be carefully evaluated.[9][10]
High variability in in vivo results between animals. Inconsistent dosing due to poor solubility of this compound in aqueous vehicles. Instability of the compound in the formulation.1. Optimize vehicle: Use a vehicle that ensures complete solubilization of this compound. Common vehicles for preclinical studies include solutions containing DMSO, PEG300, and Tween-80.[11]2. Fresh preparation: Prepare dosing solutions fresh before each experiment to minimize degradation.3. Verify formulation homogeneity: Ensure the compound is fully dissolved and the solution is homogenous before administration.
Unexpected off-target effects or toxicity. Vehicle-related toxicity (e.g., high concentrations of DMSO).[12] Non-specific binding or activity of this compound at high concentrations.1. Vehicle toxicity controls: Include a vehicle-only control group in your in vivo studies.2. Dose-response studies: Conduct thorough dose-response studies to identify the minimum effective dose and a potential therapeutic window.3. Purity analysis: Ensure the purity of the this compound compound used in experiments.

Strategies to Enhance this compound Bioavailability

While specific quantitative data on the oral bioavailability of this compound is limited in publicly available literature, several strategies have been proposed to overcome its poor absorption.

Micronization

Reducing the particle size of a drug can increase its surface area, potentially leading to improved dissolution rates and enhanced absorption of poorly soluble compounds.[13][14]

Conceptual Workflow for Micronization:

A This compound Powder B Milling Process (e.g., Jet Milling) A->B C Micronized this compound (Reduced Particle Size) B->C D Increased Surface Area C->D E Improved Dissolution Rate D->E F Enhanced Oral Absorption E->F

Conceptual workflow for improving this compound bioavailability via micronization.
Transdermal Delivery

Administering this compound through the skin bypasses the gastrointestinal tract and first-pass metabolism in the liver, which can significantly increase its systemic bioavailability.[2]

Conceptual Workflow for Transdermal Delivery:

A This compound in Transdermal Formulation (e.g., Gel, Patch) B Application to Skin A->B C Absorption through Stratum Corneum B->C D Enters Systemic Circulation C->D E Bypasses First-Pass Metabolism D->E F Increased Bioavailability E->F

Conceptual workflow for transdermal delivery of this compound.
Co-administration with DMSO

Dimethyl sulfoxide (DMSO) is a solvent that can enhance the absorption of other compounds across biological membranes.[6][9] Oral co-administration of this compound with DMSO has been anecdotally reported, but requires careful consideration due to the potential for DMSO to cause off-target effects.[12]

Nanoparticle Encapsulation (Theoretical)

Encapsulating this compound into nanoparticles could protect it from degradation in the gastrointestinal tract and enhance its absorption. While specific protocols for this compound are not yet published, this is a promising area for future research.

Prodrug Approach (Theoretical)

This compound contains a tertiary amine which can be chemically modified to create a prodrug.[1][15] A prodrug is an inactive derivative that is converted into the active drug in the body. This approach could be used to improve the solubility and/or permeability of this compound.

Signaling Pathway

This compound activates REV-ERBα and REV-ERBβ, which are transcriptional repressors. They compete with RORα at RORE sites on the DNA to regulate the expression of target genes, including core clock components like Bmal1 and Npas2, as well as genes involved in lipid and glucose metabolism.[3][16]

REV-ERB Signaling Pathway:

cluster_0 Extracellular cluster_2 Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Activates RORE RORE (Rev-Erb Response Element) REVERB->RORE Binds to BMAL1 BMAL1 gene RORE->BMAL1 Represses transcription Metabolic Metabolic genes RORE->Metabolic Represses transcription A Animal Acclimation & Fasting B Group 1: IV Administration of this compound Solution A->B C Group 2: Oral Gavage of this compound Formulation A->C D Serial Blood Sampling B->D C->D E Plasma Separation D->E F LC-MS/MS Analysis of This compound Concentration E->F G Pharmacokinetic Analysis (AUC, Cmax, etc.) F->G H Calculation of Oral Bioavailability (F%) G->H

References

Technical Support Center: Troubleshooting SR9011 Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of SR9011 during long-term storage. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Q: My this compound powder has changed color from white/off-white to a yellowish or brownish hue. Is it still usable?

A: A change in color is a potential visual indicator of chemical degradation.[1] Nitroaromatic compounds, a class of molecules that includes this compound, can form colored byproducts upon degradation, particularly when exposed to light.[1] It is strongly recommended to assess the purity of the discolored powder using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[1]

2. Q: I've prepared a stock solution of this compound in DMSO, and after some time in storage, I've noticed a precipitate. What could be the cause, and how can I resolve this?

A: Precipitation of this compound from a DMSO stock solution can occur due to several factors:

  • Concentration Exceeding Solubility: The concentration of your stock solution may be too high, leading to precipitation over time, especially with temperature fluctuations.

  • Water Absorption by DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air.[2] The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound, causing them to "crash out" of solution.[2][3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote precipitation, a process that can be exacerbated by the presence of absorbed water.[4]

Troubleshooting Steps:

  • Gentle Warming and Sonication: Try gently warming the solution in a 37°C water bath and sonicating to redissolve the precipitate.[2]

  • Prepare a More Dilute Stock: If precipitation persists, consider preparing a fresh, more dilute stock solution.[2]

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions and store it properly to prevent moisture absorption.[2]

  • Aliquot and Minimize Freeze-Thaw Cycles: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes for storage.[5]

3. Q: What are the recommended storage conditions for this compound as a solid and in solution to ensure long-term stability?

A: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on available data and best practices for research compounds.[6][7][8]

FormSolventTemperatureDurationContainerAdditional Notes
Solid Powder N/A-20°CLong-termTightly sealed, light-resistant vialProtect from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Stock Solution DMSO-20°CUp to 1 yearTightly sealed, light-resistant vialsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.
Stock Solution DMSO-80°CUp to 2 yearsTightly sealed, light-resistant vialsPreferred for longer-term storage of solutions. Aliquot to minimize freeze-thaw cycles.

4. Q: I am observing inconsistent results in my experiments using this compound. Could this be related to compound instability?

A: Yes, inconsistent experimental outcomes are a common consequence of using a degraded compound. If the potency of your this compound has decreased due to degradation, you may observe a reduced or variable biological effect. It is crucial to rule out compound instability as a factor. We recommend performing a purity analysis of your this compound stock.

5. Q: What are the likely degradation pathways for this compound?

  • Photodegradation: The nitrothiophene group makes the molecule susceptible to degradation upon exposure to light.[9][10] Thiophene derivatives can undergo photo-oxidation.[9][11]

  • Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters.[12]

  • Oxidation: The tertiary amine and the thiophene ring are potential sites for oxidation.[13] Oxidative degradation can be initiated by exposure to air (oxygen), trace metal ions, or peroxides.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Analysis of this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect the presence of degradation products.

Objective: To separate this compound from its potential degradation products and process-related impurities.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium formate (for mobile phase modification)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acidic modifier like formic acid (e.g., 0.1%) to improve peak shape. A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • Sample Preparation: Dilute the this compound sample to be tested to the same concentration as the working standard solution using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

    • Gradient Elution: A typical gradient might start with a lower percentage of acetonitrile and gradually increase over the run to elute more hydrophobic compounds.

  • Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the main peak to the total area of all peaks in the chromatogram. The appearance of new peaks in a stored sample compared to a fresh sample is indicative of degradation.

Protocol 2: LC-MS/MS for Identification of this compound Degradation Products

This protocol outlines a general approach for the identification of potential degradation products of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To identify the molecular weights and fragmentation patterns of potential degradation products of this compound.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • This compound sample (potentially degraded)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (for mobile phase modification)

Methodology:

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent at an appropriate concentration for LC-MS analysis.

  • LC Separation: Utilize a similar gradient elution method as described in the HPLC protocol to separate the components of the sample before they enter the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically suitable for compounds like this compound.

    • Full Scan Analysis: Perform a full scan analysis to determine the molecular weights of the parent compound and any potential degradation products.

    • Tandem MS (MS/MS) Analysis: Select the precursor ions of interest (including the parent this compound and any new peaks observed in the full scan) and subject them to collision-induced dissociation (CID) to generate fragmentation patterns.

  • Data Interpretation: The fragmentation patterns of the degradation products can be compared to that of the parent this compound to elucidate the chemical modifications that have occurred (e.g., hydroxylation, dealkylation, hydrolysis).

Visualizations

SR9011_Signaling_Pathway This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Binds to & Activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 RORE ROR Response Element (RORE) in Target Gene Promoters NCoR_HDAC3->RORE Binds to Transcription_Repression Transcription Repression NCoR_HDAC3->Transcription_Repression Leads to Target_Genes Target Genes (e.g., BMAL1, CLOCK, SREBP) Transcription_Repression->Target_Genes of Metabolic_Circadian_Regulation Regulation of Metabolism & Circadian Rhythm Transcription_Repression->Metabolic_Circadian_Regulation

Caption: this compound Signaling Pathway.

SR9011_Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Photo_Oxidation Photo-oxidation of Thiophene Ring This compound->Photo_Oxidation Light (UV) Nitro_Reduction Reduction of Nitro Group This compound->Nitro_Reduction Light (UV) Amide_Hydrolysis Amide Bond Cleavage This compound->Amide_Hydrolysis Acid/Base Tertiary_Amine_Oxidation N-Oxidation of Tertiary Amine This compound->Tertiary_Amine_Oxidation Oxidants Degradation_Products Various Degradation Products Photo_Oxidation->Degradation_Products Nitro_Reduction->Degradation_Products Amide_Hydrolysis->Degradation_Products Tertiary_Amine_Oxidation->Degradation_Products

Caption: Potential Degradation Pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Visual Changes Visual_Inspection Visually Inspect This compound Stock Start->Visual_Inspection Precipitate_Check Precipitate or Cloudiness? Visual_Inspection->Precipitate_Check No Changes Color_Change_Check Color Change (Yellow/Brown)? Visual_Inspection->Color_Change_Check Changes Redissolve Attempt to Redissolve (Warm/Sonicate) Precipitate_Check->Redissolve Yes Purity_Analysis Perform HPLC Purity Analysis Precipitate_Check->Purity_Analysis No Color_Change_Check->Purity_Analysis Yes Color_Change_Check->Purity_Analysis No Redissolve_Success Successful? Redissolve->Redissolve_Success Redissolve_Success->Purity_Analysis Yes Discard_New Discard Old Stock. Prepare Fresh Solution. Redissolve_Success->Discard_New No Purity_OK Purity >98%? Purity_Analysis->Purity_OK Purity_OK->Discard_New No Use_With_Caution Use Cautiously & Monitor Results Purity_OK->Use_With_Caution Yes Investigate_Other Investigate Other Experimental Variables Use_With_Caution->Investigate_Other

References

Potential off-target effects of SR9011 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR9011 in cellular assays. The information addresses potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These proteins are key components of the circadian clock and act as transcriptional repressors of genes involved in metabolism, inflammation, and circadian rhythm regulation. By activating REV-ERBs, this compound enhances their repressive activity.

Q2: What are the known on-target effects of this compound in cellular assays?

A2: As a REV-ERB agonist, this compound has been shown to:

  • Disrupt the rhythmic expression of core clock genes, such as Bmal1 and Clock.

  • Suppress the expression of genes involved in lipogenesis (e.g., Srebf1) and glucose production.

  • Modulate inflammatory responses, often by attenuating the expression of pro-inflammatory cytokines.

  • Influence cellular metabolism, including mitochondrial respiration and fatty acid oxidation.

Q3: Are there known off-target or REV-ERB-independent effects of this compound?

A3: Yes, some studies suggest that this compound can exert effects independent of REV-ERBα/β. For instance, this compound has been observed to decrease cell viability and alter cellular metabolism in cells where REV-ERBα and REV-ERBβ have been knocked out. These findings indicate that some of the observed cellular responses to this compound may not be solely mediated by its intended targets. Both SR9009 and this compound contain known toxicophores, which could contribute to these off-target effects.

Q4: Does this compound affect cell viability and proliferation?

A4: The effect of this compound on cell viability can be cell-type dependent. While some studies report no impact on the viability of normal cells at certain concentrations, others have shown that this compound can be lethal to cancer cells and oncogene-induced senescent cells. It has also been observed to decrease the viability of mouse embryonic stem cells, independent of REV-ERB. In some cancer cell lines, this compound has been shown to suppress proliferation by causing a cell cycle arrest.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Target Gene Expression

  • Possible Cause: Short half-life of this compound.

    • Troubleshooting Tip: Due to its short half-life, the timing of sample collection after this compound treatment is critical. For gene expression studies, it is advisable to perform a time-course experiment to determine the optimal window for observing the desired effect. Consider more frequent media changes with fresh compound for longer incubation periods.

  • Possible Cause: Low bioavailability in the cellular context.

    • Troubleshooting Tip: Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before adding it to the cell culture media. Verify the final concentration in the media and consider testing a dose-response curve to determine the effective concentration for your specific cell type.

  • Possible Cause: Cell type-specific differences in REV-ERB expression or co-regulator availability.

    • Troubleshooting Tip: Confirm the expression of REV-ERBα and REV-ERBβ in your cell line using qPCR or western blotting. The cellular context, including the presence of necessary co-repressors, can influence the activity of this compound.

Issue 2: Unexpected Cytotoxicity or Decreased Cell Viability

  • Possible Cause: Off-target effects of this compound.

    • Troubleshooting Tip: As this compound has demonstrated REV-ERB-independent effects on cell viability, it is crucial to include proper controls. If possible, use a REV-ERBα/β knockout or knockdown cell line to distinguish between on-target and off-target cytotoxicity. Also, consider using a structurally different REV-ERB agonist to see if the same phenotype is observed.

  • Possible Cause: High concentration of this compound.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration and titrate up to find the desired biological effect without compromising cell health. For example, a dose-response study with 1, 5, 10, and 50 μM was performed in one study to determine the optimal concentration.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cells (typically <0

Optimizing SR9011 concentration for maximal REV-ERB activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the REV-ERB agonist, SR9011. The information is designed to help optimize experimental conditions for maximal REV-ERB activation and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] These receptors are critical components of the core circadian clock machinery.[1][4] Upon binding, this compound enhances the natural repressive function of REV-ERB, leading to the suppression of target gene transcription.[1][5] This mechanism allows this compound to modulate circadian rhythms and influence metabolic, inflammatory, and cellular proliferation pathways.[1][6][7]

Q2: How does this compound binding lead to gene repression?

REV-ERB receptors function as transcriptional repressors. They bind to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes.[8][9][10] By binding to REV-ERB, this compound stabilizes the receptor in a conformation that facilitates the recruitment of a corepressor complex, which includes Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3).[4][8] This complex modifies chromatin structure, leading to the repression of gene expression for key clock and metabolic genes, such as BMAL1, SREBF1, and SERPINE1.[4][5][8]

REV_ERB_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Binds & Activates NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 Recruits Target_Gene Target Gene Promoter (e.g., Bmal1) NCoR_HDAC3->Target_Gene Binds to Repression Transcriptional Repression Target_Gene->Repression

Caption: this compound signaling pathway leading to transcriptional repression.

Q3: What is a recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published data, a good starting point for most cell-based assays is between 1 µM and 10 µM . Dose-response studies are crucial for identifying the concentration that provides maximal REV-ERB activation with minimal cytotoxicity.

ParameterConcentration RangeCell Type / AssayReference
IC₅₀ (REV-ERBα) 790 nMHEK293 cell reporter assay[2][3][11]
IC₅₀ (REV-ERBβ) 560 nMHEK293 cell reporter assay[2][3][11]
IC₅₀ (Bmal1 promoter) 620 nMHEK293 cell reporter assay[2][5][11]
Effective Concentration 5 µMPrimary microglia (gene expression)[6]
Effective Range 2.5 - 20 µMCancer cell lines (viability assays)[7]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3][11] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

  • Preparation: Warm the vial to room temperature before opening. Dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary.[11]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

  • Working Solution: When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q5: What are the primary REV-ERB target genes to measure for confirming this compound activity?

To confirm that this compound is activating REV-ERB in your experimental system, you should measure the mRNA expression of well-established REV-ERB target genes via RT-qPCR. Expression of these genes should decrease following this compound treatment.

Gene SymbolGene NameFunctionReference
BMAL1 Brain and Muscle ARNT-Like 1Core clock component (positive limb)[5][8][12]
SERPINE1 Plasminogen Activator Inhibitor-1Serine protease inhibitor[2][5][6]
SREBF1 Sterol Regulatory Element-Binding Protein 1Lipogenesis[5][6]
CYP7A1 Cholesterol 7α-hydroxylaseBile acid synthesis[5][6]
NPAS2 Neuronal PAS Domain Protein 2Core clock component[5][12]

Troubleshooting Guide

Q: I am not observing the expected repression of REV-ERB target genes. What could be wrong?

This is a common issue that can stem from several factors. Use the following logic to troubleshoot the problem.

Troubleshooting_No_Effect Start No/Low Repression of Target Genes Observed Concentration Is this compound concentration optimized? Start->Concentration Viability Is there evidence of cell toxicity? Concentration->Viability No Sol_DoseResponse Solution: Perform a dose-response experiment (e.g., 0.1-20 µM). Measure target gene repression and cell viability. Concentration->Sol_DoseResponse Yes Controls Did the positive/negative controls work correctly? Viability->Controls No Sol_Toxicity Solution: Lower this compound concentration. Reduce final DMSO concentration. Check media for stability issues. Viability->Sol_Toxicity Yes Compound Is the this compound stock solution viable? Controls->Compound No Sol_Assay Solution: Check qPCR primers for efficiency. Verify transfection efficiency (for reporter assays). Review entire protocol for errors. Controls->Sol_Assay Yes Compound->Sol_Assay Yes Sol_Compound Solution: Prepare fresh stock solution from new powder. Verify solubility. Avoid multiple freeze-thaw cycles. Compound->Sol_Compound No

Caption: Troubleshooting logic for lack of this compound-mediated gene repression.

Q: I am observing significant cell death after this compound treatment. What is the cause?

A: Cell toxicity is typically concentration-dependent.

  • High this compound Concentration: While effective concentrations are often in the low micromolar range, concentrations above 20 µM can be cytotoxic to some cell lines.[7] Perform a cell viability assay to determine the toxic threshold in your specific model.

  • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.1%. Prepare a "vehicle control" with the same amount of DMSO as your highest this compound concentration to test for solvent effects alone.

  • Contamination: Ensure your this compound powder and stock solutions are free from contamination.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistency often arises from the circadian nature of REV-ERB and its targets.

  • Cell Synchronization: REV-ERB expression and activity oscillate over a 24-hour period. To reduce variability, synchronize your cells before treatment. A common method is a 2-hour treatment with dexamethasone (100 nM) followed by a media change.[6]

  • Consistent Timing: Treat and harvest your cells at the same time of day for all experiments to minimize the influence of circadian rhythms on your results.

  • Reagent Stability: Prepare fresh working solutions of this compound for each experiment from a frozen stock aliquot to avoid degradation. Avoid repeated freeze-thaw cycles of the main stock.[2]

Key Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound using RT-qPCR

This protocol determines the optimal this compound concentration by measuring the repression of a key REV-ERB target gene, BMAL1.

Dose_Response_Workflow Start 1. Plate Cells Sync 2. (Optional) Synchronize Cells (e.g., Dexamethasone) Start->Sync Treat 3. Treat with this compound Gradient (0, 0.1, 1, 5, 10, 20 µM) + Vehicle Control (DMSO) Sync->Treat Incubate 4. Incubate for 6-24 hours Treat->Incubate Harvest 5. Harvest Cells & Lyse Incubate->Harvest RNA_Extract 6. Extract Total RNA Harvest->RNA_Extract cDNA_Synth 7. Synthesize cDNA RNA_Extract->cDNA_Synth qPCR 8. Perform qPCR (Target: Bmal1, Housekeeping: Gapdh) cDNA_Synth->qPCR Analyze 9. Analyze Data (ΔΔCt) & Plot Dose-Response Curve qPCR->Analyze

Caption: Experimental workflow for an this compound dose-response study.

Methodology:

  • Cell Plating: Plate cells (e.g., HepG2, primary microglia) in 12-well plates and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle-only control (containing the highest equivalent concentration of DMSO).

  • Incubation: Replace the medium with the this compound-containing medium and incubate for a set period (a 6-hour time point is often sufficient to see transcriptional changes for direct targets).

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNAeasy™ kit) following the manufacturer's protocol.[6]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a suitable kit (e.g., HiScript II qRT Supermix).[6]

  • RT-qPCR: Perform quantitative PCR using SYBR Green master mix with primers for your target gene (e.g., BMAL1) and a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the percent repression of BMAL1 against the log of the this compound concentration to determine the IC₅₀.

Protocol 2: Cell Viability Assessment using an MTS Assay

This protocol assesses the cytotoxicity of this compound to determine a safe and effective concentration range.

Methodology:

  • Cell Plating: Plate 3,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[3]

  • Treatment: Treat cells with the same gradient of this compound concentrations and vehicle control as used in the dose-response experiment.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6][7]

  • MTS Reagent: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability for each concentration.

References

Technical Support Center: SR9011 & Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SR9011 in primary cell cultures. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cytotoxicity and experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are key components of the cellular circadian clock and act as transcriptional repressors.[2] By activating REV-ERBs, this compound modulates the expression of genes involved in metabolism, inflammation, and circadian rhythm.[1] A primary target of REV-ERB is the BMAL1 gene, which is a core activator of the circadian clock.[3]

Q2: Is this compound expected to be cytotoxic to primary cell cultures?

The cytotoxic potential of this compound in primary cells is highly dependent on the cell type, concentration, and duration of exposure. While some studies have shown no significant cytotoxicity in primary microglia at concentrations up to 5 µM for 24 hours, other research has demonstrated that this compound can induce apoptosis in various cancer cell lines, often at higher concentrations (e.g., 20 µM).[4][5] Primary cells are generally more sensitive to chemical compounds than immortalized cell lines, so careful dose-response studies are crucial.

Q3: What are the common signs of this compound-induced cytotoxicity?

Observable signs of cytotoxicity in cell culture can include:

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control cultures.

  • Increased Cell Debris: An accumulation of floating dead cells and cellular fragments in the culture medium.

  • Decreased Metabolic Activity: Reduced signal in metabolic assays such as MTT or MTS.

Q4: What is the recommended solvent for this compound?

This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your primary cell culture experiments.

Problem Possible Cause Suggested Solution
High levels of cell death observed even at low this compound concentrations. 1. High Sensitivity of Primary Cells: Primary cells can be more sensitive to perturbations than cell lines. 2. Suboptimal Cell Health: The initial health of the primary cell culture may be poor due to isolation procedures or culture conditions. 3. Contamination: Mycoplasma or other microbial contamination can increase cellular stress.1. Optimize Concentration: Perform a dose-response curve starting from a very low concentration (e.g., 100 nM) and titrating upwards to find the optimal non-toxic range for your specific cell type. 2. Ensure Healthy Cultures: Follow best practices for primary cell culture, including using appropriate media and supplements, and ensuring optimal seeding density.[6] 3. Test for Contamination: Regularly test your cultures for mycoplasma and other contaminants.
Inconsistent results between experiments. 1. This compound Degradation: Improper storage of this compound stock solutions can lead to reduced potency. 2. Variability in Primary Cell Isolations: Different batches of primary cells can have inherent variability. 3. Inconsistent Treatment Times: The duration of this compound exposure can significantly impact results.1. Proper Stock Handling: Store this compound stock solutions at -20°C or -80°C and aliquot to avoid repeated freeze-thaw cycles. 2. Standardize Protocols: Use consistent isolation and culture protocols for your primary cells. When possible, use cells from the same batch for comparative experiments. 3. Precise Timing: Ensure consistent incubation times with this compound across all experiments.
Unexpected changes in cellular metabolism not related to cytotoxicity. 1. On-Target REV-ERB Effects: this compound is known to modulate metabolic gene expression, which can alter results of metabolic assays (e.g., MTT, Seahorse).[4] 2. REV-ERB Independent Effects: Some studies suggest that this compound may have off-target effects on cell proliferation and metabolism.[2]1. Use Multiple Viability Assays: Complement metabolic assays with methods that measure membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V staining) to distinguish between metabolic modulation and cytotoxicity. 2. Include Appropriate Controls: Use REV-ERB knockout/knockdown cells, if available, to confirm that the observed effects are mediated by REV-ERB.

Data Presentation: this compound in Primary Cell Cultures

The following table summarizes experimental conditions from published studies using this compound in various primary cell cultures.

Cell Type Concentration Incubation Time Assay(s) Performed Observed Effect Reference
Primary Microglia (Rat) 5 µM24 hoursMTS AssayNo significant impact on cell viability.[4]
Primary Cortical Neurons (Mouse) Not specifiedNot specifiedAlamarBlue, β-3 tubulin stainingGeneral protocols for viability assessment exist, but specific this compound data is limited.[7][8]
Primary Hepatocytes (Mouse) Not specifiedNot specifiedTUNEL, Caspase-3 activityGeneral protocols for apoptosis assessment are available, but specific this compound studies are needed.[9][10]
Primary Cardiomyocytes (Rat/Mouse) Not specifiedNot specifiedNot specifiedProtocols for isolation and culture are established, but this compound cytotoxicity data is not readily available.[11][12]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent cytotoxicity of this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Include an untreated control and a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the different this compound concentrations or control media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well. Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Assessing Apoptosis using Cleaved Caspase-3 Staining

This protocol describes the detection of apoptosis by immunofluorescent staining for cleaved caspase-3.

Materials:

  • Primary cells cultured on coverslips or in chamber slides

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-cleaved caspase-3

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound and appropriate controls (untreated and vehicle) for the chosen duration. Include a positive control for apoptosis (e.g., staurosporine).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-cleaved caspase-3 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Apoptotic cells will show positive staining for cleaved caspase-3.

Visualizations

This compound Mechanism of Action

SR9011_Mechanism This compound This compound REVERB REV-ERBα/β This compound->REVERB activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB->NCoR_HDAC3 recruits BMAL1_promoter BMAL1 Promoter NCoR_HDAC3->BMAL1_promoter binds to BMAL1_transcription BMAL1 Transcription BMAL1_promoter->BMAL1_transcription represses Circadian_Rhythm Circadian Rhythm Regulation BMAL1_transcription->Circadian_Rhythm Metabolism Metabolism BMAL1_transcription->Metabolism Inflammation Inflammation BMAL1_transcription->Inflammation

Caption: this compound activates REV-ERB, leading to the repression of BMAL1 transcription.

Troubleshooting Workflow for this compound Cytotoxicity

Cytotoxicity_Troubleshooting start Start: Unexpected Cytotoxicity Observed check_culture Check Culture Health: - Morphology - Contamination start->check_culture is_healthy Culture Healthy? check_culture->is_healthy dose_response Perform Dose-Response (0.1 µM - 50 µM) check_solvent Verify Final DMSO Concentration (≤ 0.1%) dose_response->check_solvent is_toxic Toxicity Still Present? check_solvent->is_toxic is_healthy->dose_response Yes optimize_culture Optimize Culture Conditions: - Seeding Density - Media is_healthy->optimize_culture No use_lower_conc Use Lower, Non-Toxic Concentration is_toxic->use_lower_conc No prepare_new Prepare Fresh this compound and Solvent Stocks is_toxic->prepare_new If toxicity is widespread investigate_mechanism Investigate Mechanism: - Apoptosis vs. Necrosis - On-target vs. Off-target is_toxic->investigate_mechanism Yes optimize_culture->start prepare_new->dose_response

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

Apoptosis vs. Necrosis Decision Pathway

Apoptosis_vs_Necrosis cell_death This compound-Induced Cell Death caspase3 Cleaved Caspase-3 Activation? cell_death->caspase3 ldh LDH Release? caspase3->ldh No apoptosis Apoptosis caspase3->apoptosis Yes annexinV Annexin V Staining? ldh->annexinV No necrosis Necrosis ldh->necrosis Yes annexinV->apoptosis Yes mixed Mixed Apoptosis/ Necrosis annexinV->mixed If LDH is also positive

Caption: Decision tree for distinguishing between apoptosis and necrosis.

References

How to minimize variability in SR9011 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize variability in SR9011 animal studies.

Frequently Asked Questions (FAQs)

Q1: How can I ensure the quality and consistency of my this compound compound and its formulation?

A1: Variability often begins with the compound itself. Ensuring its purity, proper storage, and consistent formulation is the first critical step.

  • Compound Purity and Identity: Always source this compound from a reputable supplier that provides a Certificate of Analysis (CoA) with purity data (e.g., HPLC, NMR)[1]. Purity should typically be >98%. Batches with lower purity or significant impurities can lead to inconsistent results[2].

  • Storage: this compound is typically a solid and should be stored at -20°C to prevent degradation[1][3]. Stock solutions, especially in DMSO, should be stored in small aliquots at -20°C or -80°C. It is not recommended to store working solutions for long periods; fresh preparation for each experiment is ideal to avoid precipitation and degradation[1][4].

  • Vehicle Selection and Preparation: this compound is insoluble in water[1]. A common issue is inconsistent solubilization. The vehicle must be prepared consistently across all experiments. Using sonication or gentle heating can aid dissolution, but the procedure must be standardized[4][5]. Always include a vehicle-only control group in your experiments.

Table 1: this compound Solubility and Example Vehicle Formulations
SolventSolubility / Formulation DetailsSource(s)
DMSO ≥47.9 mg/mL. Often used for initial stock solution preparation.[1][3][5]
Ethanol (EtOH) ≥59.7 mg/mL. Can be used as a co-solvent.[1]
Cremophor A common vehicle component for in vivo studies. One study used a formulation of 15% cremophor.[6]
PEG300 & Tween 80 A suggested formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]
Q2: What is the recommended dosage and administration route, and how do they impact results?

A2: Dosage and administration route are critical parameters that directly influence the pharmacokinetic profile and biological effects of this compound.

  • Administration Route: Intraperitoneal (i.p.) injection is the most commonly reported route of administration in mouse studies[7][8][9].

  • Dosage: A dose of 100 mg/kg is frequently used in mice to elicit significant effects on circadian behavior and metabolism[6][7][8][9]. However, effects are dose-dependent. For example, the this compound-dependent decrease in wheel-running behavior has an ED50 of 56 mg/kg, similar to its potency for suppressing the REV-ERB target gene Srebf1 in vivo (ED50=67 mg/kg)[7][8][10]. It is crucial to perform a dose-response study within your specific experimental model to determine the optimal dose.

  • Dosing Frequency: Depending on the study's duration and goals, this compound has been administered as a single dose or chronically (e.g., once or twice daily)[8][9]. Chronic twice-a-day dosing (b.i.d.) has been used in metabolic studies, often administered at the beginning of the light (CT0) and dark (CT12) cycles[9].

Table 2: Published this compound Dosages and Key Observations in Mice
Dosage (i.p.)Mouse StrainDosing ScheduleKey Observation(s)Source(s)
100 mg/kgC57BL/6Single dose at CT0 or CT6Altered circadian locomotor activity and core clock gene expression in the hypothalamus.[7][8]
100 mg/kgC57BL/6Single dose at ZT6Increased wakefulness for ~2 hours post-injection.[10]
100 mg/kgBalb/cTwice daily for 12 daysResulted in weight loss due to decreased fat mass.[8][9]
Dose-responseC57BL/6Single doseED50 = 56 mg/kg for decreased wheel running; ED50 = 67 mg/kg for Srebf1 gene suppression.[8]
Q3: How does circadian rhythm and timing of administration introduce variability?

A3: This is one of the most significant sources of variability. This compound is a REV-ERBα/β agonist, and REV-ERB is a core component of the mammalian circadian clock, which regulates rhythms in metabolism and behavior[8][11][12]. The expression of REV-ERB itself is rhythmic, peaking at ZT6 (Zeitgeber Time 6, or 6 hours after lights on)[6][10].

  • Time-Dependent Effects: The effects of this compound are highly dependent on the time of administration. A single injection can alter the circadian pattern of core clock gene expression and behavior[8][12]. For instance, administration at ZT6 (peak REV-ERB expression) robustly induces wakefulness, while the effect is diminished at other times[6].

  • Light-Dark Cycle: The lighting conditions under which animals are housed are critical. The effects of this compound on core clock gene expression are more severe in constant darkness (D:D) compared to a standard 12h:12h light-dark (L:D) cycle, suggesting that light input significantly influences the drug's action[8].

  • Standardization is Key: To minimize variability, all animals must be entrained to a strict L:D cycle (e.g., 12h:12h) for at least two weeks before the experiment. All injections, measurements, and sacrifices must be performed at the same, clearly reported, Zeitgeber or Circadian Time.

Core Methodologies & Experimental Protocols

Protocol 1: this compound Vehicle Preparation and Administration

This protocol provides a standardized method for preparing and administering this compound for in vivo mouse studies.

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add pure DMSO to dissolve the powder to a high concentration (e.g., 40 mg/mL)[5]. Vortex or sonicate briefly until fully dissolved. This is your stock solution.

  • Working Solution Formulation (Example):

    • To prepare a working solution for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration needed is 2 mg/mL.

    • Based on the formulation from TargetMol[5] (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

      • For 1 mL of final solution:

      • Take 50 µL of the 40 mg/mL DMSO stock solution (provides 2 mg of this compound).

      • Add 50 µL of pure DMSO to reach the 10% (100 µL) total DMSO volume.

      • Add 400 µL of PEG300. Mix well until the solution is clear.

      • Add 50 µL of Tween 80. Mix well until clear.

      • Add 450 µL of sterile saline or PBS. Mix thoroughly.

    • The final solution should be clear. If precipitation occurs, the formulation may need adjustment. Always prepare this working solution fresh on the day of use. [4]

  • Administration:

    • Administer the solution via intraperitoneal (i.p.) injection at the calculated volume based on the animal's body weight.

    • Perform all injections at the exact same time of day (relative to the light cycle) for all animals in the study.

Protocol 2: Standardized Circadian Rhythm Protocol for this compound Studies

This protocol is essential for minimizing variability caused by circadian factors.

  • Animal Acclimation:

    • Upon arrival, house the animals in a temperature- and humidity-controlled facility.

    • Entrain the mice to a strict 12-hour light: 12-hour dark cycle (e.g., lights on at 7:00 AM, lights off at 7:00 PM) for a minimum of two weeks prior to the experiment.

    • Provide food and water ad libitum unless the experimental design requires otherwise.

  • Dosing and Experimental Procedures:

    • Define all time points relative to the light cycle. Zeitgeber Time (ZT) is standard, where ZT0 is lights on and ZT12 is lights off.

    • Schedule all this compound injections for a specific ZT. For example, many studies inject at ZT6, when REV-ERBα expression is typically at its peak[6].

    • All behavioral testing, blood sampling, and tissue harvesting must also be performed at consistent, predetermined ZTs to avoid circadian fluctuations in the measured parameters.

  • Reporting:

    • In publications, clearly state the L:D cycle, the ZT of drug administration, and the ZT of all sample collections and measurements.

Visual Guides and Signaling Pathways

REV-ERBα Signaling Pathway

The primary mechanism of this compound involves the activation of REV-ERBα, which in turn represses the transcription of key clock and metabolic genes.

REV_ERB_Pathway cluster_clock Core Clock Loop cluster_reverb REV-ERB Regulation CLOCK CLOCK BMAL1_Gene Bmal1 Gene CLOCK->BMAL1_Gene Activates BMAL1 BMAL1 BMAL1->BMAL1_Gene This compound This compound REVERB REV-ERBα This compound->REVERB Activates REVERB->BMAL1_Gene Represses caption Fig 1. This compound activates REV-ERBα, which represses Bmal1 gene transcription.

Caption: this compound activates REV-ERBα, repressing core clock gene Bmal1.

Standardized In Vivo Experimental Workflow

Following a consistent workflow is crucial for reproducibility.

Experimental_Workflow acclimation 1. Animal Acclimation (≥2 weeks, strict 12:12 L:D cycle) randomization 2. Group Randomization (Vehicle vs. This compound) acclimation->randomization compound_prep 3. Fresh Compound Prep (Prepare this compound & Vehicle) randomization->compound_prep dosing 4. Dosing (Administer at consistent ZT, e.g., ZT6) compound_prep->dosing monitoring 5. Data Collection (Behavior, metabolism, etc. at defined time points) dosing->monitoring harvest 6. Tissue Harvest (Sacrifice at consistent ZT) monitoring->harvest analysis 7. Data Analysis harvest->analysis caption Fig 2. A standardized workflow for this compound in vivo experiments.

Caption: Standardized workflow for reproducible this compound in vivo studies.

Troubleshooting Guide

My this compound results are inconsistent. What should I check?

Use this flowchart to diagnose common sources of variability in your experiments.

Troubleshooting_Flowchart start Inconsistent Results Observed check_compound 1. Check Compound & Formulation start->check_compound purity Purity <98% or from unverified source? check_compound->purity Purity/Source solution Solution prepared fresh? Vehicle consistent? check_compound->solution Preparation sol_purity Source new batch with CoA. Verify purity. purity->sol_purity Yes check_dosing 2. Check Dosing Protocol purity->check_dosing No sol_solution Always prepare fresh. Standardize vehicle prep protocol. solution->sol_solution No solution->check_dosing Yes dose_calc Dose calculation errors? Inaccurate weighing? check_dosing->dose_calc Accuracy admin_time Injections at different times of day (ZT)? check_dosing->admin_time Timing sol_dose_calc Recalculate doses. Use calibrated scales. dose_calc->sol_dose_calc Yes check_animal 3. Check Animal & Environment dose_calc->check_animal No sol_admin_time Strictly adhere to dosing at the same ZT for all animals. admin_time->sol_admin_time Yes admin_time->check_animal No strain Different mouse strains or substrains used? check_animal->strain Genetics light Light cycle not strictly controlled? (12:12 L:D) check_animal->light Environment sol_strain Use a single, consistent genetic background. strain->sol_strain Yes sol_light Ensure strict L:D cycle for ≥2 weeks prior to and during the experiment. light->sol_light Yes caption Fig 3. A step-by-step guide to troubleshooting variability in this compound studies.

Caption: Troubleshooting flowchart for inconsistent this compound study results.

References

SR9011 degradation in solution and prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SR9011 in solution, methods to prevent its degradation, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These receptors are crucial components of the circadian clock, regulating the expression of core clock proteins.[3][4] By activating REV-ERBs, this compound modulates circadian behavior and metabolism, influencing the transcription of genes involved in lipid and glucose metabolism.[1][3] This activity has made it a compound of interest for research into metabolic diseases and cancer.[5][6]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies.[1][6] Ethanol is also a viable solvent.[7] For in vivo studies, complex formulations are often required, such as a mixture of DMSO, PEG300, Tween 80, and saline.[2] It is noted that this compound may undergo slow degradation in PEG400.[7]

Q3: How should I store this compound powder and solutions to prevent degradation?

Proper storage is critical to maintaining the integrity of this compound.

  • Powder: The solid form of this compound should be stored at room temperature or, for long-term storage, at -20°C.[1][8] It is essential to keep it in a tightly sealed container, away from heat, light, and moisture.[7][8][9]

  • Solutions: this compound solutions, particularly in DMSO, should be stored at -20°C for long-term use.[1] For short-term storage, 4°C is acceptable, but degradation is more likely over time. To minimize degradation, it is advisable to prepare fresh solutions or use aliquots of a stock solution to avoid repeated freeze-thaw cycles.[10][11]

Q4: What are the primary factors that contribute to this compound degradation in solution?

While specific degradation pathways for this compound are not extensively detailed in the available literature, general principles of chemical stability suggest that factors like solvent choice, temperature, light exposure, and the presence of water can contribute to its degradation.[7][8][9] The presence of water in DMSO, for instance, can be a significant factor in the degradation of many compounds.[10] Given its chemical structure, this compound may be susceptible to hydrolysis or oxidation over time, especially under suboptimal storage conditions.

Q5: Are there quantitative data available on the stability of this compound in different solvents over time?

Currently, there is a lack of publicly available, detailed quantitative studies on the degradation kinetics of this compound in various solvents and conditions. Most information is qualitative, emphasizing the importance of proper storage and handling to minimize degradation.[1][7][8][9] Researchers should assume that degradation can occur and take preventative measures.

Q6: How can I prepare a stable this compound solution for my experiments?

To prepare a stable stock solution, dissolve this compound powder in high-purity, anhydrous DMSO.[1][6] Sonication may be recommended to ensure complete dissolution.[2] Once dissolved, the stock solution should be aliquoted into smaller volumes in tightly sealed vials and stored at -20°C. This practice minimizes the exposure of the entire stock to repeated temperature changes and potential contaminants.

Q7: What are the visual or experimental signs of this compound degradation?

Visual signs of degradation can include a change in the color or clarity of the solution. Experimentally, degradation may manifest as a loss of potency, leading to inconsistent or irreproducible results in your assays. If you suspect degradation, it is best to prepare a fresh solution from a reliable powder source.

Q8: Can I use an this compound solution that I suspect has degraded?

It is strongly advised not to use a solution that is suspected of degradation. The presence of unknown degradation products could lead to erroneous experimental results and potentially unforeseen off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected experimental results. This compound may have degraded in solution due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution of this compound from a new vial of powder. Aliquot the new stock solution into single-use volumes and store at -20°C.
This compound powder is difficult to dissolve. The solvent may be of insufficient purity or the concentration may be too high.Use high-purity, anhydrous DMSO. Gentle warming or sonication can aid in dissolution.[2] Ensure you are not exceeding the recommended solubility limits.
The this compound solution appears cloudy or has precipitated after thawing. The compound may have come out of solution, or the solvent may have absorbed moisture.Warm the solution gently in a water bath and vortex to redissolve the compound. If the issue persists, the solution may need to be remade with fresh, anhydrous solvent.
The this compound solution has changed color. This is a likely indicator of chemical degradation.Discard the solution immediately and prepare a fresh stock. Review your storage and handling procedures to prevent future degradation.

Data Summary Tables

Table 1: Solubility of this compound

Solvent Concentration Notes Reference
DMSO2 mg/mLClear solution[1]
DMSO50 mg/mLSonication recommended[2]
EthanolSoluble---[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLFor in vivo use, sonication recommended[2]
PEG400SolubleSlow degradation noted[7]

Table 2: Recommended Storage Conditions for this compound

Form Temperature Conditions Reference
Powder (Long-term) -20°CTightly sealed, protected from light and moisture.[1]
Powder (Short-term) Room TemperatureTightly sealed, protected from heat, light, and moisture.[7][8][9]
Solution (in DMSO) -20°CAliquoted in single-use vials to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (purity ≥98%)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, for 1 mL of a 10 mM solution, weigh 4.79 mg of this compound (Molecular Weight: 479.04 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2]

    • Once fully dissolved, aliquot the stock solution into single-use amber vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Visualizations

SR9011_Signaling_Pathway This compound This compound REV_ERB REV-ERBα / REV-ERBβ This compound->REV_ERB activates BMAL1_CLOCK BMAL1/CLOCK Complex REV_ERB->BMAL1_CLOCK represses transcription Circadian_Genes Circadian Rhythm and Metabolic Genes BMAL1_CLOCK->Circadian_Genes activates transcription Cellular_Processes Altered Cellular Processes (Metabolism, Proliferation, Inflammation) Circadian_Genes->Cellular_Processes regulates

Caption: Signaling pathway of this compound via REV-ERB activation.

SR9011_Workflow start This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells/Administer dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for this compound solution preparation and use.

Degradation_Prevention Temp High Temperature Degradation This compound Degradation Temp->Degradation Light Light Exposure Light->Degradation Moisture Moisture/Water Moisture->Degradation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degradation Store_20C Store at -20°C Degradation->Store_20C prevents Amber_Vials Use Amber Vials Degradation->Amber_Vials prevents Anhydrous Use Anhydrous Solvent Degradation->Anhydrous prevents Aliquot Aliquot Stock Solution Degradation->Aliquot prevents

Caption: Factors influencing this compound degradation and prevention methods.

References

Overcoming poor absorption of SR9011 in oral gavage studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor absorption of the REV-ERB agonist, SR9011, in oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: this compound is a lipophilic compound with low aqueous solubility. This inherent physicochemical property limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, a significant portion of the orally administered dose may pass through the gastrointestinal tract without being absorbed, leading to low and variable plasma concentrations. While this compound is suggested to have better oral bioavailability than its predecessor, SR9009, formulation strategies are still crucial for achieving adequate systemic exposure.[1]

Q2: What are the most common signs of poor oral absorption in my animal studies?

A2: Indicators of poor oral absorption of this compound can include:

  • High variability in experimental data: Inconsistent results between animals in the same treatment group can often be attributed to variable absorption.

  • Lack of a clear dose-response relationship: If increasing the dose of this compound does not produce a proportional increase in the biological effect, poor absorption may be the underlying cause.

  • Low or undetectable plasma concentrations of this compound: Pharmacokinetic analysis revealing low Cmax (maximum plasma concentration) and AUC (area under the curve) values is a direct indication of poor absorption.

Q3: Are there alternative routes of administration to bypass oral absorption issues?

A3: Yes, to ensure consistent systemic exposure and bypass the complexities of oral absorption, researchers can consider alternative administration routes such as intraperitoneal (i.p.) injection. Studies have demonstrated that i.p. administration of this compound can elicit significant biological effects.[2][3] However, if the research goals specifically require oral administration to assess the compound's potential as an oral therapeutic, then optimizing the oral formulation is essential.

Troubleshooting Guide: Formulation and Administration

Problem: I'm observing high variability and a lack of efficacy in my this compound oral gavage study.

This is a common issue stemming from the poor solubility and absorption of this compound. The following troubleshooting steps can help improve the consistency and effectiveness of your oral dosing regimen.

Review and Optimize Your Vehicle Formulation

The choice of vehicle is critical for solubilizing this compound and enhancing its absorption. Simple aqueous solutions are not suitable. Consider the following formulations that are commonly used for poorly soluble compounds:

  • Co-solvent Systems: These mixtures of solvents can effectively dissolve hydrophobic compounds like this compound. A widely cited formulation for REV-ERB agonists consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Lipid-Based Formulations: Since this compound is lipophilic, suspending it in an oil-based vehicle can improve its absorption. A common example is:

    • 10% DMSO

    • 90% Corn Oil

Experimental Protocol: Vehicle Preparation (Co-solvent System)

  • Initial Dissolution: Weigh the required amount of this compound powder and dissolve it in DMSO. Use a vortex mixer or sonicator to ensure complete dissolution.

  • Addition of Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO-SR9011 mixture. Mix thoroughly after each addition.

  • Final Dilution: Slowly add the saline to the organic mixture while continuously mixing to form a clear and stable solution.

  • Pre-dosing Preparation: Before each gavage, gently warm the solution and vortex it to ensure homogeneity, especially if prepared in advance and stored.

Standardize Your Oral Gavage Technique

Inconsistent gavage technique can introduce significant variability. Ensure your protocol is standardized and executed with care.

Experimental Protocol: Oral Gavage in Mice

  • Animal Handling: Acclimatize the animals to handling to reduce stress. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Selection and Measurement: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. Measure the distance from the tip of the nose to the last rib to estimate the length required to reach the stomach and mark it on the needle.

  • Administration: Gently insert the needle into the esophagus and advance it to the pre-measured mark. Administer the formulation slowly and steadily. A typical gavage volume for mice is 10 mL/kg of body weight, but should not exceed this to avoid distress.[4][5]

  • Post-Gavage Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the lungs.

Advanced Formulation Strategies

If standard co-solvent and lipid-based formulations do not provide sufficient absorption, consider more advanced drug delivery systems:

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which can enhance the oral bioavailability of hydrophobic drugs.

  • Solid Dispersions: In this approach, the drug is dispersed in a solid polymer matrix at the molecular level, which can improve its dissolution rate and absorption.

Data Presentation: Pharmacokinetic Analysis

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (e.g., 50 mg/kg) in Different Vehicle Formulations.

Vehicle FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
0.5% CMC in Water
10% DMSO, 90% Corn Oil
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Formulation Screening

The following diagram illustrates a typical workflow for selecting an optimal oral formulation for this compound.

G cluster_prep Formulation Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis cluster_decision Decision prep_sr This compound Powder form1 Formulation 1 prep_sr->form1 form2 Formulation 2 prep_sr->form2 prep_v1 Vehicle 1 (e.g., Corn Oil based) prep_v1->form1 prep_v2 Vehicle 2 (e.g., Co-solvent based) prep_v2->form2 gavage Oral Gavage in Mice form1->gavage form2->gavage pk_sampling Serial Blood Sampling gavage->pk_sampling efficacy Efficacy Study (e.g., Gene Expression) gavage->efficacy lcms LC-MS/MS Analysis of Plasma Samples pk_sampling->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis select Select Optimal Formulation pk_analysis->select efficacy->select

Caption: Workflow for screening and selecting an optimal oral formulation for this compound.

REV-ERB Signaling Pathway

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Activation of REV-ERBs leads to the transcriptional repression of target genes involved in the core circadian clock and metabolism.

REV_ERB_Pathway cluster_output Transcriptional Regulation This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 recruits RORE RORE (Promoter Region) REV_ERB->RORE NCoR_HDAC3->RORE binds to BMAL1_CLOCK BMAL1/CLOCK Heterodimer E_Box E-Box (Promoter Region) BMAL1_CLOCK->E_Box binds to Clock_Genes Core Clock Genes (e.g., Bmal1, Clock, Per, Cry) E_Box->Clock_Genes activates transcription of RORE->Clock_Genes controls expression of Metabolic_Genes Metabolic Genes (e.g., SREBP, Fasn, G6Pase) RORE->Metabolic_Genes controls expression of

Caption: Simplified signaling pathway of this compound action through REV-ERB.

References

Validation & Comparative

Validating SR9011 Target Engagement with REV-ERB in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the engagement of SR9011 with its molecular targets, the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). We will compare this compound with other common REV-ERB modulators and provide detailed experimental protocols and supporting data.

Mechanism of Action: REV-ERB Agonism

This compound is a synthetic agonist that targets both REV-ERBα and REV-ERBβ. These nuclear receptors are crucial components of the circadian clock and act as transcriptional repressors.[1][2] The primary mechanism of action for this compound involves binding to the ligand-binding domain of REV-ERB, which enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[3] This complex, which includes histone deacetylases (HDACs), then leads to the repression of target gene transcription, most notably the core clock gene Bmal1.[1][3][4] The natural ligand for REV-ERB is heme.[5]

REV_ERB_Signaling This compound-REV-ERB Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Binds REVERB_NCoR Active Repressor Complex REVERB->REVERB_NCoR Recruits NCoR_complex NCoR Co-repressor Complex (with HDAC3) NCoR_complex->REVERB_NCoR RORE REV-ERB Response Element (RORE) REVERB_NCoR->RORE Binds to DNA Repression Transcriptional Repression REVERB_NCoR->Repression Target_Genes Target Genes (e.g., Bmal1, Npas2)

Caption: this compound-REV-ERB Signaling Pathway.

Comparison of Synthetic REV-ERB Agonists

This compound was developed as a more potent successor to the first-generation agonist, GSK4112, with improved pharmacokinetic properties suitable for in-vivo studies.[6] SR9009 is a closely related analog to this compound, and both are often used to study the systemic effects of REV-ERB activation.[1][3]

ParameterGSK4112SR9009This compound
Target(s) REV-ERBα, REV-ERBβREV-ERBα, REV-ERBβREV-ERBα, REV-ERBβ
Mechanism Agonist; enhances NCoR recruitmentAgonist; enhances NCoR recruitmentAgonist; enhances NCoR recruitment
REV-ERBα IC50 ~1,500 nM (Gal4 reporter assay)[6]~670 nM (Gal4 reporter assay)[3][7]~790 nM (Gal4 reporter assay)[3][7][8][9]
REV-ERBβ IC50 Limited Activity~800 nM (Gal4 reporter assay)[3][7]~560 nM (Gal4 reporter assay)[7][8][9]
Bmal1 Repression IC50 Not Widely Reported~710 nM (HepG2 cells)[3][7]~620 nM (HEK293 cells)[3][7][8]
In Vivo Activity Poor pharmacokinetic profile[6]Suitable for in vivo use[3]Suitable for in vivo use[3]
Known Off-Targets -LXRα[3]LXRα[3]

Key Experimental Methods for Target Validation

Validating that this compound engages REV-ERB in cells requires a multi-faceted approach, moving from direct binding to downstream functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

CETSA_Workflow CETSA Experimental Workflow cluster_prep Cell Treatment & Lysis cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Expected Outcome A Treat intact cells with This compound or Vehicle (DMSO) B Harvest and lyse cells A->B C Aliquot cell lysate B->C D Heat aliquots to a range of temperatures C->D E Centrifuge to separate soluble (folded) and precipitated (unfolded) protein fractions D->E F Collect supernatant (soluble fraction) E->F G Analyze REV-ERB levels (e.g., Western Blot) F->G H Plot % soluble REV-ERB vs. Temperature G->H I This compound-treated samples show a rightward shift in the melting curve, indicating protein stabilization. H->I Indicates Target Engagement

Caption: CETSA Experimental Workflow.

Luciferase Reporter Assays

These assays are a cornerstone for quantifying the activity of nuclear receptors. A common approach uses a chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the REV-ERB ligand-binding domain (LBD). This construct is co-transfected with a reporter plasmid containing a luciferase gene downstream of a Gal4 response element. Agonist binding enhances NCoR recruitment (fused to a transcriptional activator like VP16 in a two-hybrid system) or repression, which can be measured by changes in luminescence.[2][7][10]

Gene Expression Analysis of REV-ERB Targets

The most direct functional readout of this compound engagement is the transcriptional repression of known REV-ERB target genes. Following treatment of cells with this compound, mRNA levels of genes such as Bmal1, Npas2, Serpine1, Cyp7a1, and Srebf1 can be quantified using reverse transcription quantitative PCR (RT-qPCR).[7][5][11] A significant, dose-dependent decrease in the expression of these genes provides strong evidence of on-target activity.[11][12] For example, this compound has been shown to potently suppress BMAL1 mRNA expression in HepG2 cells.[7][8]

Detailed Experimental Protocols

Protocol 1: Gal4-REV-ERB Luciferase Reporter Assay

Objective: To quantify the dose-dependent activity of this compound on REV-ERBα/β-mediated transcriptional regulation.

Materials:

  • HEK293 or HepG2 cells

  • Expression vector for Gal4-DBD fused to REV-ERBα LBD (pGal4-REV-ERBα)

  • Luciferase reporter vector with Gal4 upstream activation sequences (UAS)

  • Control vector for normalization (e.g., pCMV-Renilla luciferase)[10]

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and other test compounds (e.g., GSK4112)

  • Dual-luciferase assay system[13][14]

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well white, clear-bottom plates at a density that will reach ~80-90% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the pGal4-REV-ERBα (or β) construct, the UAS-luciferase reporter construct, and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's protocol.[7][10]

  • Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection media with fresh culture media.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.[13]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.[10] Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: RT-qPCR for REV-ERB Target Gene Expression

Objective: To measure the effect of this compound on the mRNA levels of endogenous REV-ERB target genes.

Materials:

  • HepG2 or other relevant cell line

  • This compound

  • RNA extraction kit

  • Reverse transcription kit (cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (BMAL1, NPAS2, SERPINE1) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Once they reach ~70-80% confluency, treat them with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up qPCR reactions in triplicate for each sample and primer set. Use a standard qPCR protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the expression levels in this compound-treated samples to the vehicle-treated control. A statistically significant decrease in mRNA levels indicates successful target engagement and functional repression.[11]

By employing a combination of these biophysical, biochemical, and cell-based functional assays, researchers can confidently validate the engagement of this compound with its REV-ERB targets and accurately characterize its activity in a cellular context.

References

Confirming SR9011-Mediated Gene Repression: A Guide to Luciferase Reporter Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of SR9011, a synthetic REV-ERB agonist, robust and quantitative methods are essential to validate its on-target activity of gene repression. This guide provides a detailed comparison of the widely used luciferase reporter assay with alternative methods, supported by experimental data and protocols to facilitate informed decisions in your research.

This compound is a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the circadian clock and regulators of metabolism.[1] By activating REV-ERBs, this compound enhances their ability to repress the transcription of target genes, offering therapeutic potential for metabolic diseases and cancer.[1][2] This guide focuses on the methodologies to confirm this gene repression, with a primary emphasis on the luciferase reporter assay.

Luciferase Reporter Assay: A Powerful Tool for Quantifying Gene Repression

The luciferase reporter assay is a highly sensitive and quantitative method to study gene promoter activity. In the context of this compound, this assay is employed to measure the dose-dependent repression of a target gene's promoter. The principle involves cloning the promoter of a known REV-ERB target gene, such as Bmal1, upstream of a luciferase reporter gene in a plasmid.[3] When this construct is introduced into cells, the level of luciferase expression, and thus the emitted light upon substrate addition, is proportional to the promoter's activity. Treatment with this compound is expected to decrease luciferase activity, providing a direct measure of its repressive effect.

Experimental Workflow

The following diagram illustrates the typical workflow for a luciferase reporter assay to confirm this compound-mediated gene repression.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection & Treatment cluster_analysis Analysis cell_culture HEK293 Cell Culture transfection Co-transfection of Plasmids cell_culture->transfection plasmid_prep Plasmid Preparation (e.g., pGL4-Bmal1-Luc + pRL-TK) plasmid_prep->transfection treatment Treatment with this compound (or vehicle control) transfection->treatment cell_lysis Cell Lysis treatment->cell_lysis luciferase_assay Dual-Luciferase® Assay cell_lysis->luciferase_assay data_analysis Data Analysis (Normalization & Quantification) luciferase_assay->data_analysis

A typical workflow for a luciferase reporter assay.
Detailed Experimental Protocol: Bmal1 Promoter Luciferase Reporter Assay

This protocol outlines the steps for a dual-luciferase reporter assay in HEK293 cells to quantify this compound-mediated repression of the Bmal1 promoter.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Bmal1 promoter-firefly luciferase reporter plasmid (e.g., pGL4-Bmal1-Luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Co-transfect the cells with the Bmal1 promoter-firefly luciferase plasmid and the Renilla luciferase control plasmid. The Renilla plasmid serves as an internal control to normalize for transfection efficiency and cell number.

  • Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). A typical concentration range for this compound is from 1 nM to 10 µM.

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Add passive lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity using a luminometer.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold repression relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value for this compound.

Quantitative Comparison: this compound Performance in Gene Repression Assays

The following table summarizes the quantitative data for this compound's repressive activity on REV-ERB and its target genes, as determined by luciferase reporter assays.

ParameterTargetCell LineIC50 ValueReference
Repressive Activity REV-ERBα (Gal4 chimera)HEK293790 nM[1][3]
REV-ERBβ (Gal4 chimera)HEK293560 nM[1][3]
Bmal1 PromoterHEK293620 nM[3]

This compound Signaling Pathway in Gene Repression

The diagram below illustrates the molecular pathway through which this compound mediates gene repression.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Binds and Activates CoR Co-repressor Complex (e.g., NCoR, HDAC3) REV_ERB->CoR Recruits RORE REV-ERB Response Element (RORE) in Target Gene Promoter CoR->RORE Binds to Repression Transcriptional Repression CoR->Repression Mediates Target_Gene Target Gene (e.g., Bmal1, Srebf1, Ccna2) Repression->Target_Gene Inhibits Transcription

This compound-mediated gene repression pathway.

Comparison with Alternative Methods

While the luciferase reporter assay is a powerful tool, it is crucial to validate findings with alternative methods that measure endogenous gene expression.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is the gold standard for quantifying mRNA levels of specific genes. This technique directly measures the abundance of endogenous transcripts, providing a more physiologically relevant assessment of gene expression compared to the artificial context of a reporter plasmid.

Advantages of qRT-PCR:

  • Measures endogenous gene expression.

  • Highly sensitive and specific.

  • Well-established and widely used.

Disadvantages of qRT-PCR:

  • Does not directly measure promoter activity.

  • Can be more labor-intensive for high-throughput screening.

  • Requires careful selection and validation of reference genes for normalization.

In practice, a combination of luciferase reporter assays and qRT-PCR provides a comprehensive validation of this compound's effect on gene repression. The luciferase assay can be used for initial high-throughput screening and dose-response studies, while qRT-PCR can confirm the repression of endogenous target genes.

FeatureLuciferase Reporter AssayqRT-PCR
Principle Measures light output from an enzyme whose expression is driven by a specific promoter.Amplifies and quantifies specific mRNA transcripts.
Measures Promoter activity.Endogenous mRNA levels.
Throughput HighModerate
Primary Use Screening, dose-response, mechanistic studies of promoter regulation.Validation of endogenous gene expression changes.

Conclusion

Confirming the gene-repressive activity of this compound is a critical step in its preclinical evaluation. The luciferase reporter assay stands out as a highly effective method for quantifying the dose-dependent effects of this compound on the promoters of its target genes. Its high sensitivity and suitability for high-throughput applications make it an invaluable tool for initial screening and mechanistic studies. However, for a comprehensive validation, it is recommended to complement luciferase data with qRT-PCR to confirm the regulation of endogenous gene expression. By employing these robust methodologies, researchers can confidently elucidate the molecular mechanisms of this compound and advance its development as a potential therapeutic agent.

References

A Comparative Analysis of SR9011 and GW501516 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers on the Efficacy and Mechanisms of Two Prominent Metabolic Modulators

In the landscape of metabolic research, the synthetic compounds SR9011 and GW501516 have emerged as powerful tools for investigating the intricate pathways governing energy homeostasis. Both molecules have demonstrated significant effects on endurance, lipid metabolism, and body composition in preclinical models. However, they operate through distinct molecular mechanisms, targeting different nuclear receptors that are central to metabolic regulation. This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific metabolic studies.

Mechanism of Action: Distinct Nuclear Receptor Targets

The fundamental difference between this compound and GW501516 lies in their protein targets. GW501516 is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), while this compound activates the Rev-Erb nuclear receptors (Rev-Erbα and Rev-Erbβ).

GW501516 (Cardarine): A PPARδ Agonist

GW501516, also known as Cardarine, binds to and activates PPARδ, a nuclear receptor that plays a critical role in the regulation of fatty acid metabolism.[1][2] Activation of PPARδ leads to the increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[3][4][5] This effectively reprograms the body's energy preference, shifting from glucose utilization towards the burning of lipids for fuel.[1][6] This mechanism is particularly pronounced in skeletal muscle, where PPARδ activation enhances oxidative capacity and endurance.[3][7] The pathway often involves the coactivator PGC-1α, a master regulator of mitochondrial biogenesis.[3][8]

GW501516_Pathway GW501516 GW501516 (Cardarine) PPAR_delta PPARδ Receptor GW501516->PPAR_delta activates PGC1a PGC-1α PPAR_delta->PGC1a recruits Gene_Expression ↑ Gene Expression PPAR_delta->Gene_Expression PGC1a->Gene_Expression FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO Mito_Bio ↑ Mitochondrial Biogenesis Gene_Expression->Mito_Bio Endurance ↑ Endurance FAO->Endurance Mito_Bio->Endurance

Caption: Signaling pathway of the PPARδ agonist GW501516.

This compound: A Rev-Erb Agonist

This compound is a synthetic agonist of the Rev-Erbα/β nuclear receptors. These receptors are core components of the circadian clock and act as transcriptional repressors of key genes involved in metabolism.[9][10] By activating Rev-Erb, this compound enhances the suppression of genes responsible for fat storage (lipogenesis) and glucose production in the liver (gluconeogenesis).[9] Simultaneously, it promotes an increase in mitochondrial number and function, leading to enhanced fatty acid oxidation and overall energy expenditure.[11] This dual action of blocking energy storage while promoting energy consumption makes it a potent metabolic modulator.

SR9011_Pathway This compound This compound RevErb Rev-Erbα/β This compound->RevErb activates Lipogenesis Lipogenic Genes (e.g., SREBP-1c) RevErb->Lipogenesis represses Gluconeogenesis Gluconeogenic Genes RevErb->Gluconeogenesis represses Mitochondria ↑ Mitochondrial Biogenesis & Activity RevErb->Mitochondria promotes Fat_Storage ↓ Fat Storage Lipogenesis->Fat_Storage Glucose_Prod ↓ Hepatic Glucose Production Gluconeogenesis->Glucose_Prod Energy_Exp ↑ Energy Expenditure Mitochondria->Energy_Exp

Caption: Signaling pathway of the Rev-Erb agonist this compound.

Comparative Efficacy: Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies, providing a direct comparison of the metabolic effects of this compound and GW501516.

Table 1: Effects on Endurance and Physical Performance

CompoundModelDosage & DurationKey FindingReference
GW501516 Rodent5 mg/kg for 4 weeks (with training)Increased running time by 68% and distance by 70%.[3]
GW501516 Kunming Mice3 weeksIncreased running distance by 68.6% in untrained mice.[6]
This compound Animal ModelNot specifiedIncreased running capacity by ~50%.[10][12]

Table 2: Effects on Body Weight and Fat Mass

CompoundModelDosage & DurationKey FindingReference
GW501516 Diet-induced Obese MiceNot specifiedProtected against diet-induced obesity.[13]
This compound Diet-induced Obese MiceNot specifiedReduced fat mass by over 15% in 10 days.
This compound Balb/c Mice100 mg/kg, twice daily for 12 daysCaused significant weight loss due to decreased fat mass.[14][15]

Table 3: Effects on Lipid Profile

CompoundModelDosage & DurationKey FindingReference
GW501516 Healthy Human Volunteers10 mg/day for 2 weeks↑ HDL (+16.9%), ↓ Triglycerides (-16.9%), ↓ LDL (-7.3%).[1]
GW501516 Obese Rhesus MonkeysNot specifiedIncreased HDL and lowered Very-Low-Density Lipoprotein (VLDL).[13]
This compound Diet-induced Obese MiceNot specifiedImproved lipid panels (lower triglycerides and LDL).

Table 4: Effects on Overall Metabolism

CompoundModelDosage & DurationKey FindingReference
GW501516 High-Fructose Fed Mice3 weeksPrevented hypertriglyceridemia and increased fatty acid oxidation.[8][16]
This compound C57BL/6 Mice100 mg/kg, twice daily for 10 daysIncreased oxygen consumption (energy expenditure) by 5%.[14][15]

Experimental Protocols: Methodologies from Key Studies

Detailed and reproducible methodologies are crucial for scientific advancement. Below are summaries of protocols from studies investigating this compound and GW501516.

Protocol 1: In Vivo Study of GW501516 in Mice

  • Objective: To evaluate the effect of GW501516 on running endurance.[6]

  • Animal Model: Male Kunming (KM) mice.

  • Groups: Animals were divided into four groups: sedentary control (vehicle), sedentary treated (GW501516), trained control (vehicle), and trained treated (GW501516).

  • Compound Administration: GW501516 was administered for 3 weeks. The vehicle was used as a control.

  • Training Protocol: The trained groups underwent a progressive treadmill running program for 3 weeks.

  • Endpoint Measurement: Endurance was assessed via an exhaustive running test on a forced wheel. Blood samples were collected before and after the test to measure glucose and lactate levels. Skeletal muscle tissue was collected for analysis of succinate dehydrogenase (SDH)-positive muscle fibers and metabolites.[6][17]

Experimental_Workflow start Start: In Vivo Mouse Study acclimatization 1. Animal Acclimatization (e.g., 1 week) start->acclimatization grouping 2. Group Allocation (e.g., Sedentary vs. Trained, Vehicle vs. Compound) acclimatization->grouping treatment 3. Treatment Period (e.g., 3 weeks daily dosing) grouping->treatment exercise 4. Endurance / Metabolic Testing (Forced Wheel, CLAMS) treatment->exercise sampling 5. Sample Collection (Blood, Tissues) exercise->sampling analysis 6. Data Analysis (Biochemical, Gene Expression) sampling->analysis end End: Results & Conclusion analysis->end

Caption: A generalized workflow for in vivo metabolic studies.

Protocol 2: In Vivo Study of this compound in Mice

  • Objective: To assess the metabolic effects of chronic this compound administration.[14][15]

  • Animal Model: Male Balb/c or C57BL/6 mice.

  • Compound Administration: this compound was administered at 100 mg/kg via intraperitoneal (i.p.) injection, twice daily (b.i.d.) for 10-12 days.

  • Metabolic Monitoring: Mice were monitored using a Comprehensive Laboratory Animal Monitoring System (CLAMS) to measure oxygen consumption (VO2), respiratory exchange ratio (RER), food intake, and activity.

  • Body Composition Analysis: Body weight and fat mass were measured to determine changes in body composition.

  • Gene Expression Analysis: Tissues such as the liver, skeletal muscle, and white adipose tissue were collected at different time points to analyze the expression of core clock and metabolic genes.[14]

Protocol 3: In Vitro Metabolism Study

  • Objective: To identify the metabolic fate and potential metabolites of this compound.[9][18][19]

  • Method: In vitro metabolic assays using human liver microsomes (HLM).

  • Procedure: this compound was incubated with HLMs in the presence of necessary cofactors (e.g., NADPH).

  • Analysis: The resulting samples were analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect and structurally elucidate any metabolites formed.

  • Significance: This type of study is crucial for understanding the pharmacokinetics of a compound and for developing methods for its detection in biological samples.[9][18]

Summary and Conclusion

Both GW501516 and this compound are potent modulators of metabolism with significant potential for research applications. Their distinct mechanisms of action make them suitable for different lines of inquiry.

  • GW501516 is a well-characterized PPARδ agonist with robust, documented effects on increasing fatty acid oxidation and physical endurance . Its ability to shift fuel preference makes it an excellent tool for studying lipid metabolism, muscle physiology, and the metabolic syndrome. The existence of limited human data provides some translational context, but its development was halted due to safety concerns regarding carcinogenicity in long-term rodent studies, a critical consideration for any research.[2][3][13]

  • This compound , as a Rev-Erb agonist , offers a unique angle by directly linking the circadian clock to metabolic regulation . Its demonstrated effects on reducing fat storage, decreasing hepatic glucose output, and increasing overall energy expenditure make it ideal for studying circadian biology, obesity, and disorders related to metabolic dysregulation.[20][14] Research on this compound is currently at an earlier, preclinical stage compared to GW501516.

For the research community, the choice between these two compounds will depend on the specific biological question. GW501516 is the more established tool for directly targeting and enhancing fatty acid catabolism and endurance pathways. This compound, conversely, provides a means to explore the powerful, and perhaps more systemic, influence of the circadian machinery on whole-body metabolism. Both serve as invaluable chemical probes for dissecting the complex web of metabolic control.

References

Western Blot Analysis: A Comparative Guide to Confirming the Downstream Effects of SR9011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Western blot analysis to confirm the downstream cellular effects of SR9011, a synthetic REV-ERB agonist, and its alternatives. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear and objective resource for your research.

This compound is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock and play a significant role in regulating gene expression involved in metabolism, inflammation, and cellular proliferation.[1][2] By activating REV-ERB, this compound initiates a cascade of transcriptional repression, making it a valuable tool for studying circadian biology and a potential therapeutic agent for various diseases. Western blot analysis is an indispensable technique to validate the functional consequences of this compound treatment by quantifying changes in the protein levels of its downstream targets.

The this compound Signaling Pathway

This compound exerts its effects by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event stabilizes the receptor in a conformation that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[1] This co-repressor complex is then targeted to REV-ERB response elements on the DNA, leading to the transcriptional repression of target genes.[1] A primary target of this repression is the core clock gene BMAL1. By suppressing BMAL1 expression, this compound can modulate the circadian clock.[3][4] This mechanism also extends to other genes involved in processes such as cell cycle progression and fibrosis.

SR9011_Signaling_Pathway This compound This compound REVERB REV-ERBα/β This compound->REVERB Binds to NCoR_HDAC3 NCoR-HDAC3 Co-repressor Complex REVERB->NCoR_HDAC3 Recruits DNA Target Gene Promoter (e.g., BMAL1) NCoR_HDAC3->DNA Binds to & Represses Transcription Transcription NCoR_HDAC3->Transcription Inhibits DNA->Transcription Protein Target Protein (e.g., BMAL1) Transcription->Protein

Caption: this compound binds to REV-ERBα/β, promoting the recruitment of the NCoR-HDAC3 co-repressor complex to repress target gene transcription.

Comparative Analysis of Downstream Protein Expression

The following tables summarize the effects of this compound and its common alternatives, SR9009 and GSK4112, on the protein expression of key downstream targets as determined by Western blot analysis.

Table 1: Effect on BMAL1 Protein Expression

CompoundCell Type/ModelTreatment ConditionsObserved Effect on BMAL1Source
This compound Mouse Hypothalamus100 mg/kg, single doseSubtle left shift in the phase of the circadian pattern[3]
This compound Microglia5 µM for 0-24hDisrupted rhythmic expression[4][5]
SR9009 Small Cell Lung Cancer Cells10 µMNo significant change in protein, but decreased mRNA[6]

Table 2: Effect on Cyclin Protein Expression

CompoundCell Type/ModelTreatment ConditionsObserved Effect on CyclinSource
SR9009 Not specified in abstractNot specifiedMay affect cell proliferation, which is regulated by cyclins[7]
GSK4112 3T3-L1 Preadipocytes10 µMDecreased Cyclin D protein levels[8]

Table 3: Effect on Fibrosis Marker (α-SMA) Protein Expression

CompoundCell Type/ModelTreatment ConditionsObserved Effect on α-SMASource
This compound Human Lung Fibroblasts10 µM pre-treatmentSignificantly reduced TGFβ1-induced expression[9]
SR9009 Human Lung Fibroblasts10 µM pre-treatmentSignificantly reduced TGFβ1-induced expression[9]
GSK4112 Human Lung Fibroblasts20 µM pre-treatmentSignificantly reduced TGFβ1-induced expression[9][10]

Table 4: Effect on Fibrosis Marker (COL1A1) Protein Expression

CompoundCell Type/ModelTreatment ConditionsObserved Effect on COL1A1Source
This compound Human Lung Fibroblasts10 µM pre-treatmentSignificantly reduced TGFβ1-induced secretion[9]
SR9009 Human Lung Fibroblasts10 µM pre-treatmentSignificantly reduced TGFβ1-induced secretion[9]
GSK4112 Human Lung Fibroblasts10 µM pre-treatmentSignificantly reduced TGFβ1-induced secretion[9]

Detailed Experimental Protocol: Western Blot Analysis

This protocol provides a general framework for performing a Western blot to analyze protein expression changes following treatment with this compound. Optimization may be required for specific cell types and target proteins.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.

2. Protein Extraction (Lysis):

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay.

4. SDS-PAGE (Gel Electrophoresis):

  • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load the samples into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer (Blotting):

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

6. Blocking:

  • Wash the membrane with Tris-Buffered Saline with Tween 20 (TBST).

  • Block the membrane in a solution of 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with the primary antibody specific to your target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10-15 minutes each.

8. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

9. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis Lysis 1. Cell Lysis Quant 2. Protein Quantification Lysis->Quant Denature 3. Denaturation Quant->Denature SDS_PAGE 4. SDS-PAGE Denature->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Block 6. Blocking Transfer->Block Primary_Ab 7. Primary Antibody Block->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detect 9. Detection (ECL) Secondary_Ab->Detect Analysis 10. Data Analysis Detect->Analysis

Caption: A general workflow for Western blot analysis, from sample preparation to data analysis.[11][12][13][14]

Conclusion

Western blot analysis is a powerful and essential technique for validating the downstream effects of this compound and its analogs on protein expression. By confirming the modulation of key target proteins involved in the circadian clock, cell cycle, and fibrosis, researchers can gain crucial insights into the functional consequences of activating REV-ERB. The data presented in this guide, along with the detailed experimental protocol, provide a solid foundation for designing and executing experiments to investigate the multifaceted roles of these promising compounds. For reliable and reproducible results, it is critical to include appropriate controls, optimize antibody concentrations, and perform careful quantitative analysis.

References

A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for the REV-ERB Agonist SR9011

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound reaches and engages its intracellular target is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify such target engagement in a native cellular environment. This guide provides a detailed protocol for performing a CETSA for SR9011, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, and compares its application to other nuclear receptor modulators.

The principle of CETSA is based on ligand-induced thermal stabilization of a target protein.[1] When a compound like this compound binds to its target, REV-ERB, the resulting protein-ligand complex is more resistant to heat-induced denaturation and aggregation.[1] By subjecting cells to a temperature gradient, the amount of soluble, non-aggregated REV-ERB can be quantified, typically by Western blotting. A shift in the melting curve of REV-ERB to a higher temperature in the presence of this compound indicates direct target engagement.[2]

Comparative Analysis of Nuclear Receptor Engagement

While specific CETSA data for this compound is not widely published, we can draw parallels from CETSA studies on other nuclear receptors, such as the Androgen Receptor (AR). The following table presents representative data for the AR agonist Dihydrotestosterone (DHT) and the antagonist Enzalutamide, illustrating how CETSA can quantify changes in protein thermal stability upon ligand binding. This serves as a model for the expected outcomes of a CETSA experiment with this compound and other potential REV-ERB modulators.

CompoundTargetCell LineAssay FormatObserved Thermal Shift (ΔTagg)Concentration for EffectReference
This compound (Hypothetical) REV-ERBα/βHepG2, U2OSMelt Curve & ITDRPositive shift expected1-10 µMN/A
GSK4112 (Alternative REV-ERB Ligand) REV-ERBα/βUser-definedMelt Curve & ITDRPositive shift expectedUser-definedN/A
Dihydrotestosterone (DHT) Androgen ReceptorCWR22Pc-R1-AD1Melt CurvePositive shift100 nM[3]
Enzalutamide Androgen ReceptorCWR22Pc-R1-AD1Melt CurveNo stabilization100 µM[3]
R1881 (Synthetic AR Agonist) Androgen ReceptorCWR22Pc-R1-AD1ITDR (EC50)N/A1.2 nM[3]
ARN-509 (AR Antagonist) Androgen ReceptorCWR22Pc-R1-AD1ITDR (IC50)N/A20.6 nM[3]

Note: The data for this compound and GSK4112 is hypothetical and serves as an example of expected results. Researchers should perform experiments to determine the actual thermal shift.

REV-ERB Signaling Pathway and this compound's Mechanism of Action

This compound is a synthetic agonist that activates REV-ERBα and REV-ERBβ, which are key components of the circadian clock and regulators of metabolism.[4] REV-ERBs act as transcriptional repressors by binding to ROR response elements (ROREs) in the promoter regions of target genes.[5][6] The binding of REV-ERB recruits a corepressor complex containing Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), leading to chromatin condensation and repression of gene transcription.[6][7] The natural ligand for REV-ERB is heme.[6] this compound mimics the effect of heme, enhancing the recruitment of the corepressor complex and repressing the expression of REV-ERB target genes, such as those involved in lipogenesis and gluconeogenesis.[8][9][10]

REV_ERB_Signaling cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB binds & activates NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 recruits RORE RORE (DNA Response Element) REVERB->RORE binds to NCoR_HDAC3->RORE acts on chromatin at Transcription_Repression Transcription Repression NCoR_HDAC3->Transcription_Repression Target_Genes Target Genes (e.g., Bmal1, Clock, Lipogenic Genes) Transcription_Repression->Target_Genes leads to

REV-ERBα/β signaling pathway activated by this compound.

Detailed Experimental Protocol for this compound CETSA

This protocol outlines the steps for performing a CETSA experiment to verify the target engagement of this compound with REV-ERBα/β using a Western blot-based detection method.

Part 1: Melt Curve Analysis to Determine Optimal Temperature
  • Cell Culture: Culture a suitable cell line (e.g., HepG2, U2OS, or another line with detectable REV-ERBα/β expression) in appropriate media until they reach 80-90% confluency.

  • Cell Treatment:

    • Harvest cells and resuspend them in fresh, serum-free media to a concentration of 2 x 10⁶ cells/mL.

    • Prepare two sets of cell suspensions. Treat one set with this compound at a final concentration of 10 µM and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for compound uptake.

  • Heat Challenge:

    • Aliquot 100 µL of the this compound-treated and DMSO-treated cell suspensions into separate PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[2]

    • Immediately after heating, cool the samples to room temperature for 3 minutes.[11]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]

    • Alternatively, add a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice.[12]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[2]

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for REV-ERBα or REV-ERBβ overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[2]

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for REV-ERB at each temperature for both this compound and DMSO-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature point (e.g., 40°C).

    • Plot the normalized intensities against the temperature to generate melt curves. A shift in the curve for the this compound-treated sample to the right indicates thermal stabilization.

Part 2: Isothermal Dose-Response (ITDR) Analysis
  • Cell Treatment: Prepare cell suspensions as in Part 1. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 50 µM) and a DMSO control. Incubate for 1-2 hours at 37°C.

  • Heat Challenge: Heat all samples at a single, fixed temperature (determined from the melt curve, typically the Tagg of the DMSO control) for 3 minutes.[11]

  • Lysis, Separation, and Western Blot: Follow steps 4-6 from Part 1.

  • Data Analysis:

    • Quantify and normalize the band intensities for REV-ERB for each this compound concentration.

    • Plot the normalized band intensities against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

CETSA_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_heat 2. Heat Challenge cluster_analysis 3. Analysis Cell_Culture Culture Cells (e.g., HepG2) Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Treatment Treat with this compound or DMSO (Control) Harvest->Treatment Aliquot Aliquot Cells into PCR Tubes Treatment->Aliquot Heat Heat at a Range of Temps (Melt Curve) or a Fixed Temp (ITDR) Aliquot->Heat Cool Cool to Room Temp Heat->Cool Lysis Cell Lysis (e.g., Freeze-Thaw) Cool->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot for REV-ERBα/β & Loading Control Supernatant->WB Data_Analysis Quantify Bands & Plot Melt Curve / Dose-Response WB->Data_Analysis

Cellular Thermal Shift Assay (CETSA) experimental workflow.

By following this comprehensive guide, researchers can effectively utilize CETSA to validate the intracellular engagement of this compound with its targets, REV-ERBα and REV-ERBβ, providing crucial data for the advancement of their drug discovery programs.

References

SR9011 In Vitro Studies: A Comparative Guide to Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic Rev-Erbα/β agonists, SR9011 has garnered significant attention for its potential in regulating circadian rhythm, metabolism, and oncogenic pathways. Rigorous in vitro investigation of this compound necessitates the use of appropriate negative controls to ensure that observed effects are specifically due to its agonistic activity on the Rev-Erb nuclear receptors. This guide provides a comparative overview of negative control strategies for in vitro studies involving this compound, with a focus on experimental data and detailed protocols.

The Challenge of a Perfect Negative Control for this compound

Ideally, a negative control for a small molecule agonist like this compound would be a structurally analogous compound that is devoid of biological activity at the target receptor. Such a molecule would share similar physicochemical properties, including solubility and cell permeability, but would not engage the Rev-Erbα/β ligand-binding domain. However, a commercially available, validated inactive analog or enantiomer of this compound is not readily described in the scientific literature.

Therefore, the most common and accepted negative control used in in vitro experiments with this compound is the vehicle control , which is typically dimethyl sulfoxide (DMSO). This compound is most commonly dissolved in DMSO for cell culture experiments. The vehicle control group is treated with the same concentration of DMSO as the experimental group, allowing researchers to distinguish the effects of this compound from any potential off-target effects of the solvent itself. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) in the cell culture medium to minimize solvent-induced artifacts.[1][2]

Comparative Data: this compound vs. Vehicle Control (DMSO)

The following table summarizes representative quantitative data from in vitro studies, comparing the effects of this compound to a vehicle control (DMSO) across various cell-based assays. These examples highlight the specific effects of this compound on cancer cell viability, target gene expression, and protein levels.

Experiment Cell Line Treatment Metric Vehicle Control (DMSO) Result This compound Result Fold Change (this compound vs. DMSO) Reference
Cell Viability (MTT Assay)A375 Melanoma20 µM for 72h% Viability100%~40%~0.4Sulli et al., 2018
Gene Expression (qPCR)HepG210 µM for 24hBMAL1 mRNA1.0 (normalized)~0.3~0.3Solt et al., 2012
Gene Expression (qPCR)Microglia5 µM for 12hIl10 mRNA1.0 (normalized)~2.5~2.5Guo et al., 2020
Protein Expression (Western Blot)A375 Melanoma20 µM for 48hCleaved Caspase 3BaselineIncreased>1.0Sulli et al., 2018

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies with this compound. Below are protocols for key experiments, emphasizing the inclusion of the vehicle control.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Add the this compound dilutions to the appropriate wells. For the vehicle control wells, add the same volume of medium containing the equivalent concentration of DMSO.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the this compound-treated wells to the vehicle control wells to determine the percentage of cell viability.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This technique is used to quantify the expression levels of specific genes that are regulated by Rev-Erbα/β.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle (DMSO) for the desired time.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (e.g., BMAL1, PER2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle control samples.

Western Blotting for Protein Expression

This method is used to detect and quantify the levels of specific proteins in cell lysates.

Protocol:

  • Cell Lysis: After treatment with this compound or vehicle (DMSO), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Rev-Erbα, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH). Compare the protein levels in this compound-treated samples to the vehicle control.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

SR9011_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RevErb Rev-Erbα/β This compound->RevErb Binds to RevErb_NCoR Rev-Erbα/β-NCoR Complex RevErb->RevErb_NCoR Recruits NCoR Corepressor DNA DNA (Rev-Erb Response Element) RevErb_NCoR->DNA Binds to TargetGenes Target Gene Transcription (e.g., BMAL1) DNA->TargetGenes Represses

Caption: this compound Signaling Pathway.

In_Vitro_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treatment start->treatment This compound This compound (in DMSO) treatment->this compound Experimental Group dmso Vehicle Control (DMSO only) treatment->dmso Negative Control incubation Incubation (24-72 hours) This compound->incubation dmso->incubation assays Downstream Assays incubation->assays viability Cell Viability (MTT Assay) assays->viability qpcr Gene Expression (qPCR) assays->qpcr western Protein Expression (Western Blot) assays->western analysis Data Analysis & Comparison viability->analysis qpcr->analysis western->analysis

Caption: General In Vitro Experimental Workflow.

By adhering to these rigorous experimental designs and protocols, researchers can confidently attribute the observed in vitro effects to the specific Rev-Erb agonist activity of this compound, thereby advancing our understanding of its therapeutic potential.

References

A Comparative Analysis of REV-ERB Agonists SR9011 and SR9009: Potency, Half-life, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely researched synthetic REV-ERB agonists, SR9011 and SR9009. Both compounds have garnered significant interest for their potential to modulate the circadian rhythm and metabolic processes. This document summarizes their half-life and potency, supported by experimental data, and details the methodologies for key experiments. Furthermore, it elucidates the signaling pathways through which these agonists exert their effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and SR9009, providing a clear comparison of their potency and pharmacokinetic profiles.

ParameterThis compoundSR9009References
Half-life (in vivo) Approximately 4 hoursApproximately 4 hours[1][2]
Potency (IC50 vs. REV-ERBα) 790 nM670 nM[3]
Potency (IC50 vs. REV-ERBβ) 560 nM800 nM[3]
Bioavailability Generally considered to have higher oral bioavailabilityLower oral bioavailability[4][5]

Comparative Analysis

This compound and SR9009 are both potent agonists of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery. While both compounds exhibit a short half-life of approximately 4 hours in vivo, necessitating frequent administration for sustained activity, this compound is often cited as having improved oral bioavailability compared to SR9009.[1][4][5]

In terms of potency, in vitro studies have demonstrated that this compound is a more potent agonist of REV-ERBβ (IC50 = 560 nM) compared to SR9009 (IC50 = 800 nM).[3] Conversely, SR9009 shows slightly higher potency for REV-ERBα (IC50 = 670 nM) than this compound (IC50 = 790 nM).[3] The differential potency against the two REV-ERB isoforms may translate to nuanced differences in their biological activities.

Experimental Protocols

Determination of Potency: REV-ERB Luciferase Reporter Assay

The potency of this compound and SR9009 as REV-ERB agonists is commonly determined using a cell-based luciferase reporter assay. This assay measures the ability of the compounds to repress the transcription of a reporter gene driven by a REV-ERB-responsive promoter, such as the Bmal1 promoter.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or a similar cell line are cultured in a suitable medium. The cells are then transiently transfected with two plasmids: one containing the firefly luciferase reporter gene under the control of the Bmal1 promoter and a second plasmid expressing a REV-ERB receptor (either REV-ERBα or REV-ERBβ). A third plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or SR9009. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that causes 50% inhibition of the reporter gene expression, is then calculated using a suitable curve-fitting model.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis HEK293 HEK293 Cells Culture Cell Culture HEK293->Culture Transfection Transfection with Plasmids (Bmal1-Luc, REV-ERB, Renilla) Culture->Transfection Compound Add varying concentrations of this compound/SR9009 Transfection->Compound Vehicle Add Vehicle Control (DMSO) Transfection->Vehicle Incubation Incubate for 24-48 hours Compound->Incubation Vehicle->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Normalization Normalize Firefly to Renilla Luminometry->Normalization Analysis Calculate IC50 Normalization->Analysis G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis Mice Cohort of Mice Administration Administer this compound/SR9009 Mice->Administration Sampling Collect Blood Samples at multiple time points Administration->Sampling Centrifugation Centrifuge blood to separate plasma Sampling->Centrifugation Extraction Extract compound from plasma Centrifugation->Extraction LCMS Quantify compound using LC-MS/MS Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate Half-life) LCMS->PK_Analysis G cluster_0 Core Circadian Clock cluster_1 Pharmacological Intervention cluster_2 Metabolic Regulation CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer REV_ERB REV-ERBα/β CLOCK_BMAL1->REV_ERB Activates Metabolic_Genes Metabolic Genes (Lipid & Glucose Homeostasis) CLOCK_BMAL1->Metabolic_Genes Regulates BMAL1 BMAL1 Gene REV_ERB->BMAL1 Represses BMAL1->CLOCK_BMAL1 Drives expression SR9011_SR9009 This compound / SR9009 SR9011_SR9009->REV_ERB Activates

References

Unraveling the On-Target Efficacy of SR9011: A Comparative Analysis Using REV-ERB Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers validating the mechanism of the synthetic REV-ERB agonist, SR9011. This report synthesizes experimental data from studies utilizing REV-ERBα, REV-ERBβ, and dual knockout models to dissect the compound's pharmacology and distinguish its direct effects from potential off-target activities.

The synthetic REV-ERB agonist, this compound, has garnered significant interest within the scientific community for its potent effects on circadian rhythm, metabolism, and inflammation. As a powerful tool for probing the function of the nuclear receptors REV-ERBα and REV-ERBβ, its therapeutic potential is under active investigation. However, rigorous validation of its on-target effects is crucial for the accurate interpretation of experimental outcomes and for advancing its potential clinical applications. This guide provides a comparative analysis of this compound's performance in wild-type versus REV-ERB knockout (KO) models, offering a clear framework for its cross-validation.

The REV-ERB Signaling Axis

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are key transcriptional repressors and integral components of the mammalian circadian clock. They play a critical role in regulating the expression of core clock genes, including Bmal1 and Clock. This compound is designed to activate REV-ERBs, enhancing their repressive activity. This leads to a cascade of downstream effects on gene expression, ultimately influencing physiological processes such as sleep-wake cycles, energy expenditure, and inflammatory responses.

REV_ERB_Signaling cluster_0 Circadian Clock Machinery cluster_1 REV-ERB Regulation cluster_2 Physiological Outputs CLOCK CLOCK CLOCK:BMAL1 CLOCK:BMAL1 Heterodimer CLOCK->CLOCK:BMAL1 BMAL1 BMAL1 BMAL1->CLOCK:BMAL1 REV_ERB REV-ERBα/β CLOCK:BMAL1->REV_ERB activates transcription of This compound This compound This compound->REV_ERB activates CoR Co-repressor Complex (e.g., NCoR) REV_ERB->CoR recruits Metabolism Metabolism REV_ERB->Metabolism Circadian_Rhythm Circadian Rhythm REV_ERB->Circadian_Rhythm Inflammation Inflammation REV_ERB->Inflammation CoR->CLOCK:BMAL1 represses transcription of

Figure 1. Simplified REV-ERB signaling pathway.

Experimental Workflow for Cross-Validation

A robust experimental design is paramount to differentiate the REV-ERB-dependent effects of this compound from any potential off-target activities. The use of REV-ERB knockout mouse models is the gold standard for this purpose. A typical workflow involves a parallel comparison of the effects of this compound in wild-type animals and their knockout littermates.

Experimental_Workflow cluster_0 Animal Models cluster_1 Treatment Groups cluster_2 Outcome Measures cluster_3 Data Analysis & Interpretation WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO REV-ERB KO Mice (α, β, or α/β) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound Gene_Expression Gene Expression (qPCR, RNA-seq) WT_this compound->Gene_Expression Behavioral_Assays Behavioral Assays (Locomotor Activity, Sleep) WT_this compound->Behavioral_Assays Metabolic_Analysis Metabolic Analysis (Indirect Calorimetry, etc.) WT_this compound->Metabolic_Analysis KO_this compound->Gene_Expression KO_this compound->Behavioral_Assays KO_this compound->Metabolic_Analysis Comparison Compare this compound effects in WT vs. KO Gene_Expression->Comparison Behavioral_Assays->Comparison Metabolic_Analysis->Comparison Conclusion Determine REV-ERB Dependency Comparison->Conclusion

SR9011: A Comparative Analysis of its Specificity for REV-ERBα over REV-ERBβ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced specificity of chemical probes is paramount for accurate experimental design and interpretation. This guide provides an in-depth comparison of the synthetic REV-ERB agonist, SR9011, assessing its specificity for REV-ERBα versus its isoform, REV-ERBβ. The following analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research applications.

Quantitative Assessment of this compound Specificity

The functional specificity of this compound for REV-ERBα and REV-ERBβ is primarily determined by its half-maximal inhibitory concentration (IC50) in cell-based reporter assays. These assays measure the concentration of the compound required to inhibit 50% of the receptor's activity. A lower IC50 value indicates a higher potency.

Data from seminal studies characterizing this compound and other REV-ERB agonists are summarized below. This table includes data for the related compound SR9009 and the earlier generation agonist GSK4112 for a broader comparative context.

CompoundTargetAssay TypeIC50 (nM)Cell Line
This compound REV-ERBα Gal4-REV-ERBα Cotransfection 790 HEK293 [1]
This compound REV-ERBβ Gal4-REV-ERBβ Cotransfection 560 HEK293 [1]
SR9009REV-ERBαGal4-REV-ERBα Cotransfection670HEK293[1]
SR9009REV-ERBβGal4-REV-ERBβ Cotransfection800HEK293[1]
GSK4112REV-ERBαGal4-REV-ERBα Cotransfection~2000HEK293

Based on the provided IC50 values, this compound demonstrates potent activity against both REV-ERB isoforms. Notably, it exhibits a slightly higher potency for REV-ERBβ (IC50 = 560 nM) compared to REV-ERBα (IC50 = 790 nM) in this specific assay.[1] This suggests that while this compound is a dual agonist, it does not show significant specificity for REV-ERBα over REV-ERBβ; in fact, it may slightly favor REV-ERBβ.

Experimental Protocols

The determination of this compound's IC50 values was achieved through a cotransfection luciferase reporter assay. This widely used method allows for the quantification of a ligand's effect on a specific nuclear receptor's transcriptional activity in a cellular context.

Cotransfection Luciferase Reporter Assay

Objective: To measure the dose-dependent repression of REV-ERBα and REV-ERBβ transcriptional activity by this compound.

Principle: This assay utilizes a chimeric protein system. The ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This chimeric receptor is co-expressed in a mammalian cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). When this compound binds to the REV-ERB LBD, it induces a conformational change that recruits co-repressor proteins, leading to the repression of luciferase gene expression. The degree of repression is quantified by measuring the luminescence produced by the luciferase enzyme.

Materials:

  • HEK293 cells

  • Expression plasmid for Gal4-REV-ERBα-LBD

  • Expression plasmid for Gal4-REV-ERBβ-LBD

  • Luciferase reporter plasmid with a Gal4 UAS promoter (e.g., pFR-Luc)

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gal4-REV-ERB LBD expression plasmid (either α or β isoform), the Gal4 UAS-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells with the compound for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

REV_ERB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SR9011_cyto This compound This compound->SR9011_cyto Cellular Uptake REV_ERB REV-ERBα / REV-ERBβ SR9011_cyto->REV_ERB Binding CoR Co-repressor Complex (NCoR, HDAC3) REV_ERB->CoR Recruitment RORE RORE CoR->RORE Repression Transcriptional Repression CoR->Repression Target_Genes Target Genes (e.g., Bmal1, Clock) RORE->Target_Genes Repression->Target_Genes

Caption: REV-ERB Signaling Pathway Activated by this compound.

Luciferase_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis Seed_Cells 1. Seed HEK293 Cells Transfect_Plasmids 2. Co-transfect Plasmids: - Gal4-REV-ERBα/β LBD - Gal4 UAS-Luciferase - Renilla Control Seed_Cells->Transfect_Plasmids Add_this compound 3. Add Serial Dilutions of this compound Transfect_Plasmids->Add_this compound Incubate 4. Incubate for 24 hours Add_this compound->Incubate Measure_Luminescence 5. Measure Luciferase Activity Incubate->Measure_Luminescence Normalize_Data 6. Normalize Firefly to Renilla Measure_Luminescence->Normalize_Data Calculate_IC50 7. Calculate IC50 Normalize_Data->Calculate_IC50

Caption: Experimental Workflow for Luciferase Reporter Assay.

Conclusion

The available experimental data indicates that this compound is a potent dual agonist of both REV-ERBα and REV-ERBβ. While it is a valuable tool for studying the combined effects of REV-ERB activation, it does not exhibit significant specificity for REV-ERBα over REV-ERBβ. In fact, the reported IC50 values suggest a slight preference for REV-ERBβ.[1] Researchers should consider this lack of isoform specificity when designing experiments and interpreting results. For studies aiming to dissect the distinct roles of REV-ERBα and REV-ERBβ, the use of genetic models or the development of isoform-selective compounds would be necessary.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling SR9011

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling SR9011. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is classified with hazard codes H315 (causes skin irritation) and H319 (causes serious eye irritation), a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound in solid and solution forms.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.To provide a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashes.To protect the eyes and face from accidental splashes of this compound solutions or contact with the powder.
Body Protection A laboratory coat with long sleeves and tight cuffs.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood.To prevent inhalation of airborne particles.

Operational Plans: From Receipt to Use

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key operational steps.

G cluster_receiving Receiving and Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receiving storage Storage receiving->storage Inspect container integrity weighing Weighing (in fume hood) storage->weighing dissolving Dissolving in Solvent weighing->dissolving Use appropriate solvent (e.g., DMSO) in_vitro In Vitro (Cell Culture) dissolving->in_vitro in_vivo In Vivo (Animal Studies) dissolving->in_vivo waste_collection Collect Waste in_vitro->waste_collection in_vivo->waste_collection waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal Follow institutional guidelines

Caption: this compound Handling Workflow
Storage

This compound should be stored at -20°C in a tightly sealed container.[1]

Experimental Protocols

The following tables provide a summary of common experimental parameters for this compound.

In Vitro Studies

ParameterDetails
Cell Lines HepG2, Microglia, various cancer cell lines
Common Solvents Dimethyl sulfoxide (DMSO)
Typical Concentration 1-10 µM
Incubation Time Varies depending on the experiment (e.g., 24 hours)

In Vivo Studies (Mice)

ParameterDetails
Administration Route Intraperitoneal (i.p.) injection
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosage 50-100 mg/kg

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

Disposal Workflow

  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Containment: Use clearly labeled, leak-proof containers for solid and liquid waste.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department.

Signaling Pathway of this compound

This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators of the circadian clock and metabolism. The primary mechanism of action of this compound involves the repression of the transcription of core clock genes, including Bmal1 and Clock.

G This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates BMAL1_CLOCK BMAL1/CLOCK Complex REV_ERB->BMAL1_CLOCK represses transcription of Metabolic_Genes Metabolic Genes (e.g., SREBP, FAS) REV_ERB->Metabolic_Genes regulates transcription of Circadian_Genes Circadian Clock Genes (e.g., Per, Cry) BMAL1_CLOCK->Circadian_Genes activates transcription of

Caption: this compound Signaling Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.